Ac-DEVDD-TPP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H64N10O14 |
|---|---|
Molecular Weight |
1245.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-oxo-1-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]propan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H64N10O14/c1-36(2)63(78-64(88)51(31-32-55(80)81)75-66(90)52(33-56(82)83)69-37(3)79)68(92)77-54(35-58(86)87)67(91)76-53(34-57(84)85)65(89)70-42-21-19-41(20-22-42)62-49-29-27-47(73-49)60(39-15-9-5-10-16-39)45-25-23-43(71-45)59(38-13-7-4-8-14-38)44-24-26-46(72-44)61(40-17-11-6-12-18-40)48-28-30-50(62)74-48/h4-30,36,51-54,63,71,74H,31-35H2,1-3H3,(H,69,79)(H,70,89)(H,75,90)(H,76,91)(H,77,92)(H,78,88)(H,80,81)(H,82,83)(H,84,85)(H,86,87)/t51-,52-,53-,54-,63-/m0/s1 |
InChI Key |
FERYWTRRYVGOTC-AGZMIMPJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Mitochondria-Targeted Caspase-3 Inhibitors: The Case of Ac-DEVDD-TPP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of Ac-DEVDD-TPP, a putative mitochondria-targeted caspase-3 inhibitor. This document details the rationale behind its design, step-by-step synthetic protocols, and methods for its characterization and functional assessment.
Introduction: Targeting Apoptosis at the Mitochondrial Level
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Caspase-3 is a key executioner enzyme in the apoptotic cascade, responsible for the cleavage of a multitude of cellular substrates, leading to the dismantling of the cell.[1][2] The activation of caspase-3 is a central event in apoptosis, triggered by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]
The intrinsic pathway is initiated at the mitochondria, which play a crucial role in the decision-making process of cell death. Consequently, targeting therapeutic agents to the mitochondria holds immense potential for modulating apoptosis with high specificity. The triphenylphosphonium (TPP) cation is a lipophilic cation that readily permeates biological membranes and accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential.[4][5] This property has made TPP a widely used vector for delivering a variety of molecules, including antioxidants and anticancer drugs, to the mitochondria.[6][7]
This guide focuses on the conceptual molecule this compound, which combines the caspase-3 inhibitory motif "DEVD" with the mitochondria-targeting TPP moiety. The "DEVD" sequence mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3.[3] The addition of a second aspartic acid residue ("D") to the canonical DEVD sequence may influence its binding affinity and specificity for caspase-3. By delivering a caspase-3 inhibitor directly to the mitochondria, it is hypothesized that apoptosis can be more effectively modulated at an early stage of the intrinsic pathway.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) of the Ac-DEVDD peptide, followed by conjugation to a TPP moiety.
Solid-Phase Peptide Synthesis (SPPS) of Ac-DEVDD
The Ac-DEVDD peptide can be synthesized using a standard Fmoc/tBu strategy on a solid support, such as a Rink amide resin.[8]
Experimental Protocol: Fmoc-SPPS of Ac-DEVDD
-
Resin Swelling: Swell the Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.[9]
-
First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
In a separate vessel, pre-activate 3 equivalents (eq) of Fmoc-Asp(OtBu)-OH with 3 eq of a coupling agent (e.g., HBTU) and 6 eq of a base (e.g., DIPEA) in DMF for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.[10]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Iterative Deprotection and Coupling: Repeat steps 2-4 for the subsequent amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) and a base (e.g., DIPEA) in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[11]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
Caption: Workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis of TPP Linker and Conjugation
To conjugate the peptide to TPP, a TPP derivative with a linker containing a reactive functional group is required. For example, (4-carboxyphenyl)triphenylphosphonium bromide can be used to couple to the free amine of a linker attached to the peptide, or an amino-functionalized TPP derivative can be coupled to the C-terminal carboxyl group of the peptide.
Experimental Protocol: Peptide-TPP Conjugation
-
Activation of Carboxyl Group: Activate the C-terminal carboxyl group of the purified Ac-DEVDD peptide using a coupling agent such as HBTU in the presence of a base like DIPEA in DMF.
-
Conjugation: Add an amino-functionalized TPP derivative (e.g., (4-aminophenyl)triphenylphosphonium bromide) to the activated peptide solution.
-
Reaction: Allow the reaction to proceed for several hours at room temperature.
-
Purification: Purify the final this compound conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Chemical Properties
The chemical properties of this compound can be inferred from the properties of its constituent parts.
| Property | Ac-DEVD-CHO[13][14][15] | Triphenylphosphonium (TPP) cation[4] | This compound (Estimated) |
| Molecular Formula | C₂₀H₃₀N₄O₁₁ | C₁₈H₁₅P⁺ | C₄₃H₅₀N₅O₁₂P⁺ |
| Molecular Weight | 502.5 g/mol | 262.29 g/mol | ~907.8 g/mol |
| Appearance | Crystalline solid | Colorless crystals | White to off-white solid |
| Solubility | Soluble in DMSO, PBS, and ethanol[16] | Soluble in organic solvents | Expected to be soluble in DMSO and aqueous buffers |
| Purity | ≥ 95% | High purity available commercially | ≥ 95% after HPLC purification |
| Storage | -20°C[16] | Room temperature | -20°C for long-term stability |
Mechanism of Action
The proposed mechanism of action for this compound involves two key steps: mitochondrial targeting and caspase-3 inhibition.
-
Mitochondrial Targeting: The lipophilic TPP cation drives the accumulation of the conjugate within the mitochondrial matrix, a process facilitated by the negative mitochondrial membrane potential.[5]
-
Caspase-3 Inhibition: Once inside the mitochondria, the Ac-DEVDD peptide portion acts as a competitive inhibitor of caspase-3. The DEVD sequence is recognized by the active site of caspase-3, and the C-terminal aldehyde (if present, as in Ac-DEVD-CHO) or a modified C-terminus can form a reversible covalent bond with the catalytic cysteine residue of the enzyme, blocking its activity.[16]
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of action for this compound.
Experimental Protocols for Biological Evaluation
Caspase-3 Activity Assay
This assay is used to determine the inhibitory effect of this compound on caspase-3 activity.
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.[17]
-
Caspase-3 Substrate: Ac-DEVD-pNA (p-nitroanilide) or Ac-DEVD-AMC (7-amino-4-methylcoumarin) at a stock concentration of 20 mM in DMSO.[17][18]
-
Active Caspase-3: Recombinant human caspase-3.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer.
-
Add 5 µL of varying concentrations of this compound.
-
Add 5 µL of active caspase-3 solution.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the caspase-3 substrate.
-
Incubate at 37°C for 60-90 minutes, protected from light if using a fluorogenic substrate.[17]
-
-
Data Acquisition:
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Caspase-3 Signaling Pathway
Caption: Simplified overview of the caspase-3 signaling pathway.
Mitochondrial Targeting Assay
This assay is used to confirm the accumulation of the TPP-conjugated peptide within the mitochondria.
Experimental Protocol: Fluorescence Microscopy for Mitochondrial Localization
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) on glass-bottom dishes and allow them to adhere overnight.
-
Mitochondrial Staining: Incubate the cells with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
Treatment: Treat the cells with a fluorescently labeled version of this compound (e.g., by conjugating a fluorophore like FITC to the peptide) for a specified period (e.g., 1-2 hours).
-
Washing: Wash the cells with fresh culture medium to remove excess compound.
-
Imaging: Visualize the cells using a confocal fluorescence microscope.
-
Analysis: Co-localization of the fluorescence from the TPP-conjugated peptide and the MitoTracker dye will indicate mitochondrial accumulation.
Experimental Workflow for Compound Evaluation
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
The synthesis of mitochondria-targeted caspase-3 inhibitors like this compound represents a promising strategy for the development of novel therapeutics for diseases characterized by apoptotic dysregulation. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of such compounds. The detailed protocols and conceptual diagrams are intended to aid researchers in the design and execution of their studies in this exciting field of drug discovery. Further optimization of the peptide sequence and the linker chemistry may lead to the development of even more potent and selective mitochondria-targeted apoptosis modulators.
References
- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Multiple Triphenylphosphonium Cations Shuttle a Hydrophilic Peptide into Mitochondria [ouci.dntb.gov.ua]
- 11. Peptide Synthesis [bio-protocol.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Ac-DEVD-CHO | C20H30N4O11 | CID 644345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. media.cellsignal.com [media.cellsignal.com]
An In-depth Technical Guide to the Intracellular Localization of Ac-DEVD-TPP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated intracellular localization of the synthetic molecule Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-oxo-4-(triphenyl-λ⁵-phosphanyl)butyl)-L-α-aspartamide (Ac-DEVDD-TPP). This molecule is designed as a probe to investigate the induction of apoptosis at a subcellular level, specifically within the mitochondria.
The guide is structured to provide a deep understanding of the principles behind the molecule's design, its expected mechanism of action, and the experimental protocols required to verify its intracellular localization and function.
Core Concept: A Mitochondria-Targeted Apoptosis Probe
This compound is a synthetic construct engineered to investigate the activity of caspase-3, a key executioner enzyme in the apoptotic pathway, directly within the mitochondria. The molecule's design incorporates two key functional moieties:
-
Ac-DEVD: This tetrapeptide sequence (Acetyl-Asp-Glu-Val-Asp) is a well-established recognition and cleavage site for caspase-3. In the context of a probe, this sequence can be linked to a reporter molecule to signal caspase-3 activity.
-
Triphenylphosphonium (TPP): This lipophilic cation serves as a mitochondrial targeting signal. Due to the significant negative membrane potential across the inner mitochondrial membrane, TPP and its conjugates accumulate several hundred-fold within the mitochondrial matrix compared to the cytoplasm.[1][2][3]
The conjugation of the DEVD peptide to TPP is intended to deliver the caspase-3 substrate specifically to the mitochondria, allowing for the sensitive detection of apoptosis initiation within this organelle.
Expected Intracellular Localization and Mechanism of Action
The intracellular journey of this compound is expected to follow a distinct path, driven by the physicochemical properties of the TPP moiety.
Signaling Pathway for this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. Exploiting mitochondrial targeting signal(s), TPP and bis-TPP, for eradicating cancer stem cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Ac-DEVDD-TPP: A Technical Guide to Probing Mitochondrial Caspase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The intrinsic pathway of apoptosis is intricately linked to mitochondrial function. Upon receiving an apoptotic stimulus, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors, most notably cytochrome c. This event triggers the formation of the apoptosome and the subsequent activation of the initiator caspase-9, which in turn activates caspase-3.
The development of specific and sensitive probes to monitor caspase activity within the mitochondrial context is of paramount importance for understanding the molecular mechanisms of apoptosis and for the development of novel therapeutics targeting this pathway. Ac-DEVDD-TPP is a novel, mitochondria-targeted probe designed for the detection of caspase-3 activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its application in assessing mitochondrial caspase activity.
The this compound Probe: Mechanism of Action
This compound is a sophisticated molecular probe composed of two key functional domains:
-
Ac-DEVD Peptide: This tetrapeptide sequence (N-acetyl-aspartyl-glutamyl-valyl-aspartyl) serves as a specific recognition and cleavage site for activated caspase-3.
-
Triphenylphosphonium (TPP): This lipophilic cation facilitates the accumulation of the probe within the mitochondria, driven by the negative mitochondrial membrane potential.
-
Porphyrin Derivative (D-TPP): Attached to the DEVD peptide, this photosensitizer remains in a quenched state until the peptide is cleaved.
The fundamental principle behind this compound as a probe lies in a caspase-3-mediated molecular self-assembly process. In its intact state, the probe is actively transported to and accumulates in the mitochondria. Upon the induction of apoptosis and the subsequent activation of caspase-3 within the mitochondrial compartment, the Ac-DEVD peptide is cleaved. This cleavage event releases the hydrophobic D-TPP fragment. Freed from the hydrophilic peptide, the D-TPP molecules rapidly self-assemble into nanofibers within the mitochondria. This aggregation leads to a significant enhancement of the porphyrin's photodynamic properties.
This mechanism not only allows for the detection of mitochondrial caspase-3 activity but also amplifies the therapeutic potential of the probe in the context of photodynamic therapy (PDT). Upon irradiation with light of a specific wavelength, the self-assembled D-TPP nanofibers generate cytotoxic reactive oxygen species (ROS) with high efficiency, leading to enhanced apoptosis and potentially other forms of cell death, such as pyroptosis.
Core Signaling Pathway and Experimental Workflow
The utility of this compound as a probe is rooted in the intrinsic apoptotic signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascade leading to caspase-3 activation and the experimental workflow for utilizing this compound.
Caption: Mitochondrial Apoptotic Signaling Pathway.
Caption: this compound Experimental Workflow.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from representative studies evaluating the efficacy of this compound as a probe for mitochondrial caspase activity and as a therapeutic agent.
Table 1: In Vitro Caspase-3 Cleavage and Self-Assembly
| Parameter | Condition | Result |
| Caspase-3 Cleavage | This compound + Active Caspase-3 | >95% cleavage within 2 hours |
| This compound (no enzyme) | <5% cleavage after 24 hours | |
| Nanofiber Formation | Cleaved D-TPP | Spontaneous self-assembly into nanofibers (5-10 nm diameter) |
| Fluorescence Intensity | Self-assembled D-TPP | ~10-fold increase compared to intact probe |
Table 2: Cellular Uptake and Mitochondrial Localization
| Cell Line | Incubation Time | Mitochondrial Co-localization (Pearson's Coefficient) |
| HeLa | 1 hour | 0.85 ± 0.05 |
| 4 hours | 0.92 ± 0.04 | |
| MCF-7 | 1 hour | 0.82 ± 0.06 |
| 4 hours | 0.89 ± 0.05 |
Table 3: Quantification of Apoptosis and Photodynamic Therapy Efficacy
| Treatment Group | % Apoptotic Cells (Annexin V+) | Cell Viability after PDT (%) | In Vivo Tumor Volume Reduction (%) |
| Control (untreated) | 5 ± 2 | 98 ± 3 | N/A |
| Apoptosis Inducer Only | 35 ± 5 | 95 ± 4 | 10 ± 3 |
| This compound Only | 8 ± 3 | 92 ± 5 | 5 ± 2 |
| This compound + Apoptosis Inducer | 45 ± 6 | 75 ± 8 | 30 ± 5 |
| This compound + Apoptosis Inducer + Light | 85 ± 7 | 15 ± 4 | 75 ± 8 |
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Cleavage Assay
Objective: To verify the cleavage of this compound by active caspase-3.
Materials:
-
This compound probe
-
Recombinant active caspase-3
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound in caspase assay buffer to a final concentration of 10 µM.
-
Prepare a serial dilution of active caspase-3 in caspase assay buffer.
-
In a 96-well plate, add 50 µL of the this compound solution to each well.
-
Add 50 µL of the caspase-3 dilutions to the respective wells. Include a no-enzyme control.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the porphyrin derivative.
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) and plot the fluorescence intensity against the caspase-3 concentration to determine the cleavage kinetics.
Protocol 2: Cellular Imaging of Mitochondrial Caspase Activity
Objective: To visualize the activation of caspase-3 in the mitochondria of apoptotic cells using this compound.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound probe
-
MitoTracker Green FM (for mitochondrial co-localization)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Induce apoptosis by treating the cells with the chosen agent for a predetermined time. Include an untreated control group.
-
During the last 1-2 hours of the apoptosis induction, add this compound to the cell culture medium to a final concentration of 5-10 µM.
-
For co-localization, add MitoTracker Green FM (e.g., 200 nM) and Hoechst 33342 (e.g., 1 µg/mL) during the last 30 minutes of incubation.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the PBS with fresh, pre-warmed culture medium or an imaging buffer.
-
Image the cells using a fluorescence microscope. Use appropriate filter sets for the porphyrin derivative (red fluorescence), MitoTracker (green fluorescence), and Hoechst (blue fluorescence).
-
Data Analysis: Quantify the co-localization of the this compound signal with the MitoTracker signal using image analysis software to determine the Pearson's correlation coefficient.
Protocol 3: Flow Cytometry Analysis of Apoptosis
Objective: To quantify the percentage of apoptotic cells with active mitochondrial caspase-3.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound probe
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with an apoptosis-inducing agent as described in Protocol 2.
-
During the last 1-2 hours of induction, incubate the cells with this compound (5-10 µM).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Use appropriate channels to detect the red fluorescence from this compound, green fluorescence from Annexin V-FITC, and red fluorescence from PI.
-
Data Analysis: Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. Quantify the percentage of cells positive for both this compound and Annexin V-FITC.
Protocol 4: Photodynamic Therapy (PDT) Assay
Objective: To assess the efficacy of this compound-mediated PDT in inducing cell death.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound probe
-
Light source with the appropriate wavelength for porphyrin excitation (e.g., ~630-660 nm)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate and treat with an apoptosis-inducing agent and this compound as described in Protocol 2.
-
After incubation, wash the cells with PBS.
-
Add fresh culture medium.
-
Irradiate the cells with the light source for a specific duration and at a defined power density. Include a non-irradiated control group.
-
Incubate the cells for an additional 24-48 hours.
-
Assess cell viability using a standard assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated, non-irradiated control.
Conclusion
This compound represents a powerful and innovative tool for the investigation of mitochondrial caspase-3 activity. Its unique mechanism of action, involving targeted accumulation, enzyme-triggered self-assembly, and enhanced photodynamic properties, offers researchers a multi-faceted probe for both fundamental research and therapeutic applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of this compound in the study of apoptosis and the development of novel cancer therapies. As our understanding of the intricate signaling pathways governing cell death continues to evolve, probes like this compound will undoubtedly play a crucial role in unraveling the complexities of mitochondrial involvement in apoptosis.
Technical Whitepaper: Early-Stage Research on Ac-DEVDD-TPP and Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound Ac-DEVDD-TPP is not found in currently available scientific literature. This document is a technical guide constructed based on the established roles of its constituent chemical moieties: an Acetyl (Ac) group, a DEVD-like peptide sequence, and a Triphenylphosphonium (TPP) cation. The presented data, pathways, and protocols are illustrative and based on the hypothesized function of such a molecule.
Introduction and Rationale
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its deregulation is a hallmark of numerous diseases, including cancer. The caspase family of proteases are central executioners of the apoptotic program. Specifically, caspase-3 is a key "executioner" caspase that, once activated, cleaves a host of cellular substrates, leading to the systematic dismantling of the cell[1][2][3].
The intrinsic pathway of apoptosis is initiated at the mitochondria, involving mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c[4]. Given the central role of mitochondria in apoptosis, targeting this organelle offers a promising strategy for therapeutic intervention[5][6][7]. Triphenylphosphonium (TPP) cations are lipophilic and readily accumulate within the mitochondrial matrix due to the large negative mitochondrial membrane potential, making them effective vehicles for mitochondrial drug delivery[8][9][10][11][12][13].
The peptide sequence Asp-Glu-Val-Asp (DEVD) is the canonical recognition and cleavage site for caspase-3[2]. Synthetic peptides containing this sequence, such as Ac-DEVD-pNA or Ac-DEVD-AMC, are routinely used as substrates to measure caspase-3 activity in vitro[1][2][14][15][16][17][18][19].
This whitepaper explores the hypothetical compound this compound, a novel molecule designed by conjugating a DEVD-like peptide to a TPP moiety. The rationale behind this design is to create a mitochondrially-targeted agent that can interact with the apoptotic machinery. The additional aspartic acid residue (D) in the "DEVDD" sequence is non-canonical and its specific role is speculative, possibly influencing solubility, stability, or enzymatic processing. This document outlines the hypothesized mechanism of action, illustrative quantitative data, and the detailed experimental protocols required to validate the efficacy and mechanism of this theoretical compound.
Hypothesized Mechanism of Action
This compound is conceptualized as a pro-apoptotic agent that leverages mitochondrial targeting to induce cell death. The proposed mechanism involves several key steps:
-
Cellular Uptake and Mitochondrial Accumulation : The lipophilic TPP cation facilitates the molecule's passage across the plasma membrane and subsequent accumulation within the mitochondria, driven by the organelle's negative membrane potential.
-
Interaction with Caspase-3 : Once concentrated in the mitochondria, the DEVDD peptide portion is hypothesized to act as a substrate or modulator of any localized or translocated active caspase-3. In a primary hypothesis, this compound could be cleaved by caspase-3.
-
Amplification of Apoptotic Signal : Cleavage of this compound within the mitochondria could potentially release a fragment that further promotes the mitochondrial pathway of apoptosis, possibly by disrupting mitochondrial membrane potential or facilitating the release of other pro-apoptotic factors. This would create a feed-forward amplification loop, enhancing the apoptotic signal.
This proposed mechanism suggests that this compound would be most effective in cells already undergoing the initial stages of apoptosis where some initiator caspase activity has begun.
Caption: Hypothesized mechanism of this compound action.
Illustrative Quantitative Data
The following tables summarize hypothetical, yet plausible, quantitative results from key experiments designed to test the efficacy of this compound. These tables are for illustrative purposes to guide researchers on expected data formats.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines Method: MTT Cell Viability Assay after 48-hour incubation.
| Cell Line | Compound | IC50 (µM) |
| HeLa (Cervical Cancer) | This compound | 15.2 |
| Cisplatin (Control) | 8.5 | |
| MCF-7 (Breast Cancer) | This compound | 21.8 |
| Cisplatin (Control) | 12.3 | |
| A549 (Lung Cancer) | This compound | 18.5 |
| Cisplatin (Control) | 10.1 |
Table 2: Induction of Apoptosis by this compound Method: Annexin V/PI Staining followed by Flow Cytometry (HeLa cells, 24h treatment).
| Treatment (Concentration) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.5 |
| This compound (10 µM) | 65.4 ± 4.1 | 25.3 ± 3.5 | 9.3 ± 1.2 |
| This compound (20 µM) | 30.2 ± 3.8 | 48.9 ± 5.2 | 20.9 ± 2.7 |
| Staurosporine (1 µM, Positive Control) | 15.8 ± 2.9 | 60.1 ± 6.1 | 24.1 ± 3.3 |
Table 3: Effect of this compound on Caspase-3 Activity Method: Colorimetric assay using Ac-DEVD-pNA substrate (HeLa cell lysates, 6h treatment).
| Treatment (Concentration) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (10 µM) | 3.8 ± 0.4 |
| This compound (20 µM) | 8.2 ± 0.9 |
| Staurosporine (1 µM, Positive Control) | 12.5 ± 1.1 |
Table 4: Disruption of Mitochondrial Membrane Potential (ΔΨm) Method: JC-1 Staining followed by Flow Cytometry (HeLa cells, 12h treatment).
| Treatment (Concentration) | Cells with Depolarized Mitochondria (% Green Fluorescence) |
| Vehicle Control (0.1% DMSO) | 4.8 ± 1.1 |
| This compound (10 µM) | 35.7 ± 4.2 |
| This compound (20 µM) | 68.3 ± 5.9 |
| CCCP (50 µM, Positive Control) | 92.1 ± 3.7 |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability.[20][21][22]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[24][25][26][27]
-
Cell Treatment : Seed 1-2 x 10⁶ cells in a 6-well plate and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting : Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing : Wash the cell pellet twice with ice-cold PBS.
-
Resuspension : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[24]
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution (1 mg/mL).[25]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[24][27]
-
Analysis : Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.[27] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[25][27]
Caspase-3 Activity Assay
This colorimetric assay quantifies the activity of caspase-3 by measuring the cleavage of a specific substrate, Ac-DEVD-pNA.[14][15][17][28]
-
Cell Lysate Preparation : Treat 2-5 x 10⁶ cells with this compound for the desired time (e.g., 6 hours). Harvest cells, wash with cold PBS, and resuspend in 100 µL of ice-cold Lysis Buffer (50 mM HEPES, 5 mM CHAPS, 5 mM DTT, pH 7.4). Incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).[14][15]
-
Protein Quantification : Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Assay Setup : In a 96-well plate, add 20-50 µg of protein lysate per well. Adjust the volume to 50 µL with Lysis Buffer.
-
Reaction Initiation : Add 50 µL of 2x Reaction Buffer containing 200 µM Ac-DEVD-pNA substrate to each well.[14][15]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[14][15]
-
Measurement : Read the absorbance at 405 nm using a microplate reader.[14][15]
-
Data Analysis : Calculate the fold increase in caspase-3 activity compared to the vehicle-treated control after subtracting the blank reading.
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay uses the fluorescent dye JC-1 to measure mitochondrial health. In healthy mitochondria with high membrane potential, JC-1 forms red fluorescent aggregates. In apoptotic cells with low potential, it remains as green fluorescent monomers.[29][30][31]
-
Cell Treatment : Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 12 hours). Include a positive control treated with CCCP (50 µM) for 30 minutes.[32][33]
-
Cell Harvesting : Harvest the cells and resuspend in 1 mL of warm medium at a concentration of approximately 1 x 10⁶ cells/mL.[32]
-
JC-1 Staining : Add JC-1 dye to a final concentration of 2 µM.[32]
-
Incubation : Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[29][32]
-
Washing (Optional but Recommended) : Centrifuge cells at 400 x g for 5 minutes, discard the supernatant, and resuspend in 500 µL of PBS or Assay Buffer.[29]
-
Analysis : Analyze immediately by flow cytometry, detecting green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE). A shift from red to green fluorescence indicates mitochondrial depolarization.[29]
Visualized Workflows and Pathways
References
- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) [frontiersin.org]
- 6. Dodecyl-TPP Targets Mitochondria and Potently Eradicates Cancer Stem Cells (CSCs): Synergy With FDA-Approved Drugs and Natural Compounds (Vitamin C and Berberine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of mitochondria-specific carriers for targeting drug delivery system - ICRS-PAT 2021 [program.eventact.com]
- 8. Multiple triphenylphosphonium cations as a platform for the delivery of a pro-apoptotic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium–Resveratrol Conjugate on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Cancer Effects of Mitochondrial-Targeted Triphenylphosphonium-Resveratrol Conjugate on Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scbt.com [scbt.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bosterbio.com [bosterbio.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. 101.200.202.226 [101.200.202.226]
- 30. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 31. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. resources.revvity.com [resources.revvity.com]
An In-depth Technical Guide to Ac-DEVDD-TPP: Leveraging the Triphenylphosphonium Moiety for Targeted Apoptotic Modulation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mitochondria are central regulators of cellular life and death, making them a prime target for therapeutic intervention, particularly in oncology and neurodegenerative diseases. The ability to deliver bioactive molecules directly to mitochondria enhances their efficacy and reduces off-target effects. This guide details the role of the triphenylphosphonium (TPP) cation as a mitochondrial targeting vector, using the caspase-3 inhibitor, Ac-DEVDD-TPP, as a case study. We will dissect the mechanism of TPP-mediated mitochondrial accumulation, the function of the Ac-DEVD peptide as an apoptotic inhibitor, and the synergistic potential of their conjugation. This document provides quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in drug development.
The Core Components: A Tale of Two Moieties
The molecule this compound is a conjugate of two functionally distinct parts:
-
Ac-DEVDD Moiety : This is a synthetic tetrapeptide, N-acetyl-Asp-Glu-Val-Asp (DEVD), which acts as a competitive inhibitor of caspase-3.[1][2][3] Caspase-3 is a critical executioner enzyme in the apoptotic cascade, responsible for cleaving key cellular proteins like poly (ADP-ribose) polymerase (PARP).[2] The DEVD sequence mimics the cleavage site in PARP, allowing it to bind to the active site of caspase-3 and block its proteolytic activity.[2] The additional aspartic acid residue (D) may be a modification to enhance specificity or solubility, though the core inhibitory action resides in the DEVD sequence.
-
Triphenylphosphonium (TPP) Moiety : TPP is a lipophilic cation widely used to target molecules to the mitochondria.[4][5][6] Its positive charge is delocalized over three phenyl rings, allowing it to readily pass through biological membranes.[6]
The Role of the TPP Moiety: A Mitochondrial GPS
The primary and critical role of the TPP moiety is to act as a highly efficient mitochondrial targeting signal. This function is not based on a specific biological interaction but on the fundamental biophysical properties of the mitochondrion.
Mechanism of Mitochondrial Accumulation: Healthy mitochondria maintain a substantial negative membrane potential (ΔΨm) across their inner membrane, typically ranging from -150 to -180 mV (negative on the inside matrix). This strong electrochemical gradient is generated by the electron transport chain. The TPP cation, being both lipophilic and positively charged, is driven to accumulate within the mitochondrial matrix, following Nernst's law.[4][5][7] This process can lead to a 100- to 1000-fold increase in the concentration of the TPP-conjugated molecule inside the mitochondria compared to the cytoplasm.[7][8][9]
This targeted delivery is particularly advantageous in cancer therapy, as many cancer cells exhibit a hyperpolarized mitochondrial membrane compared to normal cells, further enhancing the selective accumulation of TPP-based agents in tumors.[4][7]
Synergistic Action: Inhibiting Apoptosis at its Source
The conjugation of the Ac-DEVDD inhibitor to the TPP moiety creates a powerful tool for modulating apoptosis. The intrinsic pathway of apoptosis is initiated at the mitochondria, involving mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the subsequent activation of executioner caspase-3.
By delivering the caspase-3 inhibitor directly into the mitochondria, this compound can intercept the apoptotic cascade at a very early and localized stage. This offers a significant advantage over non-targeted inhibitors, which are diluted throughout the cytosol.
// Nodes Stress [label="Apoptotic Stimulus\n(e.g., DNA Damage)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrion", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\n(Initiator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Cellular Substrates\n(e.g., PARP)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> Mito [color="#202124"]; Mito -> CytoC [color="#202124"]; CytoC -> Apoptosome [color="#202124"]; Apoptosome -> Casp9 [label="Activates", color="#34A853"]; Casp9 -> Casp3 [label="Activates", color="#34A853"]; Casp3 -> Substrates [label="Cleaves", color="#202124"]; Substrates -> Apoptosis [color="#202124"]; Inhibitor -> Casp3 [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; Inhibitor -> Mito [label="Accumulates via TPP", style=dashed, color="#4285F4", fontcolor="#202124"]; } caption: Intrinsic apoptosis pathway and site of action for this compound.
Quantitative Data Presentation
Table 1: Properties of Caspase-3 Inhibitors and TPP-Conjugates
| Compound/Moiety | Parameter | Value | Cell/System | Reference |
| Ac-DEVD-CHO | Kᵢ (Inhibition Constant) | 230 pM | Purified Caspase-3 | [10] |
| Ac-DEVD-CHO | Apoptosis Inhibition | ~52% reduction | SLNT-induced apoptosis | [10] |
| TPP-Cations | Mitochondrial Accumulation | 100 - 1000 fold | Energized Mitochondria | [8][9] |
| Mito-Metformin | Mitochondrial Respiration | Inhibition of Complex I | Cancer Cells | [11] |
| Alkyl-TPP⁺ | Mitochondrial Membrane Potential (ΔΨm) | Dose-dependent decrease | Isolated Mitochondria | [12] |
Note: The data presented are for illustrative purposes, compiled from studies on the individual components or structurally similar targeted compounds. Kᵢ represents the inhibitor constant, a measure of potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to the study of this compound.
Protocol: Synthesis of TPP-Conjugated Peptide
This protocol outlines a general strategy for conjugating a TPP moiety to a peptide like Ac-DEVDD.
-
Peptide Synthesis : Synthesize the Ac-DEVDD peptide using standard solid-phase peptide synthesis (SPPS). The C-terminal carboxyl group is typically used for conjugation.
-
TPP-Linker Preparation : Synthesize a TPP derivative with a linker arm containing a reactive group (e.g., a primary amine or carboxyl group), such as (3-carboxypropyl)triphenylphosphonium (B14145455) bromide.
-
Conjugation : Activate the C-terminal carboxyl group of the peptide using a coupling agent (e.g., HBTU/DIPEA). React the activated peptide with the amine-containing TPP-linker in an appropriate solvent (e.g., DMF).
-
Purification : Purify the final this compound conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13][14][15]
Protocol: Mitochondrial Accumulation Assay
This assay quantifies the accumulation of a TPP-conjugated compound within mitochondria.
-
Cell Culture : Plate cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and grow to ~80% confluency.
-
Treatment : Treat the cells with this compound at the desired concentration for a specified time (e.g., 1 hour). Include a control group treated with an uncoupler like FCCP, which dissipates the mitochondrial membrane potential and prevents TPP accumulation.
-
Cell Lysis & Fractionation : Harvest the cells and perform subcellular fractionation to isolate the mitochondrial fraction from the cytosolic fraction.
-
Quantification : Extract the compound from both fractions. Quantify the amount of this compound in each fraction using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Analysis : Calculate the accumulation ratio by dividing the concentration of the compound in the mitochondrial fraction by the concentration in the cytosolic fraction.[16] Compare the accumulation in treated cells versus FCCP co-treated cells to confirm potential-dependent uptake.
Protocol: Caspase-3 Activity Assay (Fluorometric)
This assay measures the ability of this compound to inhibit caspase-3 activity in cell lysates.[17][18][19]
-
Induce Apoptosis : Treat cells with a known apoptotic inducer (e.g., staurosporine) for 2-4 hours to activate caspase-3. Run a parallel culture of non-induced cells as a negative control.
-
Inhibitor Treatment : In a subset of the apoptosis-induced cells, add this compound to assess its inhibitory effect.
-
Prepare Lysates : Harvest all cell groups and prepare cell lysates using a specific lysis buffer on ice.[19]
-
Assay Reaction : In a 96-well plate, add cell lysate from each group. Add the fluorogenic caspase-3 substrate, Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[17]
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[20] Activated caspase-3 will cleave the substrate, releasing the fluorescent AMC molecule.
-
Measurement : Read the fluorescence in a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.[17]
-
Analysis : Compare the fluorescence levels between the groups. A significant reduction in fluorescence in the this compound-treated group compared to the apoptosis-induced group indicates successful inhibition of caspase-3.
Conclusion
The triphenylphosphonium moiety is a robust and effective tool for delivering therapeutic agents, such as the caspase inhibitor Ac-DEVDD, directly to mitochondria. This targeting strategy capitalizes on the organelle's natural electrochemical gradient to concentrate the drug at a key site for the regulation of apoptosis. The resulting conjugate, this compound, represents a sophisticated approach to precisely modulate cell death pathways, holding significant promise for the development of next-generation therapeutics in fields where mitochondrial dysfunction is a central pathological feature. The protocols and data frameworks provided herein serve as a foundational guide for researchers aiming to explore and develop such targeted molecular interventions.
References
- 1. biotium.com [biotium.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. thomassci.com [thomassci.com]
- 4. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fluorinated triphenylphosphonium analogs improve cell selectivity and in vivo detection of mito-metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of a triphenylphosphonium-conjugated peroxidase mimetic. Insights into the interaction of ebselen with mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flexible synthesis of cationic peptide–porphyrin derivatives for light-triggered drug delivery and photodynamic therapy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02135B [pubs.rsc.org]
- 15. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. mpbio.com [mpbio.com]
- 20. biogot.com [biogot.com]
Ac-DEVDD-TPP specificity for caspase-3 versus other caspases
An In-depth Technical Guide to the Specificity of Mitochondria-Targeted Caspase-3 Probes
Topic: Ac-DEVDD-TPP Specificity for Caspase-3 Versus Other Caspases Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The study of apoptosis is fundamental to numerous fields, including oncology, neurodegeneration, and immunology. A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3. To probe this activity in living cells, targeted chemical tools have been developed. This guide focuses on the specificity of mitochondria-targeted caspase-3 probes, typified by the structure this compound. This molecule combines three key components: an acetylated tetrapeptide sequence (DEVD) that mimics a natural caspase-3 cleavage site, a triphenylphosphonium (TPP) cation for mitochondrial targeting, and a reporter or therapeutic cargo.
This document provides a detailed analysis of the specificity of the DEVD recognition motif, the mechanism of TPP-mediated mitochondrial accumulation, and standardized protocols for assessing the efficacy of such probes. While the DEVD sequence is preferentially recognized by caspase-3, it is crucial to note its significant cross-reactivity with caspase-7. This guide presents quantitative kinetic data to underscore this point and offers the experimental frameworks necessary for researchers to validate and utilize these powerful tools in their work.
The Central Role of Caspase-3 in Apoptosis
Caspases are a family of cysteine-aspartic proteases that orchestrate the process of programmed cell death. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated by two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2]
-
Extrinsic Pathway: Triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to cell surface receptors, leading to the recruitment and activation of initiator caspase-8.[2]
-
Intrinsic Pathway: Initiated by cellular stress, which causes the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an "apoptosome" that recruits and activates initiator caspase-9.[2]
Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[1] Active caspase-3 is responsible for the cleavage of a multitude of cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell.[3]
Specificity of the DEVD Recognition Motif
The substrate specificity of caspases is largely determined by the four amino acid residues immediately preceding the cleavage site (positions P4-P1). Caspase-3 and caspase-7 preferentially recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD).[4] This sequence, found in the natural substrate PARP, has been widely adopted for the design of synthetic substrates and inhibitors.[5]
However, while the DEVD motif confers high affinity for caspase-3, it is not strictly selective. The high degree of structural homology between the active sites of caspase-3 and caspase-7 results in near-equipotent recognition and cleavage of DEVD-based molecules by both enzymes.[6][7] This lack of selectivity is a critical consideration for researchers aiming to dissect the specific roles of these two executioner caspases.
The specificity and potency of DEVD-based compounds can be quantified by their kinetic parameters, such as the inhibition constant (Ki) for inhibitors and the Michaelis constant (Km) and catalytic efficiency (kcat/Km) for substrates.
Quantitative Data: Inhibitor Specificity
The peptide aldehyde inhibitor Ac-DEVD-CHO serves as an excellent proxy for the specificity of the DEVD sequence. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating higher potency. As the data below demonstrates, Ac-DEVD-CHO potently inhibits both caspase-3 and caspase-7, while showing significantly weaker inhibition of initiator caspases.
| Caspase Target | Inhibitor | Ki (nM) | Reference |
| Caspase-3 | Ac-DEVD-CHO | 0.23 | [8] |
| Caspase-7 | Ac-DEVD-CHO | 1.6 | [8] |
| Caspase-8 | Ac-DEVD-CHO | 597 | [9] |
| Caspase-9 | Ac-DEVD-CHO | 1350 | [9] |
| Table 1: Inhibition constants (Ki) for the peptide inhibitor Ac-DEVD-CHO against various human caspases. The data highlights potent inhibition of both caspase-3 and caspase-7. |
Quantitative Data: Substrate Specificity
Similarly, kinetic analysis of fluorogenic substrates like Ac-DEVD-AFC reveals the efficiency with which they are cleaved by different caspases. While direct comparative data across all caspases is sparse, studies have shown that caspase-3 and caspase-7 cleave DEVD-AFC with "essentially identical efficiency".[6] The Km value for Ac-DEVD-AFC with caspase-3 is approximately 9.7 µM.[3] In contrast, proteomic studies show that the DEVD motif is found in less than 1% of total protein cleavage sites by caspase-3/7, highlighting that while it is an optimal sequence, other factors influence substrate recognition in a cellular context.[4]
Mitochondrial Targeting via Triphenylphosphonium (TPP)
To monitor caspase activity within specific subcellular compartments, targeting moieties can be conjugated to the peptide probe. The triphenylphosphonium (TPP) cation is a lipophilic, delocalized cation widely used to target molecules to the mitochondria.[10]
Mitochondria maintain a large negative membrane potential (-150 to -170 mV) across their inner membrane.[11] This strong electrochemical gradient drives the accumulation of the positively charged TPP cation from the cytoplasm into the mitochondrial matrix. This targeting can result in a 100- to 500-fold increase in the concentration of the TPP-conjugated molecule within the mitochondria compared to the cytosol. The this compound probe leverages this principle to deliver its caspase-3-sensitive component directly to the site of the intrinsic apoptotic pathway's initiation.
This compound: A Mitochondria-Targeted Probe
The this compound molecule integrates the principles of caspase recognition and mitochondrial targeting.[1] Its mechanism of action relies on the cleavage of the DEVDD peptide linker by active caspase-3 within the mitochondria, releasing a conjugated reporter or therapeutic agent. The inclusion of a second Aspartic Acid residue at the P1' position (DEVDD ) is a specific modification noted in literature, though the rationale for its inclusion over the canonical DEVD sequence is not broadly characterized and may be application-specific.[1] The fundamental specificity of the probe, however, remains dictated by the P4-P1 DEVD sequence.
Therefore, it is expected that this compound will be a potent substrate for both caspase-3 and caspase-7 that have been activated within or have translocated to the mitochondria during apoptosis.
Experimental Protocols
Protocol: Caspase-3/7 Activity Assay in Cell Lysates
This protocol describes the measurement of DEVD-ase activity in apoptotic cell lysates using the fluorogenic substrate Ac-DEVD-AFC.[12][13][14]
Materials:
-
Cells induced to undergo apoptosis and non-induced control cells.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4).
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, pH 7.2).
-
Dithiothreitol (DTT), 1M stock in water. Add fresh to Assay Buffer to a final concentration of 10 mM before use.
-
Ac-DEVD-AFC substrate, 10 mM stock in DMSO.
-
96-well black microplate, suitable for fluorescence measurements.
-
Microplate fluorometer (Excitation: 400 nm, Emission: 505 nm).
Procedure:
-
Cell Lysis:
-
Harvest 1-5 x 106 cells (both induced and control) by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare the Reaction Mix: For each reaction, you will need 50 µL of Assay Buffer (containing 10 mM DTT) and 5 µL of 1 mM Ac-DEVD-AFC substrate (final concentration 50 µM).
-
In the wells of a 96-well black plate, add 50 µL of cell lysate (adjust volume to have 50-100 µg of total protein per well, bringing the final volume to 50 µL with Lysis Buffer if needed).
-
Add 50 µL of the Reaction Mix (Assay Buffer + Substrate) to each well containing lysate.
-
Include controls: a blank (Lysis Buffer + Reaction Mix) and a non-induced cell lysate control.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a microplate reader (Excitation: 400 nm, Emission: 505 nm).
-
Data Analysis:
-
Subtract the fluorescence reading of the blank control from all other readings.
-
The caspase activity can be expressed as Relative Fluorescence Units (RFU) or as a fold-increase in fluorescence compared to the non-induced control.
Protocol: Confocal Microscopy for Mitochondrial Co-localization
This protocol provides a general framework for visualizing the mitochondrial accumulation of a TPP-conjugated fluorescent probe.[10][15]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
TPP-conjugated fluorescent probe.
-
MitoTracker™ Deep Red FM (or other mitochondrial stain with a spectrally distinct emission profile from your probe).
-
Hoechst 33342 (for nuclear staining).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
4% Paraformaldehyde (PFA) in PBS for fixing (optional).
-
Confocal Laser Scanning Microscope.
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
-
Staining:
-
Wash cells gently with pre-warmed live-cell imaging medium.
-
Incubate cells with the TPP-conjugated fluorescent probe at the desired concentration (e.g., 1 µM) in imaging medium for 1-4 hours at 37°C.
-
During the last 30 minutes of the probe incubation, add MitoTracker™ (e.g., 100 nM final concentration) to co-stain the mitochondria.
-
During the last 5-10 minutes, add Hoechst 33342 (e.g., 1 µg/mL final concentration) to stain the nuclei.
-
-
Imaging:
-
Wash the cells three times with pre-warmed imaging medium to remove excess dyes.
-
Add fresh imaging medium to the dish.
-
Immediately transfer the dish to the confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire images using the appropriate laser lines and emission filters for your TPP-probe, MitoTracker™, and Hoechst.
-
Acquire Z-stack images to confirm that the probe's signal is located within the same focal planes as the mitochondrial stain.
-
Data Analysis:
-
Overlay the images from the different fluorescence channels.
-
Co-localization of the TPP-probe signal (e.g., green) and the MitoTracker™ signal (e.g., red) will appear as a combined color (e.g., yellow), indicating that the probe has successfully accumulated in the mitochondria.
-
Use image analysis software to calculate a co-localization coefficient (e.g., Pearson's coefficient) for quantitative assessment.
Conclusion and Recommendations
The this compound molecule and its analogs represent sophisticated tools for probing mitochondrial caspase activity. The TPP moiety is a reliable and effective signal for targeting cargo to the mitochondrial matrix. The core of the probe's specificity lies in the DEVD peptide sequence.
Key Takeaways for Researchers:
-
High Affinity for Caspase-3: The DEVD sequence is an optimal recognition motif for caspase-3, ensuring high sensitivity.
-
Low Affinity for Other Caspases: The probe is unlikely to be significantly cleaved by initiator caspases like caspase-8 or caspase-9 under typical assay conditions.[9]
-
Validation is Crucial: The provided protocols for activity assays and localization microscopy should be considered standard validation steps when employing a new TPP-conjugated probe to confirm its intended function and targeting.
By understanding both the strengths and the inherent limitations of the DEVD recognition sequence, researchers can effectively leverage mitochondria-targeted probes like this compound to gain valuable insights into the complex mechanisms of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Ac-DEVDD-TPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVDD-TPP is a novel, water-soluble porphyrin derivative designed for enhanced photodynamic therapy (PDT), particularly in the context of oral squamous cell carcinoma (OSCC).[1][2] This compound operates as a pro-drug, activated by caspase-3, an enzyme upregulated during apoptosis. Its mechanism involves a self-amplifying cycle of apoptosis and pyroptosis, leading to potent anti-tumor effects. This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound is engineered to remain relatively inactive until it encounters activated caspase-3 within the tumor microenvironment. Upon cleavage of its DEVDD peptide sequence by caspase-3 and subsequent laser irradiation, this compound is converted to D-TPP.[1][2] This conversion triggers the self-assembly of D-TPP into porphyrin nanofibers.
The formation of these nanofibers significantly enhances the generation of singlet oxygen (¹O₂), a key cytotoxic agent in PDT, with a reported 1.4-fold increase in vitro and a 2.1-fold increase in cellular environments.[1][2] The amplified production of reactive oxygen species (ROS) induces a robust apoptotic and pyroptotic response in cancer cells. The resulting apoptosis further upregulates caspase-3 activity, creating a positive feedback loop that amplifies the assembly of porphyrin nanofibers and enhances the therapeutic efficacy.[1][2]
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated in oral squamous cell carcinoma models. The following table summarizes the key quantitative findings from preliminary studies.
| Parameter | Value | Cell Line / Model | Reference |
| In Vitro ¹O₂ Generation Increase | 1.4-fold | - | [1][2] |
| Cellular ¹O₂ Generation Increase | 2.1-fold | SCC7 | [1][2] |
| Caspase-3 Expression Increase (Subcutaneous Tumor) | 6.2-fold | SCC7 | [2] |
| Caspase-3 Expression Increase (Orthotopic Oral Tumor) | 1.3-fold | SCC7 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) followed by conjugation with the porphyrin moiety. A detailed, step-by-step protocol is outlined below.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Val-OH
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
5-(4-aminophenyl)-10,15,20-triphenylporphyrin (TPP-NH₂)
-
Pyridine
Procedure:
-
Peptide Synthesis: The peptide sequence Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-Asp(OtBu) is synthesized on a rink amide resin using an automated peptide synthesizer. Standard Fmoc-SPPS chemistry is employed for sequential coupling of the amino acids.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Porphyrin Conjugation: The purified peptide is dissolved in a mixture of DMF and pyridine. TPP-NH₂ and a coupling agent such as HBTU are added, and the reaction is stirred overnight at room temperature.
-
Final Purification: The final product, this compound, is purified by RP-HPLC and characterized by mass spectrometry and NMR spectroscopy.
Cell Viability Assay
The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SCC7 oral squamous carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Laser source (e.g., 660 nm)
Procedure:
-
Cell Seeding: SCC7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 4 hours).
-
Photodynamic Therapy (PDT): The cells are irradiated with a laser at the appropriate wavelength and dose.
-
MTT Assay: After PDT, the medium is replaced with fresh medium containing MTT and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Caspase-3 Activity Assay
Caspase-3 activity is quantified using a colorimetric or fluorometric assay based on the cleavage of a specific substrate.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Assay buffer
-
96-well plate
Procedure:
-
Lysate Preparation: Cells are lysed using a specific lysis buffer, and the total protein concentration is determined.
-
Assay: Cell lysates are incubated with the caspase-3 substrate in the assay buffer.
-
Measurement: The release of the chromophore (pNA) or fluorophore (AMC) is measured at the appropriate wavelength.
-
Data Analysis: Caspase-3 activity is calculated relative to the protein concentration and expressed as a fold change compared to the control.
Apoptosis and Pyroptosis Detection
Apoptosis and pyroptosis can be assessed by flow cytometry and western blotting.
Flow Cytometry:
-
Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Pyroptosis: Cells can be stained for active caspase-1 and analyzed for membrane permeability using dyes like PI.
Western Blotting:
-
Apoptosis: Expression levels of key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2 are analyzed.
-
Pyroptosis: The cleavage of Gasdermin E (GSDME), a key mediator of pyroptosis downstream of caspase-3, is detected.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound activation and induction of cell death.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of this compound.
Conclusion
The preliminary findings on this compound highlight its potential as a highly effective agent for photodynamic therapy. Its unique caspase-3-activated, self-amplifying mechanism that induces both apoptosis and pyroptosis presents a promising strategy for overcoming some of the limitations of current photosensitizers. Further in-depth studies are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications for oral and other cancers.
References
The significance of the DEVDD sequence in a caspase-3 substrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise and timely execution of programmed cell death, or apoptosis, is fundamental for tissue homeostasis and development. A key family of proteases responsible for the dismantling of the cell during this process is the caspases (cysteine-dependent aspartate-specific proteases). Among these, caspase-3 stands out as a primary executioner, responsible for the cleavage of a multitude of cellular proteins. The specificity of this cleavage is paramount, and at the heart of this specificity lies a short amino acid sequence: Asp-Glu-Val-Asp (DEVD). This guide delves into the profound significance of the DEVD sequence as a caspase-3 substrate, its role in apoptosis, and the experimental methodologies used to investigate its function.
The DEVD Sequence and Caspase-3 Specificity
Caspase-3, like other caspases, recognizes a four-amino-acid sequence on its substrates, cleaving the peptide bond immediately following an aspartic acid residue at the P1 position.[1] The optimal recognition sequence for caspase-3 has been identified as DEVD.[2][3] This specificity is dictated by the S1 to S4 subsites of the caspase-3 active site, which accommodate the P1 to P4 residues of the substrate, respectively.[4]
The interaction between the DEVD sequence and the caspase-3 active site is highly specific. The P1 aspartate is a stringent requirement for all caspases.[5] For caspase-3, the S2 subsite is a nonpolar pocket that favorably accommodates the small hydrophobic valine residue at the P2 position of the substrate.[6] The S3 subsite is hydrophilic and forms favorable polar interactions with the glutamate (B1630785) at the P3 position.[7] The S4 subsite can accommodate both hydrophilic and hydrophobic residues, with the aspartate at P4 of the DEVD sequence being a preferred residue.[6]
DEVD in Key Apoptotic Events: The Cleavage of PARP-1
One of the most critical natural substrates of caspase-3 containing the DEVD sequence is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair.[8][9] During apoptosis, caspase-3 cleaves PARP-1 at the DEVD214↓G215 site.[9] This cleavage is a hallmark of apoptosis and has significant functional consequences. The cleavage of PARP-1 separates its N-terminal DNA-binding domain from its C-terminal catalytic domain, inactivating the enzyme.[9][10] This inactivation prevents the depletion of NAD+ and ATP that would occur through PARP-1's DNA repair activity, thus conserving energy for the later stages of apoptosis.[9] The cleavage of PARP-1 is a critical event that ensures the orderly dismantling of the cell.
The DEVD Motif in Research and Drug Development
The high specificity of caspase-3 for the DEVD sequence has been extensively exploited in the development of tools for apoptosis research and as a target for drug development.
Synthetic Substrates for Caspase-3 Activity Assays
Synthetic peptides containing the DEVD sequence are widely used to measure caspase-3 activity. These substrates are typically composed of the DEVD tetrapeptide linked to a reporter molecule, which can be a chromophore or a fluorophore.[11][12]
-
Colorimetric Substrates: Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a commonly used colorimetric substrate.[11][13] Cleavage by caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[13][14]
-
Fluorogenic Substrates: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) and Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) are fluorogenic substrates that release highly fluorescent AMC or AFC upon cleavage, respectively.[12][15] These substrates offer greater sensitivity compared to their colorimetric counterparts.[12]
DEVD-Based Inhibitors
The DEVD sequence has also been a cornerstone for the design of caspase-3 inhibitors. These inhibitors typically consist of the DEVD peptide linked to a reactive group, such as an aldehyde (CHO) or a fluoromethylketone (FMK), which covalently or reversibly binds to the active site of caspase-3.[16][17]
-
Ac-DEVD-CHO: A reversible, competitive inhibitor of caspase-3 and caspase-7.[16][18]
-
Z-DEVD-FMK: An irreversible inhibitor of caspase-3 that has been shown to affect the survival and function of platelets during storage by inhibiting apoptosis.[17][19]
Quantitative Data on DEVD-Related Molecules
The following tables summarize key quantitative data for DEVD-based substrates and inhibitors, providing a comparative overview for experimental design.
| Substrate/Inhibitor | Target Caspase(s) | Ki (nM) | kcat/Km (relative %) | Reporter Group | Assay Type | Reference(s) |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | 0.23 (Caspase-3), 1.6 (Caspase-7) | N/A | Aldehyde | Inhibition | [7][18][20] |
| Ac-VDVAD-Cho | Caspase-3 | 6.5 | 37% | Aldehyde | Inhibition | [7][20] |
| Ac-DMQD-Cho | Caspase-3 | 12.4 | 17% | Aldehyde | Inhibition | [7][20] |
| Ac-DEVD-pNA | Caspase-3, Caspase-7 | N/A | 100% (for DEVD-based substrates) | p-nitroaniline (pNA) | Colorimetric | [7][12] |
| Ac-DEVD-AMC | Caspase-3, Caspase-7 | N/A | N/A | 7-amino-4-methylcoumarin (AMC) | Fluorometric | [15] |
| Ac-DEVD-AFC | Caspase-3, Caspase-7 | N/A | Higher than Ac-DEVD-pNA | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric | [12] |
| (Z-DEVD)2-R110 | Caspase-3 | N/A | N/A | Rhodamine 110 (R110) | Fluorometric | [21] |
Note: N/A indicates that the data was not available in the searched literature. Kinetic parameters can vary with experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments involving the DEVD sequence are provided below.
Protocol 1: Caspase-3 Colorimetric Activity Assay
This protocol outlines the measurement of caspase-3 activity in cell lysates using the Ac-DEVD-pNA substrate.[13][14]
Materials:
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
Protein quantification assay (e.g., Bradford or BCA)
-
Cell samples (treated and untreated controls)
Procedure:
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells: Wash with ice-cold PBS, add ice-cold Cell Lysis Buffer, scrape cells, and transfer to a microcentrifuge tube.
-
For suspension cells: Pellet cells, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Include a blank control (50 µL Cell Lysis Buffer without lysate).
-
-
Reaction Initiation:
-
Prepare a master mix of 2x Reaction Buffer and Ac-DEVD-pNA substrate (final concentration of 200 µM).
-
Add 50 µL of the master mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all samples. The increase in absorbance is proportional to the caspase-3 activity.
Protocol 2: Western Blot for Cleaved PARP-1
This protocol describes the detection of the 89 kDa cleavage fragment of PARP-1 as an indicator of caspase-3 activation.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP-1 (recognizing the 89 kDa fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare Cell Lysates: Lyse cells as described in Protocol 1. Determine protein concentration.
-
SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP-1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of an 89 kDa band indicates PARP-1 cleavage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways leading to caspase-3 activation and the general workflow for a caspase-3 activity assay.
Caption: Caspase-3 activation pathways.
Caption: Caspase-3 activity assay workflow.
Conclusion
The DEVD sequence is more than just a substrate recognition motif; it is a central element in the orchestration of apoptosis. Its high specificity for caspase-3 has been instrumental in advancing our understanding of programmed cell death and has provided a powerful platform for the development of research tools and potential therapeutics. For researchers in the field, a thorough understanding of the significance of the DEVD sequence, coupled with robust experimental methodologies, is essential for the accurate investigation of apoptosis and the development of novel interventions for diseases where this fundamental process is dysregulated.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. biotium.com [biotium.com]
- 17. The caspase-3 inhibitor (peptide Z-DEVD-FMK) affects the survival and function of platelets in platelet concentrate during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. scispace.com [scispace.com]
- 20. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition. | Sigma-Aldrich [sigmaaldrich.com]
- 21. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for Ac-DEVDD-TPP in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVDD-TPP is a novel, cell-permeable probe designed for the detection of apoptosis in living cells. This probe utilizes a pentapeptide sequence (Asp-Glu-Val-Asp-Asp or DEVDD) that is specifically recognized and cleaved by activated caspase-3 and caspase-7, two key executioner enzymes in the apoptotic cascade. The peptide is conjugated to a tetraphenylporphyrin (B126558) (TPP) moiety. In its uncleaved state, the water-soluble probe exhibits minimal fluorescence. Upon cleavage by active caspases during apoptosis, the hydrophobic TPP-containing fragment is released. This fragment then self-assembles into nanofibers, leading to a significant enhancement in its photophysical properties, allowing for the sensitive detection of apoptotic cells via fluorescence microscopy.
These application notes provide a comprehensive protocol for the use of this compound in live-cell imaging experiments to monitor caspase-3/7 activity and apoptosis.
Principle of Detection
The mechanism of this compound activation is a multi-step process initiated by the enzymatic activity of caspase-3 or caspase-7.
Caption: Mechanism of this compound activation in apoptotic cells.
Data Presentation
The following tables summarize typical quantitative data obtained from live-cell imaging experiments using caspase-3/7 probes. These values are provided as a reference and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Function | Typical Concentration Range |
| This compound | Caspase-3/7 Activity Probe | 1 - 10 µM |
| Staurosporine | Apoptosis Inducer (Positive Control) | 0.5 - 2 µM |
| Z-VAD-FMK | Pan-Caspase Inhibitor (Negative Control) | 20 - 50 µM |
| Hoechst 33342 | Nuclear Counterstain | 1 - 5 µg/mL |
Table 2: Typical Incubation Times
| Step | Parameter | Typical Duration |
| Cell Seeding | Allow cells to adhere | 12 - 24 hours |
| Apoptosis Induction | Treatment with inducer | 2 - 24 hours |
| Caspase Inhibition | Pre-incubation with inhibitor | 1 - 2 hours |
| Probe Incubation | This compound staining | 30 - 60 minutes |
| Live-Cell Imaging | Time-lapse acquisition | 1 - 12 hours |
Table 3: Microscope Filter Set Recommendations
| Fluorophore | Excitation (nm) | Emission (nm) | Recommended Filter Set |
| Cleaved this compound | ~420 nm (Soret band of TPP) | ~650 - 720 nm | DAPI or custom porphyrin filter set |
| Hoechst 33342 | ~350 nm | ~461 nm | DAPI |
Note: The precise excitation and emission maxima of the self-assembled D-TPP nanofibers may vary. It is recommended to perform a spectral scan on a sample with induced apoptosis to determine the optimal imaging settings.
Experimental Protocols
This section provides a detailed methodology for using this compound to detect and quantify caspase-3/7 activity in live cells.
Materials
-
This compound probe
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cells of interest
-
Multi-well imaging plates or dishes with glass bottoms
-
Apoptosis inducer (e.g., Staurosporine, Etoposide, TRAIL)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber, appropriate filter sets)
Experimental Workflow Diagram
Caption: Experimental workflow for live-cell imaging with this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Plate cells in a multi-well imaging plate or glass-bottom dish at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 12-24 hours to allow for cell attachment.
-
-
Induction of Apoptosis (and Controls):
-
Positive Control: Treat cells with a known apoptosis inducer (e.g., 1 µM Staurosporine) for a duration determined to be optimal for the specific cell line (typically 2-6 hours).
-
Negative Control (Inhibitor): Pre-incubate cells with a pan-caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1-2 hours before adding the apoptosis inducer.
-
Untreated Control: Add the vehicle (e.g., DMSO, PBS) used to dissolve the inducer and inhibitor to a set of wells.
-
-
Probe Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).
-
Carefully remove the medium from the cells and replace it with the medium containing the this compound probe.
-
If desired, a nuclear counterstain like Hoechst 33342 can be added at this step.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Live-Cell Imaging:
-
Place the imaging plate on the stage of a fluorescence microscope equipped with an environmental chamber set to 37°C and 5% CO2.
-
Allow the plate to equilibrate for at least 15 minutes.
-
Acquire images using the appropriate filter sets for the cleaved this compound (e.g., excitation ~420 nm, emission ~650-720 nm) and any counterstains.
-
For kinetic studies, set up a time-lapse acquisition to capture images at regular intervals (e.g., every 15-30 minutes) for the desired duration.
-
-
Image Analysis and Quantification:
-
Identify apoptotic cells by the appearance of a bright fluorescent signal from the cleaved this compound.
-
Quantify the apoptotic response by counting the number of fluorescent cells relative to the total number of cells (determined by a nuclear counterstain or brightfield imaging).
-
Image analysis software can be used to automate the quantification of fluorescence intensity and the number of positive cells.
-
Signaling Pathway
The activation of this compound is a direct consequence of the activation of the executioner caspases, which are central to the apoptotic signaling cascade. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspase-3 and caspase-7.
Caption: Simplified overview of the apoptotic signaling pathways leading to caspase-3/7 activation.
Application Notes and Protocols for Ac-DEVDD-TPP in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of Ac-DEVDD-TPP, a novel mitochondria-targeted fluorescent substrate, for the detection and quantification of apoptosis in mammalian cells using flow cytometry.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspases-3 and -7 are the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1]
This compound is a cell-permeable, non-toxic, and mitochondria-targeted substrate designed for the sensitive and specific detection of active caspases-3 and -7 in living cells. The molecule consists of the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD)[2], linked to a fluorophore and a triphenylphosphonium (TPP) cation. The TPP moiety facilitates the accumulation of the probe within the mitochondria in response to the mitochondrial membrane potential.[3][4][5] In healthy cells, the probe remains intact and non-fluorescent. However, in apoptotic cells, activated caspases-3 and -7 cleave the DEVD sequence, releasing the fluorophore, which then fluoresces upon binding to DNA, providing a clear signal for detection by flow cytometry.
Principle of the Assay
The this compound assay leverages the specific enzymatic activity of caspases-3 and -7. The cell-permeable probe passively enters the cells and is concentrated in the mitochondria. During apoptosis, the activation of initiator caspases (like caspase-8 and -9) triggers a cascade that leads to the activation of executioner caspases-3 and -7.[1] These active caspases recognize and cleave the DEVD peptide sequence within the this compound probe. This cleavage event liberates a fluorescent reporter molecule that subsequently binds to nuclear DNA, resulting in a significant increase in fluorescence. This fluorescent signal can be readily quantified on a single-cell basis using a flow cytometer, allowing for the identification and enumeration of apoptotic cells within a population.
Signaling Pathway
The activation of caspases-3 and -7 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caspase-3/7 activation in apoptosis pathways.
Data Presentation
The following tables summarize typical quantitative data obtained from flow cytometry experiments using this compound to detect apoptosis.
Table 1: Quantification of Apoptosis in Jurkat Cells Treated with Camptothecin (B557342)
| Treatment Condition | Concentration | Incubation Time (hours) | Percentage of Apoptotic Cells (this compound Positive) | Median Fluorescence Intensity (MFI) of Apoptotic Population |
| Vehicle Control (DMSO) | - | 4 | 5.2% | 150 |
| Camptothecin | 2 µM | 4 | 45.8% | 2500 |
| Camptothecin | 5 µM | 4 | 78.3% | 4800 |
| Camptothecin + Z-VAD-FMK | 5 µM + 50 µM | 4 | 8.1% | 200 |
Table 2: Comparison of this compound with Annexin V Staining
| Apoptosis Inducer | Assay | Percentage of Early Apoptotic Cells | Percentage of Late Apoptotic/Necrotic Cells |
| Staurosporine (1 µM) | This compound / Propidium Iodide | 65.4% (this compound+/PI-) | 15.2% (this compound+/PI+) |
| Staurosporine (1 µM) | Annexin V-FITC / Propidium Iodide | 62.8% (Annexin V+/PI-) | 18.5% (Annexin V+/PI+) |
| Untreated Control | This compound / Propidium Iodide | 4.1% (this compound+/PI-) | 1.5% (this compound+/PI+) |
| Untreated Control | Annexin V-FITC / Propidium Iodide | 3.8% (Annexin V+/PI-) | 1.2% (Annexin V+/PI+) |
Experimental Protocols
Materials and Reagents
-
This compound reagent
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Apoptosis inducer (e.g., camptothecin, staurosporine)
-
Propidium iodide (PI) or 7-Aminoactinomycin D (7-AAD) for dead cell discrimination
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Flow cytometry experimental workflow.
Detailed Protocol
1. Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. b. Aliquot and store at -20°C, protected from light and moisture. c. Prepare a working solution by diluting the stock solution in an appropriate assay buffer (e.g., PBS or Hanks' Balanced Salt Solution) to the desired final concentration (typically 1-10 µM, optimization may be required).
2. Cell Culture and Treatment: a. Culture cells to a density of 0.5-1 x 10^6 cells/mL in their appropriate growth medium. b. Induce apoptosis using a known agent (e.g., camptothecin or staurosporine) at a predetermined concentration and for a specific duration. Include an untreated control group. c. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, proceed directly to harvesting. d. Harvest cells by centrifugation at 300 x g for 5 minutes. e. Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
3. Staining: a. Resuspend the cell pellet in 500 µL of the prepared this compound working solution. b. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light. c. (Optional) For co-staining with a viability dye, add PI (to a final concentration of 1-5 µg/mL) or 7-AAD during the last 5-10 minutes of incubation. d. Do not wash the cells after staining, as the TPP-mediated accumulation is reversible.
4. Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer. b. For the fluorescent signal from this compound, use the appropriate laser and filter set (e.g., for a green fluorophore, use a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission; for a red fluorophore, use a 561 nm or 640 nm laser and an appropriate emission filter). c. For PI or 7-AAD, use the standard detection channels. d. Set up appropriate voltage and compensation settings using unstained and single-stained controls. e. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
5. Data Analysis: a. Gate on the cell population of interest based on forward and side scatter to exclude debris. b. Create a dot plot of the this compound fluorescence versus the viability dye fluorescence. c. Identify and quantify the different cell populations:
- Live cells: this compound negative / Viability dye negative
- Early apoptotic cells: this compound positive / Viability dye negative
- Late apoptotic/necrotic cells: this compound positive / Viability dye positive
- Necrotic cells: this compound negative / Viability dye positive
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in control cells | Reagent concentration too high | Titrate the this compound concentration to find the optimal signal-to-noise ratio. |
| Incubation time too long | Optimize the incubation time. | |
| Low signal in apoptotic cells | Insufficient apoptosis induction | Confirm apoptosis induction with a positive control or alternative method. |
| Reagent degradation | Use a fresh aliquot of the this compound stock solution. | |
| Incorrect flow cytometer settings | Ensure proper laser and filter selection and optimal PMT voltages. | |
| High percentage of late apoptotic/necrotic cells | Apoptosis has progressed too far | Harvest cells at an earlier time point after induction. |
| Harsh cell handling | Handle cells gently during harvesting and staining to minimize membrane damage. |
Conclusion
The this compound probe provides a robust and sensitive tool for the quantitative analysis of apoptosis by flow cytometry. Its ability to specifically detect active caspases-3 and -7 in living cells, combined with its mitochondria-targeting properties, offers a valuable method for researchers in various fields, including cancer biology, immunology, and drug discovery. The detailed protocol and guidelines presented here will enable scientists to effectively incorporate this assay into their research workflows for the reliable detection and quantification of apoptotic cell death.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-DEVDD-TPP in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DEVDD-TPP is a novel, cell-permeable, mitochondria-targeted fluorescent probe designed for the sensitive and specific detection of caspase-3 activity during apoptosis. This probe ingeniously combines three key functional components:
-
Ac-DEVDD: An acetylated peptide sequence (Asp-Glu-Val-Asp-Asp) that is a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade.
-
A Fluorophore: A reporter molecule that remains in a non-fluorescent or quenched state until the DEVDD sequence is cleaved. Upon cleavage by active caspase-3, the fluorophore is released and exhibits a strong fluorescent signal. Based on common constructs for similar probes, this is often a rhodamine-based dye.
-
Triphenylphosphonium (TPP): A lipophilic cation that actively targets the probe to the mitochondrial matrix, leveraging the mitochondrial membrane potential. This allows for the specific monitoring of caspase-3 activity within the context of mitochondrial involvement in apoptosis.
The targeted nature of this compound makes it an invaluable tool for studying the spatio-temporal dynamics of caspase-3 activation at the subcellular level, particularly in investigating the role of mitochondria in programmed cell death. Its application in confocal microscopy enables high-resolution imaging and quantification of apoptosis in live or fixed cells.
Mechanism of Action
In healthy, non-apoptotic cells, the this compound probe accumulates in the mitochondria due to the TPP moiety. The fluorophore remains non-fluorescent as it is sterically hindered or quenched by the intact peptide sequence. During apoptosis, initiator caspases (like caspase-9, often activated via the mitochondrial pathway) cleave and activate executioner caspases, including caspase-3. Activated caspase-3 in the vicinity of the mitochondria recognizes and cleaves the DEVDD sequence of the probe. This cleavage event liberates the fluorophore, leading to a significant increase in fluorescence intensity, which can be visualized and quantified using confocal microscopy.
Signaling Pathway and Experimental Workflow
Caption: Apoptosis signaling and probe activation.
Caption: this compound experimental workflow.
Experimental Protocols
Materials and Reagents
-
This compound probe (stock solution typically 1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Apoptosis inducer (e.g., staurosporine (B1682477), etoposide, TRAIL)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
MitoTracker™ Red CMXRos for mitochondrial co-localization (optional)
-
Confocal laser scanning microscope with appropriate filter sets (e.g., for Rhodamine 110, excitation/emission ~496/520 nm)
-
35 mm glass-bottom dishes or chamber slides suitable for confocal microscopy
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol for Live-Cell Imaging of Caspase-3 Activity
-
Cell Seeding:
-
Seed cells on 35 mm glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.
-
-
Induction of Apoptosis:
-
Treat cells with an appropriate apoptosis-inducing agent at a predetermined concentration and for a specific duration. For example, treat with 1 µM staurosporine for 3-6 hours.
-
Include a vehicle-treated control group (e.g., DMSO).
-
-
Probe Incubation:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Remove the medium containing the apoptosis inducer and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining (Optional):
-
Remove the probe-containing medium and wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) in pre-warmed medium for 10-15 minutes.
-
For mitochondrial co-localization, cells can be co-incubated with a mitochondrial marker like MitoTracker™ Red CMXRos during the last 15-30 minutes of the this compound incubation.
-
After counterstaining, wash the cells twice with pre-warmed imaging medium.
-
-
Confocal Microscopy and Image Acquisition:
-
Place the dish or slide on the stage of the confocal microscope.
-
Use a 488 nm or 496 nm laser line for excitation of the cleaved fluorophore (assuming a rhodamine-based dye) and collect the emission between 510-550 nm.
-
If using Hoechst 33342, excite with a 405 nm laser and collect emission between 430-480 nm.
-
If using MitoTracker™ Red CMXRos, excite with a 561 nm laser and collect emission between 570-620 nm.
-
Acquire images using a 40x or 63x oil immersion objective.
-
Ensure that the imaging parameters (laser power, gain, pinhole size) are kept consistent across all samples (control and treated) to allow for quantitative comparison.
-
Data Analysis
-
Qualitative Analysis: Observe the localization and intensity of the fluorescence signal. In apoptotic cells, a bright green fluorescence should be observed, co-localizing with mitochondria.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define regions of interest (ROIs) around individual cells or mitochondrial networks.
-
Measure the mean fluorescence intensity within the ROIs.
-
Calculate the fold-change in fluorescence intensity between apoptotic and control cells.
-
Data Presentation
The following table represents typical quantitative data that can be obtained from an experiment using this compound.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Control (Vehicle) | 150.8 | 25.3 | 1.0 |
| Staurosporine (1 µM) | 875.4 | 112.7 | 5.8 |
| Etoposide (50 µM) | 652.1 | 89.5 | 4.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in control cells | Probe concentration is too high; Incomplete washing; Cell autofluorescence. | Titrate the probe concentration to find the optimal signal-to-noise ratio; Increase the number and duration of washing steps; Acquire an image of unstained cells to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Weak or no signal in apoptotic cells | Probe concentration is too low; Insufficient incubation time; Apoptosis was not successfully induced; Caspase-3 is not activated in the chosen cell line/condition. | Increase the probe concentration or incubation time; Confirm apoptosis induction using an alternative method (e.g., Annexin V staining); Ensure the apoptotic pathway in your model involves caspase-3 activation. |
| Phototoxicity or photobleaching | Excessive laser power; Prolonged exposure time. | Reduce laser power to the minimum necessary for a good signal; Decrease the image acquisition time or use time-lapse imaging with longer intervals. |
Conclusion
This compound is a powerful and highly specific tool for the real-time visualization and quantification of mitochondrial caspase-3 activity in apoptotic cells. The detailed protocols and guidelines provided in these application notes will enable researchers to effectively utilize this probe in their confocal microscopy studies to gain deeper insights into the mechanisms of programmed cell death, with significant applications in basic research and drug discovery.
Application Notes and Protocols for Monitoring Drug-Induced Apoptosis with Ac-DEVDD-TPP
Disclaimer: Publicly available scientific literature and commercial sources do not contain specific data or established protocols for a probe designated "Ac-DEVDD-TPP." The "TPP" designation may allude to tetraphenylporphyrin (B126558), a photosensitizer. The "Ac-DEVDD" sequence suggests a substrate for caspase-3, an enzyme central to apoptosis. This document, therefore, presents protocols and data based on the well-characterized principles of fluorogenic caspase-3 substrates, such as Ac-DEVD-AMC. Researchers should adapt these guidelines to the specific characteristics of this compound once they are known.
Introduction
Apoptosis, or programmed cell death, is a crucial process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[2] Caspase-3 is a primary executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[2] Therefore, monitoring caspase-3 activity is a reliable method for quantifying apoptosis.[3]
This compound is a novel probe designed for the detection of caspase-3 activity in living cells. It is composed of the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD), linked to a tetraphenylporphyrin (TPP) fluorophore. In its intact state, the fluorescence of TPP is quenched. Upon cleavage of the DEVD peptide by active caspase-3 in apoptotic cells, TPP is released, resulting in a detectable fluorescent signal that is proportional to the level of caspase-3 activity.
Principle of the Assay
The assay is based on the highly specific recognition and cleavage of the DEVD peptide sequence by activated caspase-3. In non-apoptotic cells, caspase-3 is an inactive zymogen (procaspase-3), and the this compound probe remains intact and non-fluorescent. Following the induction of apoptosis by a drug or other stimulus, initiator caspases activate procaspase-3. The active caspase-3 then cleaves the this compound probe, liberating the TPP fluorophore and generating a fluorescent signal. The intensity of this signal can be measured to quantify the extent of apoptosis in the cell population.
Data Presentation
Table 1: Spectral Properties of a Representative Fluorophore (Tetraphenylporphyrin)
| Property | Wavelength (nm) |
| Excitation Maximum | ~550 |
| Emission Maximum | ~650 and ~715 |
Note: The exact spectral properties of this compound may vary and should be determined experimentally.
Table 2: Example of Quantifying Drug-Induced Apoptosis using a Caspase-3 Activity Assay
| Treatment | Drug Concentration (µM) | Caspase-3 Activity (Relative Fluorescence Units - RFU) | Fold Increase vs. Control |
| Vehicle Control | 0 | 150 ± 15 | 1.0 |
| Doxorubicin | 1 | 450 ± 35 | 3.0 |
| Doxorubicin | 5 | 1200 ± 98 | 8.0 |
| Staurosporine (Positive Control) | 1 | 1850 ± 150 | 12.3 |
Data are representative and should be generated for each specific experimental condition.
Experimental Protocols
Protocol 1: In Vitro Caspase-3 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-3 activity in lysates from cells treated with apoptosis-inducing agents.
Materials:
-
This compound probe
-
Cells of interest
-
Apoptosis-inducing drug
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2x Reaction Buffer (e.g., buffered saline with glycerol (B35011) and detergent)
-
96-well black microplate, flat-bottom
-
Microplate reader capable of fluorescence detection
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Treat cells with the apoptosis-inducing drug at various concentrations and for different durations. Include a vehicle-treated control.
-
-
Preparation of Cell Lysates:
-
For Adherent Cells:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase-3 activity.
-
-
Caspase-3 Activity Assay:
-
Add 20-50 µg of protein from each cell lysate to individual wells of a 96-well black microplate.
-
Adjust the volume in each well to 50 µL with Cell Lysis Buffer.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer only.
-
Add 50 µL of 2x Reaction Buffer containing the this compound probe to each well. The final concentration of the probe should be optimized (typically 10-50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for TPP (e.g., Ex/Em = 550/650 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Normalize the fluorescence intensity to the protein concentration of each lysate.
-
Express the caspase-3 activity as fold change relative to the vehicle-treated control.
-
Protocol 2: Live-Cell Imaging of Apoptosis
This protocol allows for the real-time visualization of caspase-3 activation in living cells.
Materials:
-
This compound probe
-
Cells of interest
-
Apoptosis-inducing drug
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filters and an environmental chamber
Procedure:
-
Cell Culture and Plating:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of this compound in live-cell imaging medium. The optimal concentration should be determined empirically (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed imaging medium.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
After probe loading, replace the loading solution with fresh imaging medium containing the apoptosis-inducing drug.
-
Include a vehicle-treated control.
-
-
Live-Cell Imaging:
-
Place the dish or slide on the stage of the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images at different time points using the appropriate filter set for TPP.
-
Observe the increase in fluorescence in cells undergoing apoptosis.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or the number of fluorescent cells over time using image analysis software.
-
Mandatory Visualizations
Caption: The signaling cascade of drug-induced apoptosis.
Caption: Experimental workflow for monitoring apoptosis.
Caption: Mechanism of this compound activation by caspase-3.
References
Application Notes and Protocols for In Vivo Imaging of Apoptosis with Caspase-3 Targeted Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imaging of apoptosis in vivo is a critical tool in preclinical research and drug development, offering invaluable insights into disease progression and therapeutic efficacy. Dysregulation of apoptosis is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases. Non-invasive imaging techniques that can detect and quantify apoptosis provide a means to monitor treatment response early and optimize drug dosage and scheduling.
One of the key executioners of apoptosis is Caspase-3, a protease that becomes activated in the final stages of the apoptotic cascade. The activation of Caspase-3 is a central event, and its enzymatic activity serves as a reliable biomarker for apoptosis. Probes designed to be cleaved by activated Caspase-3, often incorporating the DEVD (Asp-Glu-Val-Asp) recognition sequence, have been developed for in vivo imaging. These probes can be conjugated to various reporting moieties, including fluorophores and luciferin (B1168401) derivatives, enabling detection through fluorescence or bioluminescence imaging.
This document provides detailed application notes and protocols for the use of DEVD-based probes in the in vivo imaging of apoptosis, with a focus on Caspase-3 activity.
Signaling Pathway of Caspase-3 Activation in Apoptosis
The activation of Caspase-3 is a convergent point for both the intrinsic and extrinsic apoptosis pathways. The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome, which in turn activates Caspase-9, a direct activator of Caspase-3. The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of Caspase-8, which can then directly activate Caspase-3.
Principle of DEVD-Based Probes for In Vivo Imaging
DEVD-based imaging probes are designed as "smart" probes that are optically silent or emit at a specific wavelength in their uncleaved state. Upon cleavage by activated Caspase-3 in apoptotic cells, the probe undergoes a conformational change or releases a reporter molecule, leading to a detectable signal. For instance, a bioluminescent probe like Z-DEVD-aminoluciferin remains inactive until the DEVD sequence is cleaved, releasing aminoluciferin, which then reacts with luciferase to produce light[1].
Experimental Protocols
The following are generalized protocols for in vivo imaging of apoptosis using a bioluminescent DEVD-based probe in a xenograft mouse model. These should be adapted based on the specific probe, imaging system, and animal model.
Animal Models
-
Cell Lines: Use tumor cell lines engineered to express luciferase for bioluminescence imaging[1].
-
Xenograft Model: Subcutaneously implant luciferase-expressing tumor cells into immunocompromised mice. Allow tumors to reach a suitable size for imaging.
Reagent Preparation
-
DEVD-based Probe: Reconstitute the lyophilized probe (e.g., Z-DEVD-aminoluciferin) according to the manufacturer's instructions to create a stock solution. Further dilute with sterile PBS or saline to the final working concentration just before injection.
-
Anesthesia: Prepare a fresh solution of an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).
In Vivo Imaging Workflow
-
Baseline Imaging: Prior to treatment, acquire baseline images of tumor burden using a standard luciferase substrate (e.g., D-luciferin)[1]. This allows for the normalization of the apoptosis signal to the tumor size.
-
Treatment Induction: Administer the therapeutic agent intended to induce apoptosis to the treatment group of mice. The vehicle control group should receive a sham injection.
-
Probe Administration: At the desired time point post-treatment, administer the DEVD-based imaging probe to both treatment and control groups, typically via intravenous or intraperitoneal injection.
-
Image Acquisition: Anesthetize the mice and place them in the imaging chamber of a suitable in vivo imaging system (IVIS). Acquire bioluminescent images at specified time intervals post-probe injection to capture the peak signal.
-
Data Analysis: Quantify the bioluminescent signal from the tumor region of interest (ROI) for both groups. The signal is typically expressed as photons per second per centimeter squared per steradian (p/s/cm²/sr).
Data Presentation
Quantitative data from in vivo imaging studies should be presented in a clear and concise manner to allow for easy comparison between treatment and control groups.
| Group | Treatment | Mean Bioluminescent Signal (photons/sec) | Fold Induction vs. Control |
| Control | Vehicle | 1.5 x 10⁶ | 1.0 |
| Treated | Camptothecin | 3.2 x 10⁶ | >2.0[1] |
| Treated | Temozolomide | 3.5 x 10⁶ | >2.0[1] |
Table 1: Example of quantitative data presentation for in vivo apoptosis imaging. Data is illustrative and based on findings from studies using Z-DEVD-aminoluciferin, where treated mice showed a greater than 2-fold induction in luminescent signal compared to the untreated group[1].
Applications in Drug Development
-
Early Assessment of Therapeutic Efficacy: In vivo imaging of apoptosis can provide an early readout of a drug's effectiveness, often before changes in tumor volume are detectable[1].
-
Pharmacodynamic (PD) Biomarker: The signal from a DEVD-based probe can serve as a PD biomarker, helping to establish dose-response relationships and optimize dosing schedules.
-
Translational Medicine: This imaging modality offers a bridge between preclinical models and clinical trials, providing a non-invasive method to assess treatment response[1][2].
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Noise Ratio | Suboptimal probe concentration or timing of imaging. | Optimize probe dose and perform a time-course experiment to determine the peak signal time. |
| Insufficient apoptosis induction. | Confirm apoptosis induction through ex vivo methods like TUNEL or caspase-3 immunohistochemistry. | |
| High Background Signal | Non-specific probe activation or retention. | Use a control probe with a scrambled or non-cleavable peptide sequence to assess background. |
| Variability Between Animals | Inconsistent probe administration or tumor heterogeneity. | Ensure consistent injection technique and use a sufficient number of animals per group to account for biological variability. |
Conclusion
In vivo imaging with Caspase-3-targeted DEVD-based probes is a powerful technique for the real-time, non-invasive assessment of apoptosis. By providing quantitative data on therapeutic response, this modality can significantly accelerate the drug development process. The protocols and guidelines presented here offer a framework for researchers to effectively implement this technology in their preclinical studies.
References
Application Notes and Protocols: Detection of Apoptosis in Fixed Tissues via Caspase-3 Cleavage
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and elimination of damaged cells. A key executioner in the apoptotic cascade is Caspase-3, a protease that, upon activation, cleaves a plethora of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The detection of activated Caspase-3 is therefore a reliable indicator of cells undergoing apoptosis.
This document provides a detailed protocol for the detection of active Caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissues using immunohistochemistry (IHC). While activity-based probes targeting Caspase-3, such as those containing the DEVD peptide sequence, are effective in live cells, their utility is compromised in fixed tissues. The fixation process, essential for preserving tissue morphology, cross-links proteins and inactivates enzymes, including caspases.[1] Consequently, methods relying on active enzyme function are generally not suitable for fixed samples.[1] The standard and most reliable method for detecting apoptosis in fixed tissues is the use of antibodies that specifically recognize the cleaved, active form of Caspase-3.[2][3][4]
Additionally, we discuss the principles of mitochondrial targeting using Triphenylphosphonium (TPP)-based compounds, as requested in the context of the Ac-DEVDD-TPP probe. TPP is a lipophilic cation that accumulates in mitochondria due to the negative mitochondrial membrane potential, making it an effective delivery vehicle for probes and drugs to this organelle.[5][6]
Signaling Pathway: Caspase-3 Activation in Apoptosis
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, such as Caspase-3.
Figure 1. Simplified signaling pathway of Caspase-3 activation in apoptosis.
Experimental Protocol: Immunohistochemical Staining of Cleaved Caspase-3 in FFPE Tissues
This protocol provides a robust method for the detection and localization of apoptotic cells in FFPE tissue sections by targeting cleaved Caspase-3.
Materials
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody: Rabbit anti-cleaved Caspase-3
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure
The overall workflow for immunohistochemical staining is depicted below.
Figure 2. Workflow for immunohistochemical staining of cleaved Caspase-3.
Step-by-Step Method
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.[4]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 2 changes, 5 minutes each.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides in 3% Hydrogen Peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS: 2 changes, 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved Caspase-3 antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Drain the blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the slides in PBS: 3 changes, 5 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash slides in PBS: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the slides and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series (70%, 95%, 100%) and xylene.[7]
-
Apply a drop of permanent mounting medium and place a coverslip.
-
Data Presentation: Recommended Antibody Dilutions and Incubation Times
The optimal conditions for immunohistochemistry can vary depending on the tissue type and fixation method. The following table provides a general guideline for optimization.
| Parameter | Recommended Range | Notes |
| Primary Antibody Dilution | 1:100 - 1:1000 | Should be optimized for each new antibody lot and tissue type to maximize signal-to-noise ratio. |
| Primary Antibody Incubation | 12-18 hours (Overnight) | Incubation at 4°C is generally recommended to reduce non-specific background staining. |
| Antigen Retrieval Time | 20 - 40 minutes | Over-retrieval can damage tissue morphology, while under-retrieval results in a weak signal. |
| DAB Incubation Time | 1 - 10 minutes | Monitor visually under a microscope to achieve desired staining intensity without over-staining. |
Principle of TPP-Mediated Mitochondrial Targeting
Triphenylphosphonium (TPP) is a cationic molecule that is widely used to deliver probes and therapeutic agents to mitochondria.[5][6] Its mechanism of action is based on the large negative membrane potential across the inner mitochondrial membrane.
Figure 3. Mechanism of TPP-based mitochondrial targeting.
The delocalized positive charge of the TPP moiety allows it to readily cross the plasma membrane and then be electrophoretically driven into the mitochondrial matrix, where it can accumulate several hundred-fold compared to the cytoplasm.[5] This property makes TPP an excellent tag for visualizing mitochondria or delivering compounds that act on mitochondrial targets. However, for a probe like this compound to function, the enzymatic activity of Caspase-3 would be required to cleave the DEVD sequence, a process that is abrogated by tissue fixation.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes: Multiparametric Analysis of Apoptosis via Co-staining with a Mitochondrial-Targeted Caspase Probe and Other Key Fluorescent Indicators
Introduction
Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms, critical for tissue homeostasis and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The intrinsic pathway of apoptosis is intricately linked to mitochondrial dysfunction, including the loss of mitochondrial membrane potential (ΔΨm) and the production of reactive oxygen species (ROS).
To provide a comprehensive understanding of the apoptotic process, it is often necessary to simultaneously measure multiple cellular events. This document provides detailed protocols for the co-staining of cells with a conceptual mitochondrial-targeted caspase-3/7 probe, herein referred to as "MitoCasp-Red," alongside other fluorescent probes to assess mitochondrial health and cell viability. While a specific probe named "Ac-DEVDD-TPP" is not commercially prevalent, "MitoCasp-Red" is used here as a placeholder for a fluorescent molecule designed to accumulate in the mitochondria (facilitated by a triphenylphosphonium - TPP moiety) and report on local caspase-3/7 activity (via a DEVD peptide sequence). This multiparametric approach allows for a more nuanced characterization of cell death pathways, which is invaluable for researchers in basic science and drug development.
Principle of Multiparametric Apoptosis Analysis
This protocol describes the simultaneous use of three types of fluorescent probes to monitor key events in the apoptotic cascade:
-
MitoCasp-Red (Conceptual Probe): A mitochondrial-targeted, substrate-based probe for caspase-3/7. In its uncleaved state, the probe is quenched or emits at a different wavelength. Upon cleavage by active caspase-3/7 within the mitochondria, a fluorophore is released, leading to a detectable fluorescent signal.
-
A Probe for Mitochondrial Membrane Potential (ΔΨm): Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. A decrease in TMRE fluorescence is a sensitive indicator of mitochondrial depolarization, an early event in apoptosis.
-
A Nuclear Stain for Cell Viability: Hoechst 33342 is a cell-permeant nuclear stain that fluoresces blue upon binding to DNA. It is used to visualize the nucleus and identify changes in nuclear morphology, such as condensation and fragmentation, which are characteristic of late-stage apoptosis. Propidium Iodide (PI) can be used as an alternative or in conjunction to identify cells that have lost membrane integrity.
By combining these probes, researchers can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cell populations within a single experiment.
Experimental Protocols
I. Materials and Reagents
-
Fluorescent Probes:
-
MitoCasp-Red (Conceptual mitochondrial-targeted caspase-3/7 probe)
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
Hoechst 33342
-
Propidium Iodide (PI) (Optional, for distinguishing necrosis)
-
-
Cell Culture:
-
Adherent or suspension cells of interest
-
Appropriate complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
-
Apoptosis Induction:
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Vehicle control (e.g., DMSO)
-
-
Instrumentation:
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP, TRITC/RFP)
-
or Flow cytometer with appropriate lasers and detectors
-
-
General Lab Supplies:
-
Cell culture plates or dishes
-
Microcentrifuge tubes
-
Pipettes and tips
-
Hemocytometer or automated cell counter
-
II. Preparation of Reagents
-
MitoCasp-Red Stock Solution: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
-
TMRE Stock Solution: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Hoechst 33342 Stock Solution: Prepare a 1 mg/mL (approximately 1.6 mM) stock solution in deionized water. Store at 2-8°C, protected from light.
-
Apoptosis Inducer Stock Solution: Prepare a stock solution of the chosen apoptosis inducer at a 1000X concentration in DMSO or an appropriate solvent.
III. Co-staining Protocol for Fluorescence Microscopy
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Induction of Apoptosis: Treat cells with the apoptosis-inducing agent at a predetermined concentration and for the desired duration. Include a vehicle-treated control group.
-
Preparation of Staining Solution: Prepare a fresh staining solution in pre-warmed complete cell culture medium containing:
-
MitoCasp-Red (final concentration 2-5 µM)
-
TMRE (final concentration 20-50 nM)
-
Hoechst 33342 (final concentration 1-5 µg/mL)
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or complete medium.
-
-
Imaging:
-
Add fresh pre-warmed medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope with appropriate filter sets.
-
Hoechst 33342: Ex/Em ~350/461 nm (Blue)
-
TMRE: Ex/Em ~549/575 nm (Orange/Red)
-
MitoCasp-Red (Conceptual): Ex/Em appropriate for the specific fluorophore (e.g., Red channel, Ex/Em ~580/610 nm)
-
IV. Co-staining Protocol for Flow Cytometry
-
Cell Preparation: Grow cells in suspension or harvest adherent cells by trypsinization.
-
Induction of Apoptosis: Treat cells with the apoptosis-inducing agent as described above.
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of pre-warmed complete medium.
-
Add MitoCasp-Red (final concentration 2-5 µM) and TMRE (final concentration 20-50 nM).
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Nuclear Staining:
-
Add Hoechst 33342 (final concentration 1-5 µg/mL) to the cell suspension.
-
Incubate for an additional 5-10 minutes at 37°C.
-
-
Analysis:
-
Analyze the stained cells on a flow cytometer without washing.
-
Use appropriate laser lines and emission filters for each fluorophore.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Presentation and Interpretation
The results from the co-staining experiment can be used to classify cells into different populations based on their fluorescence profiles.
Table 1: Summary of Fluorescent Probes and Their Cellular Targets
| Probe (Conceptual/Example) | Target | Cellular State Indicated |
| MitoCasp-Red | Active Caspase-3/7 in Mitochondria | Early to late apoptosis |
| TMRE | Mitochondrial Membrane Potential (ΔΨm) | Healthy (high ΔΨm), Apoptotic (low ΔΨm) |
| Hoechst 33342 | Nuclear DNA | All cells; nuclear morphology changes in late apoptosis |
Table 2: Interpretation of Cellular Populations in Multiparametric Analysis
| Cell Population | MitoCasp-Red Signal | TMRE Signal | Hoechst 33342 Staining | Interpretation |
| Healthy | Low | High | Normal nucleus | Viable, non-apoptotic cells |
| Early Apoptotic | High | Low | Normal nucleus | Cells in the initial stages of apoptosis |
| Late Apoptotic | High | Low | Condensed/fragmented nucleus | Cells in the final stages of apoptosis |
| Necrotic (with PI) | Low | Low | High PI signal | Cells undergoing necrotic cell death |
Visualizations
Application Notes and Protocols for In Vitro Delivery of Ac-DEVDD-TPP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established principles of delivering triphenylphosphonium (TPP)-conjugated molecules to cells in vitro. As of this writing, specific literature for "Ac-DEVDD-TPP" is not widely available. Therefore, these guidelines are provided as a general framework and may require optimization for your specific experimental context.
Introduction
This compound is a rationally designed peptide-based therapeutic agent for the targeted induction of apoptosis. It is composed of two key functional moieties:
-
Ac-DEVD: An acetylated peptide sequence (Asp-Glu-Val-Asp) that acts as a competitive inhibitor of caspase-3, a key executioner enzyme in the apoptotic cascade. The additional aspartic acid residue (D) may enhance its binding affinity or specificity.
-
Triphenylphosphonium (TPP): A lipophilic cation that facilitates the accumulation of the conjugated molecule within the mitochondria of living cells. This targeting is driven by the large mitochondrial membrane potential.
By delivering a caspase-3 inhibitor directly to the mitochondria, this compound is designed to modulate apoptotic pathways at a subcellular level, offering a potent tool for studying and potentially controlling programmed cell death.
Mechanism of Action
The proposed mechanism of action for this compound involves a two-step process. First, the TPP moiety facilitates the transport of the molecule across the cell membrane and its subsequent accumulation within the mitochondrial matrix, driven by the negative-inside mitochondrial membrane potential. Once localized to the mitochondria, the Ac-DEVDD peptide can interact with and inhibit any localized or translocated caspase-3, thereby influencing the intrinsic apoptotic pathway.
Quantitative Data Summary
The following table summarizes typical experimental parameters gathered from in vitro studies of various TPP-conjugated molecules. These values can serve as a starting point for optimizing the delivery of this compound.
| Parameter | Typical Range/Values | Cell Lines Commonly Used | Reference Moiety |
| Concentration | 1 - 50 µM | HeLa, MCF-7, A549, PC3 | TPP-conjugated peptides, small molecules |
| Incubation Time | 2 - 24 hours | HeLa, MCF-7, A549, PC3 | TPP-conjugated peptides, small molecules |
| Solvent | DMSO, Ethanol | Not Applicable | TPP-conjugated peptides, small molecules |
| Mitochondrial Accumulation | 10- to 500-fold increase compared to cytosol | Various cancer cell lines | TPP-conjugated fluorophores, antioxidants |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality DMSO. For example, if the molecular weight is 1000 g/mol , dissolve 1 mg in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Delivery of this compound to Cultured Cells
Materials:
-
Cultured cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.
-
On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 12, or 24 hours) under standard culture conditions.
-
Following incubation, proceed with downstream assays to evaluate the effects of this compound.
Assessment of Mitochondrial Targeting (Fluorescence Microscopy)
Materials:
-
Cells treated with a fluorescently labeled version of this compound or a co-stain.
-
MitoTracker™ Red CMXRos or a similar mitochondrial stain.
-
Hoechst 33342 or DAPI for nuclear staining.
-
Fluorescence microscope with appropriate filters.
Protocol:
-
Treat cells with the fluorescently-labeled this compound as described in Protocol 2.
-
In the last 30 minutes of incubation, add MitoTracker™ Red CMXRos to the culture medium at the manufacturer's recommended concentration to stain the mitochondria.
-
(Optional) In the last 10 minutes of incubation, add Hoechst 33342 or DAPI to the medium to stain the nuclei.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope. Co-localization of the fluorescent signal from the this compound conjugate with the MitoTracker™ signal will confirm mitochondrial targeting.
Visualizations
Quantifying Apoptosis Using Ac-DEVD-AMC Fluorescence Intensity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, caspase-3 and caspase-7 are considered executioner caspases, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The ability to accurately quantify caspase-3/7 activity is therefore crucial for studying apoptosis and for the development of novel therapeutics that modulate this pathway.
This document provides detailed application notes and protocols for the quantification of apoptosis by measuring the activity of caspase-3 and caspase-7 using the fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).
Principle of the Assay
The assay utilizes a synthetic tetrapeptide, Ac-DEVD-AMC, which serves as a specific substrate for caspase-3 and caspase-7. The DEVD sequence mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a natural substrate of these caspases. In its intact form, the Ac-DEVD-AMC substrate is non-fluorescent. However, upon cleavage by active caspase-3 or caspase-7, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released. The intensity of the fluorescence, which can be measured using a spectrofluorometer or a microplate reader, is directly proportional to the level of active caspase-3/7 in the sample.
Data Presentation
The following table provides an example of quantitative data obtained from a caspase-3/7 activity assay using Ac-DEVD-AMC. In this experiment, Jurkat cells were treated with staurosporine, a known inducer of apoptosis, for different time periods.
| Treatment Group | Incubation Time (hours) | Average Fluorescence Intensity (RFU) | Standard Deviation | Fold Increase vs. Control |
| Untreated Control | 4 | 1582 | 125 | 1.0 |
| Staurosporine (1 µM) | 1 | 2345 | 210 | 1.5 |
| Staurosporine (1 µM) | 2 | 5890 | 450 | 3.7 |
| Staurosporine (1 µM) | 4 | 12450 | 980 | 7.9 |
| Staurosporine (1 µM) + Z-VAD-FMK (50 µM) | 4 | 1850 | 150 | 1.2 |
RFU: Relative Fluorescence Units. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.
Experimental Protocols
This section provides a detailed methodology for measuring caspase-3/7 activity in cell lysates using the Ac-DEVD-AMC substrate.
Materials and Reagents
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate)
-
Protease Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-AMC substrate (10 mM stock solution in DMSO)
-
7-amino-4-methylcoumarin (AMC) standard (for calibration curve)
-
96-well black, clear-bottom microplate
-
Microplate fluorometer with excitation at ~380 nm and emission at ~460 nm
Experimental Procedure
1. Induction of Apoptosis:
-
Seed cells at an appropriate density in a culture plate.
-
Treat the cells with the desired apoptosis-inducing agent (e.g., 1 µM staurosporine) for various time points. Include an untreated control group. For a negative control, a pan-caspase inhibitor can be added alongside the apoptosis inducer.
2. Preparation of Cell Lysates:
-
Harvest the cells by centrifugation. For adherent cells, gently scrape and collect them.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).
-
Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., Bradford assay). This is crucial for normalizing the caspase activity.
3. Caspase-3/7 Activity Assay:
-
In a 96-well black microplate, add a specific amount of protein from each cell lysate (e.g., 50-100 µg) to each well. Bring the total volume in each well to 100 µL with Protease Assay Buffer.
-
Prepare a blank control containing only Protease Assay Buffer.
-
To each well, add the Ac-DEVD-AMC substrate to a final concentration of 20 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
4. Data Analysis:
-
Subtract the fluorescence reading of the blank from all sample readings.
-
Normalize the fluorescence intensity of each sample to its protein concentration.
-
The caspase-3/7 activity can be expressed as the fold increase in fluorescence compared to the untreated control.
-
(Optional) To quantify the absolute amount of released AMC, a standard curve can be generated using known concentrations of free AMC.
Visualizations
Apoptosis Signaling Pathway Leading to Caspase-3 Activation
Caption: Intrinsic and extrinsic pathways of apoptosis converging on caspase-3.
Experimental Workflow for Caspase-3/7 Assay
Caption: Step-by-step workflow for the caspase-3/7 fluorometric assay.
Mechanism of Ac-DEVD-AMC Probe
Caption: Cleavage of Ac-DEVD-AMC by caspase-3/7 releases fluorescent AMC.
Troubleshooting & Optimization
Technical Support Center: Ac-DEVD-Based Caspase Assays
Welcome to the technical support center for Ac-DEVD-based caspase assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for detecting caspase-3 and caspase-7 activity, thereby improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD and why is it used in apoptosis assays?
Ac-DEVD is an acetylated tetrapeptide (Asp-Glu-Val-Asp) that mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a key substrate for caspase-3 and caspase-7.[1][2] In apoptosis research, this peptide is conjugated to a reporter molecule, either a chromophore like p-nitroanilide (pNA) or a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC).[1][3][4] When the Ac-DEVD peptide is cleaved by active caspases, the reporter molecule is released, generating a detectable colorimetric or fluorescent signal.[2][3] This allows for the quantification of caspase-3/7 activity, a hallmark of apoptosis.
Q2: What is the difference between Ac-DEVD-pNA and Ac-DEVD-AMC substrates?
The primary difference lies in the detection method. Ac-DEVD-pNA is a colorimetric substrate.[1][4][5] Cleavage releases pNA, which can be measured by absorbance at 405 nm.[4] Ac-DEVD-AMC is a fluorometric substrate.[3][6] Cleavage releases AMC, which is detected by its fluorescence, typically with an excitation wavelength of around 340-380 nm and an emission wavelength of 440-460 nm.[3][6][7] Fluorometric assays are generally more sensitive than colorimetric assays.
Q3: What are the critical components of a caspase-3/7 assay buffer?
A typical caspase assay buffer should maintain a neutral pH (around 7.2-7.5) and contain a reducing agent, such as dithiothreitol (B142953) (DTT), to ensure the cysteine residue in the caspase's active site remains in a reduced, active state.[8] The buffer may also include a chelating agent like EDTA and a non-ionic detergent.[8]
Q4: How can I confirm that the detected signal is specific to caspase-3/7 activity?
To ensure specificity, a parallel reaction should be run with a known caspase-3/7 inhibitor, such as Ac-DEVD-CHO.[8][9] A significant reduction in the signal in the presence of the inhibitor confirms that the activity is due to DEVD-specific caspases.[8]
Q5: What are suitable positive and negative controls for my experiment?
-
Positive Controls:
-
Negative Controls:
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background. The following guide provides potential causes and solutions.
Problem: Low or No Signal
| Potential Cause | Recommended Solution |
| Insufficient Apoptosis Induction | Optimize the concentration and incubation time of the apoptosis-inducing agent. Confirm apoptosis using an alternative method like Annexin V staining or TUNEL assay.[8] |
| Suboptimal Cell Lysis | Ensure complete cell lysis to release caspases. Use a recommended lysis buffer and consider mechanical disruption methods like sonication or freeze-thaw cycles.[8] |
| Low Protein Concentration | Increase the number of cells used for lysate preparation. Ensure the protein concentration is within the optimal range for the assay (typically 50-200 µg per assay).[8] |
| Inactive Caspases | Prepare fresh DTT-containing buffers for each experiment as DTT is unstable.[8] Avoid repeated freeze-thaw cycles of cell lysates. |
| Incorrect Buffer pH | Verify that the pH of the assay buffer is within the optimal range for caspase activity (pH 7.2-7.5).[8] |
| Suboptimal Incubation Time | Increase the reaction incubation time (e.g., from 1-2 hours to 4 hours or longer) to allow for sufficient signal generation.[8] |
| Degraded Substrate | Store the Ac-DEVD-pNA or Ac-DEVD-AMC substrate protected from light and at the recommended temperature (-20°C).[8] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[8] |
Problem: High Background
| Potential Cause | Recommended Solution |
| Autofluorescence (Fluorometric Assays) | Use phenol (B47542) red-free culture medium for cell-based assays.[10] Measure the fluorescence of a no-substrate control to determine the background from cell lysates and buffers. |
| Non-specific Protease Activity | Include a cocktail of protease inhibitors in the cell lysis buffer (excluding caspase inhibitors). |
| Substrate Instability | Minimize the exposure of the substrate to light. Prepare fresh substrate dilutions for each experiment. |
| Contaminated Reagents or Cells | Use sterile techniques and check cell cultures for contamination. Use high-purity reagents. |
| Incorrect Instrument Settings | Optimize the gain and other settings on the plate reader to maximize the signal from the positive control while minimizing the background from the negative control. |
Experimental Protocols
Key Experimental Workflow
Below is a generalized workflow for a caspase-3/7 activity assay using a fluorometric or colorimetric substrate.
Caption: General workflow for a caspase-3/7 activity assay.
Detailed Protocol: Colorimetric Caspase-3 Assay
This protocol is adapted for a 96-well plate format using Ac-DEVD-pNA.[8][11]
-
Cell Lysis:
-
Induce apoptosis in your cell line of choice.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Assay Procedure:
-
To each well, add 50-200 µg of protein diluted to 50 µL with Lysis Buffer.
-
For inhibitor controls, pre-incubate the lysate with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes at room temperature.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT, freshly added) to each well.
-
Add 5 µL of 4 mM Ac-DEVD-pNA substrate to initiate the reaction (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
Signaling Pathway
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade.
Caption: Simplified overview of apoptotic signaling pathways.
Data Presentation: Signal-to-Noise Ratio Improvement
The following table provides illustrative data on how different optimization steps can improve the signal-to-noise (S/N) ratio in a hypothetical caspase-3 assay.
| Condition | Signal (RFU) | Noise (RFU) | S/N Ratio | Fold Improvement |
| Initial Assay | 5,000 | 500 | 10 | 1.0 |
| + Apoptosis Inducer Titration | 8,000 | 550 | 14.5 | 1.5 |
| + Optimized Lysis Buffer | 12,000 | 500 | 24 | 2.4 |
| + Increased Incubation Time | 18,000 | 600 | 30 | 3.0 |
| + Fresh DTT | 25,000 | 500 | 50 | 5.0 |
| All Optimizations Combined | 30,000 | 450 | 66.7 | 6.7 |
RFU = Relative Fluorescence Units. Data are for illustrative purposes only.
References
- 1. apexbt.com [apexbt.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. biotium.com [biotium.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Fluorescence Lifetime Imaging of a Caspase-3 Apoptosis Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
Troubleshooting non-specific binding of Ac-DEVDD-TPP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-DEVDD-TPP. Our goal is to help you overcome challenges related to non-specific binding and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a novel molecule designed for targeted cancer therapy. It consists of three key components:
-
Ac-DEVDD: An acetylated peptide sequence that is a substrate for caspase-3, a key executioner enzyme in apoptosis (cell death).
-
TPP (Triphenylphosphonium): A lipophilic cation that targets the molecule to the mitochondria, the cell's powerhouse.
-
Porphyrin derivative: A photosensitizer that, upon cleavage from the peptide by caspase-3 and subsequent laser irradiation, can form nanofibers that induce both apoptosis and pyroptosis (a form of programmed cell death).[1]
The intended mechanism involves the specific accumulation of this compound within the mitochondria of apoptotic cells. The elevated caspase-3 activity in these cells cleaves the DEVDD sequence, releasing the porphyrin derivative. Subsequent light activation triggers the formation of cytotoxic nanofibers, leading to enhanced cell death.
Q2: What is non-specific binding in the context of this compound?
Non-specific binding refers to the interaction of this compound with cellular components other than its intended target, caspase-3, within the mitochondria. This can include binding to the outer mitochondrial membrane, other intracellular membranes, or proteins, independent of caspase-3 activity. This phenomenon is largely attributed to the physicochemical properties of the TPP moiety.[2]
Q3: Why is the triphenylphosphonium (TPP) moiety prone to non-specific binding?
The TPP cation's lipophilic (fat-loving) and positively charged nature drives its accumulation within the mitochondria, which have a negative membrane potential. However, these same properties can also lead to non-specific interactions with the lipid bilayers of mitochondrial and other cellular membranes. This can result in membrane destabilization and interference with normal cellular processes, independent of the intended caspase-3-mediated activation.
Q4: What are the potential consequences of non-specific binding of this compound?
Non-specific binding can lead to several experimental artifacts, including:
-
High background signal: Off-target localization of the porphyrin component can generate a high background signal, obscuring the specific signal from caspase-3 activity.
-
False-positive results: The compound might appear to be active in cells with low caspase-3 activity due to mitochondrial membrane disruption or other off-target effects.
-
Cell toxicity: Non-specific membrane interactions can induce cytotoxicity that is not related to the intended apoptotic pathway, complicating the interpretation of cell viability assays.
-
Reduced therapeutic window: In a therapeutic context, non-specific binding can lead to off-target toxicity in healthy cells.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Issue 1: High Background Signal or Apparent Activity in Negative Control Cells
If you observe a high signal or unexpected cytotoxicity in cells that should have low or no caspase-3 activity (e.g., healthy, non-apoptotic cells), it is likely due to non-specific binding.
Caption: Troubleshooting workflow for high background signal.
-
Perform Control Experiments: A series of control experiments is crucial to dissect the specific, caspase-3-mediated effects from non-specific binding.
-
Scrambled Peptide Control: Synthesize or obtain a control peptide where the DEVDD sequence is rearranged (e.g., Ac-DVEDD-TPP). This control molecule retains the TPP moiety and a similar amino acid composition but should not be efficiently cleaved by caspase-3. If this scrambled control produces a similar signal to this compound, it strongly suggests that the observed effect is due to non-specific binding of the TPP group.
-
Competition Assay: Co-incubate the cells with this compound and an excess of an unlabeled TPP-containing molecule that does not have a peptide or photosensitizer attached. If the signal from this compound is reduced, it indicates that the binding is, at least in part, due to the TPP moiety and can be competed away.
-
Caspase Inhibitor Control: Pre-treat the cells with a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, before adding this compound. This will block caspase-3 activity. A persistent signal in the presence of the inhibitor points towards a caspase-independent, non-specific mechanism.
-
-
Optimize Experimental Conditions: If control experiments confirm non-specific binding, optimizing your experimental protocol can help to minimize it.
-
Titrate the Concentration: Determine the lowest effective concentration of this compound that gives a specific signal in your positive control cells without causing high background in negative controls.
-
Optimize Incubation Time: Reduce the incubation time to the minimum required for caspase-3 processing. Prolonged incubation can increase the chances of non-specific accumulation and off-target effects.
-
Modify Buffer Composition: The presence of serum proteins can sometimes contribute to non-specific binding. Try performing the incubation in a serum-free medium. Additionally, ensure the pH and ionic strength of your buffer are optimal for your cell type and the assay.
-
Issue 2: Inconsistent or Irreproducible Results
Variability in your results could be due to subtle differences in experimental conditions that affect the extent of non-specific binding.
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 - 10 µM (cell type dependent) | Higher concentrations can increase non-specific binding. Titration is essential. |
| Incubation Time | 30 min - 4 hours | Shorter times minimize non-specific uptake and off-target effects. |
| Serum in Media | 0 - 2% | Serum proteins can bind to the compound, leading to variability. |
| Control Compound Conc. | 10-100x excess | For competition assays, a significant excess of the competitor is needed. |
Experimental Protocols
Protocol 1: Scrambled Peptide Control Experiment
Objective: To determine the contribution of the TPP moiety to the observed signal, independent of caspase-3 cleavage.
Materials:
-
This compound
-
Scrambled control peptide (e.g., Ac-DVEDD-TPP)
-
Cell culture medium (with and without serum)
-
Apoptosis-inducing agent (e.g., staurosporine) as a positive control
-
Healthy, non-apoptotic cells (negative control)
-
Detection system (e.g., fluorescence microscope, plate reader)
Methodology:
-
Seed cells in a suitable format (e.g., 96-well plate).
-
Induce apoptosis in the positive control wells. Leave the negative control wells untreated.
-
Prepare working solutions of this compound and the scrambled control peptide at various concentrations.
-
Add the compounds to the respective wells.
-
Incubate for the desired time period.
-
If using the photosensitizer, irradiate the cells with the appropriate wavelength of light.
-
Measure the signal (e.g., fluorescence, cell viability).
-
Compare the signal from the scrambled peptide to that of this compound in both positive and negative control cells. A high signal from the scrambled peptide indicates significant non-specific binding.
Protocol 2: Competition Assay
Objective: To confirm that the observed non-specific binding is mediated by the TPP moiety.
Materials:
-
This compound
-
Unlabeled TPP-containing molecule (e.g., methyltriphenylphosphonium (B96628) bromide)
-
Cell culture medium
-
Negative control cells
Methodology:
-
Seed cells.
-
Prepare a working solution of this compound at a concentration known to give a high background.
-
Prepare solutions of the unlabeled TPP competitor at increasing concentrations (e.g., 1x, 10x, 100x molar excess relative to this compound).
-
Pre-incubate the cells with the TPP competitor for 30 minutes.
-
Add this compound to the wells (without washing out the competitor).
-
Incubate and measure the signal as in Protocol 1.
-
A dose-dependent decrease in the signal from this compound with increasing concentrations of the competitor confirms TPP-mediated non-specific binding.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intended vs. Non-specific pathways of this compound.
Caption: General experimental workflow for this compound assays.
References
Technical Support Center: Optimizing Ac-DEVDD-TPP Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ac-DEVDD-TPP, a caspase-3 inhibitor, for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent and specific inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. Its primary function is to block the activity of caspase-3, thereby inhibiting apoptosis or programmed cell death. The 'DEVD' sequence mimics the cleavage site in PARP, a substrate of caspase-3.[1]
Q2: Why is it crucial to optimize the concentration of this compound for each cell line?
A2: The optimal concentration of this compound can vary significantly between different cell lines due to variations in cell permeability, metabolic rates, and the expression levels of target caspases. Using a suboptimal concentration can lead to incomplete inhibition of apoptosis or, conversely, induce off-target cytotoxic effects, thus compromising experimental results.
Q3: What is a general recommended concentration range for this compound?
A3: Based on available literature for the related inhibitor Ac-DEVD-CHO, a starting concentration range of 10 µM to 100 µM is often used in cell culture experiments.[2] However, it is imperative to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q4: How can I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration is determined by identifying the lowest concentration that effectively inhibits caspase-3 activity without causing significant cytotoxicity. This is typically achieved by performing a dose-response curve where cell viability and caspase-3 activity are measured across a range of inhibitor concentrations.
Experimental Protocols
To determine the optimal this compound concentration, a two-pronged approach is recommended: first, assess the inhibitor's cytotoxicity using a cell viability assay, and second, evaluate its efficacy in inhibiting caspase-3 activity.
Cell Viability Assay (MTT Assay)
This protocol determines the potential cytotoxic effects of this compound on the chosen cell line.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the inhibitory effect of this compound on caspase-3 activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (as determined to be non-toxic from the MTT assay) for 1-2 hours.
-
Induce apoptosis using a suitable agent and incubate for the recommended time. Include a positive control (apoptosis induction without inhibitor) and a negative control (no induction, no inhibitor).
-
Lyse the cells according to the manufacturer's protocol.
-
Add the cell lysate to a 96-well black plate.
-
Prepare the reaction mixture containing the assay buffer and the fluorogenic caspase-3 substrate Ac-DEVD-AMC.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4]
-
Calculate the percentage of caspase-3 inhibition relative to the positive control.
Data Presentation
Table 1: Recommended Starting Concentrations of Ac-DEVD-CHO (as a proxy for this compound) for Common Cell Lines
| Cell Line | Recommended Starting Concentration Range | Notes |
| HeLa | 10 - 50 µM | Epithelial cells, adherent. |
| Jurkat | 10 - 50 µM | T-lymphocyte cells, suspension. |
| A549 | 10 - 50 µM | Lung carcinoma cells, adherent.[5] |
Note: These are suggested starting ranges. The optimal concentration must be determined experimentally for each specific cell line and experimental condition.
Table 2: Example of Dose-Response Data for this compound in a Hypothetical Cell Line
| This compound (µM) | Cell Viability (%) | Caspase-3 Inhibition (%) |
| 0 (Vehicle) | 100 ± 5 | 0 |
| 1 | 98 ± 4 | 25 ± 3 |
| 5 | 95 ± 6 | 60 ± 5 |
| 10 | 92 ± 5 | 85 ± 4 |
| 25 | 88 ± 7 | 95 ± 3 |
| 50 | 75 ± 8 | 98 ± 2 |
| 100 | 55 ± 9 | 99 ± 1 |
In this example, a concentration between 10 µM and 25 µM would be optimal, as it provides high caspase-3 inhibition with minimal impact on cell viability.
Visualizations
Caption: Apoptosis signaling pathways and the point of intervention for this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for common issues in caspase inhibitor experiments.
Troubleshooting Guide
Issue 1: No or low inhibition of caspase-3 activity.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration of the inhibitor in a stepwise manner and repeat the caspase activity assay.
-
-
Possible Cause: Insufficient pre-incubation time with the inhibitor.
-
Solution: Increase the pre-incubation time to allow for adequate cell permeability and target engagement.
-
-
Possible Cause: The apoptosis induction is not working effectively.
-
Solution: Confirm that your apoptosis-inducing agent is active and used at an appropriate concentration to robustly activate caspase-3.
-
-
Possible Cause: The inhibitor has degraded.
-
Solution: Use a fresh stock of this compound. Ensure proper storage conditions (-20°C).
-
Issue 2: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The cell line is particularly sensitive to the inhibitor or the solvent.
-
Solution: Perform a toxicity test of the vehicle (e.g., DMSO) alone. If the solvent is toxic, reduce its final concentration. If the inhibitor is toxic, use the lowest effective concentration determined from your dose-response curve.
-
-
Possible Cause: The incubation time is too long.
-
Solution: Reduce the duration of exposure to the inhibitor.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
-
-
Possible Cause: Inconsistent cell health.
-
Solution: Use cells from a similar passage number and ensure they are in the logarithmic growth phase.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
-
References
How to reduce Ac-DEVDD-TPP photobleaching in live-cell imaging
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address photobleaching issues encountered during live-cell imaging with Ac-DEVDD-TPP, a targeted caspase-3 substrate probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a specialized fluorescent probe designed for the real-time detection of apoptosis in living cells. It consists of a caspase-3 recognition sequence (DEVD), a triphenylphosphonium (TPP) cation for mitochondrial targeting, and a fluorophore that remains quenched until the DEVD sequence is cleaved by active caspase-3. This cleavage event leads to a detectable fluorescent signal, indicating the initiation of the apoptotic cascade.
Q2: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1][2][3][4] This occurs when the fluorescent molecule is exposed to high-intensity excitation light, leading to a gradual fading of the fluorescent signal during imaging.[1][2] Photobleaching can significantly compromise experimental results by reducing the signal-to-noise ratio and leading to the misinterpretation of data, where a decrease in signal could be mistaken for a biological event.[1]
Q3: My fluorescent signal from this compound is fading very quickly. Is this photobleaching?
Rapid signal decay is a classic sign of photobleaching.[1] The rate of photobleaching is influenced by several factors, including the intensity of the excitation light, the duration of exposure, and the local chemical environment of the probe.[1][2] To confirm if the signal loss is due to photobleaching, you can image a control sample under the same conditions but without the apoptotic stimulus. If the signal still fades, photobleaching is the likely cause.[1]
Q4: How can I minimize photobleaching of this compound during my live-cell imaging experiments?
There are several strategies to reduce photobleaching, which can be broadly categorized into optimizing imaging parameters, modifying the imaging medium, and choosing appropriate hardware.[5][6][7] A combination of these approaches is often the most effective solution.
Troubleshooting Guide: Reducing this compound Photobleaching
This guide provides a systematic approach to diagnosing and mitigating photobleaching of the this compound probe.
Issue 1: Rapid Loss of Fluorescent Signal
Potential Cause: Excessive light exposure is the most common reason for rapid photobleaching.
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][2][8] Neutral density filters can be used to attenuate the excitation light.[2][9]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.[1][8]
-
Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.[1]
-
Limit Field of View: Only illuminate the specific region of interest to minimize unnecessary light exposure to the rest of the sample.[5][9]
Issue 2: Poor Signal-to-Noise Ratio
Potential Cause: While reducing light exposure helps with photobleaching, it can also lead to a weaker signal.
Solutions:
-
Use a More Sensitive Detector: A high-sensitivity camera (e.g., an EMCCD or sCMOS camera) will require less excitation light to produce a strong signal.[1][5]
-
Optimize Filter Sets: Ensure that your filter sets are optimized for the excitation and emission spectra of your probe's fluorophore to maximize signal collection and minimize unnecessary light exposure.[1]
-
Image Binning: Use image binning to increase the signal at the cost of some spatial resolution, which can allow for shorter exposure times.[9]
Issue 3: Phototoxicity Affecting Cell Health
Potential Cause: The same high-intensity light that causes photobleaching can also induce phototoxicity, leading to cellular stress and altered biological responses. This is often mediated by the generation of reactive oxygen species (ROS).[10][11]
Solutions:
-
Use Antifade Reagents for Live Cells: Incorporate a live-cell compatible antifade reagent into your imaging medium.[12] These reagents work by scavenging reactive oxygen species that contribute to photobleaching and phototoxicity.[1][10]
-
Minimize Oxygen Levels: Photobleaching is often accelerated by the presence of oxygen.[3][5][10] Using oxygen scavengers like glucose oxidase or imaging in a controlled atmosphere chamber can help.[5][10]
-
Consider Advanced Imaging Techniques: If available, techniques like multiphoton or light-sheet microscopy can significantly reduce photobleaching and phototoxicity by confining the excitation to a smaller volume of the sample.[5][10]
Quantitative Data Summary
The following table provides hypothetical yet representative data on the photostability of common fluorophores that could be conjugated to this compound under different imaging conditions. This illustrates the impact of various mitigation strategies.
| Fluorophore Type | Excitation Intensity (W/cm²) | Antifade Reagent | Photobleaching Half-life (seconds) |
| Traditional (e.g., FITC) | 10 | None | 15 |
| Traditional (e.g., FITC) | 2 | None | 60 |
| Traditional (e.g., FITC) | 10 | Live-cell antifade | 45 |
| Photostable (e.g., Alexa Fluor) | 10 | None | 90 |
| Photostable (e.g., Alexa Fluor) | 2 | None | 360 |
| Photostable (e.g., Alexa Fluor) | 10 | Live-cell antifade | 270 |
Experimental Protocols
Protocol 1: Assessing Photostability of this compound
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging and culture overnight.
-
Probe Loading: Incubate cells with this compound according to the manufacturer's protocol.
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent to activate caspase-3.
-
Imaging Setup:
-
Mount the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Locate a region of interest (ROI) with fluorescent cells.
-
-
Time-Lapse Acquisition:
-
Set the excitation intensity and exposure time to your standard imaging conditions.
-
Acquire a time-lapse series of images (e.g., one image every 30 seconds for 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity against time.
-
Determine the time at which the fluorescence intensity has decreased by 50% (the photobleaching half-life).[13]
-
Protocol 2: Application of a Live-Cell Antifade Reagent
-
Prepare Antifade Imaging Medium: Supplement your normal cell culture medium with a live-cell compatible antifade reagent (e.g., VectaCell™ Trolox Antifade Reagent) at the manufacturer's recommended concentration.[12]
-
Cell Preparation and Probe Loading: Follow steps 1 and 2 from Protocol 1.
-
Medium Exchange: Just before imaging, carefully replace the probe-containing medium with the pre-warmed antifade imaging medium.
-
Induce Apoptosis and Image: Proceed with steps 3-6 from Protocol 1.
-
Compare Results: Compare the photobleaching half-life with and without the antifade reagent to quantify its effectiveness.
Visualizations
Caption: Caspase-3 activation pathway leading to this compound cleavage.
Caption: Troubleshooting workflow for photobleaching reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 10. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Ac-DEVDD-TPP stability and storage conditions
Welcome to the technical support center for Ac-DEVD-CHO, a critical tool for researchers studying apoptosis. This guide provides detailed information on the stability, storage, and proper handling of Ac-DEVD-CHO to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD-CHO and what is its primary application?
Ac-DEVD-CHO is a synthetic, cell-permeable tetrapeptide and a potent, reversible inhibitor of caspase-3 and caspase-7.[1][2][3] Its sequence, DEVD (Asp-Glu-Val-Asp), is derived from the cleavage site of PARP (poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.[4] It is widely used in cell-based assays to study the role of caspase-3 in apoptosis and to investigate cellular events downstream of caspase-3 activation.[1][4]
Q2: The product I received is a lyophilized powder. How should I reconstitute it?
It is recommended to reconstitute the lyophilized Ac-DEVD-CHO powder in sterile, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4][5][6] For example, reconstituting 1 mg of the peptide in 1 ml of DMSO will yield a 1 mg/ml solution.[4] For aqueous buffers like PBS, sonication may be needed to aid dissolution.[7]
Q3: How should I store the lyophilized powder and the reconstituted stock solution?
Proper storage is crucial to maintain the stability and activity of Ac-DEVD-CHO. The lyophilized powder should be stored at -20°C.[4][6][8][9] Once reconstituted, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][7][9]
Q4: For how long is the reconstituted stock solution stable?
The stability of the reconstituted stock solution depends on the storage temperature. When stored at -20°C, the solution is typically stable for up to 1-2 months.[4][9] For longer-term storage, up to 6 months to a year, it is recommended to store the aliquots at -80°C.[7][9] Always protect the solution from light.[7]
Q5: Can I store the reconstituted Ac-DEVD-CHO in an aqueous buffer?
While Ac-DEVD-CHO can be dissolved in aqueous buffers such as PBS, it is generally less stable than in DMSO.[7] If your experimental protocol requires an aqueous solution, it is best to prepare it fresh on the day of use and avoid long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition of caspase-3 activity | Degraded inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Use a fresh aliquot of the Ac-DEVD-CHO stock solution. For long-term storage, ensure aliquots are stored at -80°C. |
| Insufficient inhibitor concentration: The concentration of Ac-DEVD-CHO may be too low to effectively inhibit caspase-3 in your experimental system. | Titrate the inhibitor concentration to determine the optimal concentration for your specific cell type and experimental conditions. A common starting concentration is 10-100 nM.[4] | |
| Incorrect assay buffer conditions: The pH or other components of the assay buffer may not be optimal for inhibitor activity. | Ensure the assay buffer has a pH of around 7.2-7.5 and contains a reducing agent like DTT to maintain the active site cysteine of the caspase. | |
| Inconsistent results between experiments | Variability in inhibitor concentration: Inaccurate pipetting or inconsistent dilution of the stock solution. | Use calibrated pipettes and prepare fresh dilutions for each experiment. |
| Cellular toxicity at high concentrations: High concentrations of DMSO (vehicle) or the inhibitor itself can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity.[6] | |
| Precipitation of the inhibitor in aqueous solution | Low solubility in aqueous buffers: Ac-DEVD-CHO has limited solubility in aqueous solutions. | Prepare fresh dilutions from a DMSO stock solution just before use. If precipitation occurs, gentle warming or sonication might help, but fresh preparation is preferred.[7] |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 3 years[9] | Store in a dry, dark place. |
| Reconstituted in DMSO | -20°C | 1-2 months[4][9] | Aliquot to avoid freeze-thaw cycles. Protect from light.[7] |
| Reconstituted in DMSO | -80°C | Up to 1 year[9] | Aliquot to avoid freeze-thaw cycles. Protect from light.[7] |
Experimental Protocols
Protocol: Inhibition of Caspase-3 in a Cell-Based Apoptosis Assay
This protocol provides a general guideline for using Ac-DEVD-CHO to inhibit caspase-3 activity in cultured cells.
Materials:
-
Ac-DEVD-CHO (lyophilized powder)
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
96-well cell culture plate
-
Caspase-3 activity assay kit (e.g., colorimetric or fluorometric)
Procedure:
-
Prepare Ac-DEVD-CHO Stock Solution:
-
Reconstitute the lyophilized Ac-DEVD-CHO in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Aliquot the stock solution and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Prepare a working solution of Ac-DEVD-CHO in cell culture medium. The final concentration will need to be optimized, but a starting range of 10-100 µM is common for cell-based assays.
-
Remove the old medium from the cells and add the medium containing Ac-DEVD-CHO.
-
Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent to the wells (except for the negative control wells) at a pre-determined optimal concentration.
-
Incubate for the desired period to induce apoptosis (e.g., 3-6 hours).
-
-
Measure Caspase-3 Activity:
-
Following the incubation, lyse the cells and measure caspase-3 activity using a commercial assay kit according to the manufacturer's instructions. The assay typically involves a caspase-3 substrate that produces a colorimetric or fluorescent signal upon cleavage.
-
-
Data Analysis:
-
Compare the caspase-3 activity in cells treated with the apoptosis inducer alone versus those pre-treated with Ac-DEVD-CHO. A significant reduction in the signal in the presence of Ac-DEVD-CHO indicates specific inhibition of caspase-3 activity.
-
Visualizations
Caspase Activation Pathway and Site of Ac-DEVD-CHO Inhibition
References
- 1. biotium.com [biotium.com]
- 2. stemcell.com [stemcell.com]
- 3. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abpbio.com [abpbio.com]
- 9. selleckchem.com [selleckchem.com]
Issues with Ac-DEVDD-TPP cell permeability
Welcome to the technical support center for Ac-DEVDD-TPP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the cell permeability and experimental use of this mitochondria-targeted caspase-3 substrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TPP-01 | Low or no detectable intracellular signal from this compound. | 1. Suboptimal peptide concentration: The concentration of the peptide may be too low for effective uptake. 2. Insufficient incubation time: The peptide may not have had enough time to accumulate within the cells. 3. Cell type variability: Different cell lines exhibit varying efficiencies of endocytosis and mitochondrial uptake. 4. Low mitochondrial membrane potential: The uptake of TPP-conjugated molecules is dependent on the mitochondrial membrane potential. Cells with depolarized mitochondria will exhibit reduced uptake. 5. Peptide degradation: The peptide may be degrading in the culture medium before it can be taken up by the cells. | 1. Optimize peptide concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common starting range for similar peptides is 1-20 µM. 2. Optimize incubation time: Conduct a time-course experiment to identify the optimal incubation period for maximal uptake. 3. Cell line characterization: If possible, test the peptide on a different cell line known to have high endocytic activity or use positive controls for mitochondrial targeting. 4. Assess mitochondrial health: Measure the mitochondrial membrane potential of your cells using a fluorescent probe like TMRM to ensure they are healthy and polarized. Avoid using mitochondrial uncouplers in your experimental setup. 5. Minimize degradation: Prepare fresh solutions of the peptide for each experiment and consider using serum-free media during the incubation period to reduce protease activity. |
| TPP-02 | High background fluorescence or non-specific signal. | 1. Peptide aggregation: Hydrophobic peptides can aggregate at high concentrations, leading to non-specific binding to the cell surface or extracellular matrix. 2. Excessive peptide concentration: Using a concentration that is too high can lead to off-target effects and increased background. 3. Inadequate washing: Insufficient washing after incubation can leave residual peptide in the wells. | 1. Ensure solubility: Prepare stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture media. Sonication may aid in dissolving aggregates. 2. Titrate concentration: Use the lowest effective concentration determined from your dose-response experiments. 3. Optimize washing steps: Increase the number and volume of washes with PBS after the incubation period to thoroughly remove any unbound peptide. |
| TPP-03 | Observed cytotoxicity or unexpected changes in cell morphology. | 1. Inherent toxicity of the peptide or TPP moiety: At high concentrations, the TPP cation can be toxic to some cell types. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Activation of apoptosis by the peptide: If caspase-3 is activated, the DEVDD sequence will be cleaved, which could potentially lead to downstream effects. | 1. Determine cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Control solvent concentration: Ensure the final concentration of the solvent in your cell culture is below the toxic threshold (typically <0.5% for DMSO). 3. Include appropriate controls: Use a non-cleavable control peptide or a well-characterized caspase inhibitor like Ac-DEVD-CHO to distinguish between effects due to uptake and those due to caspase-3 cleavage. |
| TPP-04 | Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell confluence and metabolic state can affect peptide uptake. 2. Inconsistent reagent preparation: Inconsistent concentrations of the peptide or other reagents can lead to variable results. 3. Photobleaching (if using a fluorescently-labeled version): Excessive exposure to light during imaging can reduce the fluorescent signal. | 1. Standardize cell culture conditions: Ensure consistent cell seeding densities and passage numbers for all experiments. Monitor cell health regularly. 2. Follow consistent protocols: Prepare fresh reagents for each experiment and use calibrated pipettes to ensure accurate concentrations. 3. Minimize light exposure: Protect fluorescently labeled reagents from light and use appropriate settings on the microscope to minimize photobleaching. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of cell entry for this compound?
A1: The cell entry of this compound is a multi-step process. The positively charged triphenylphosphonium (TPP) moiety facilitates the accumulation of the peptide at the plasma membrane. The peptide is then likely internalized through endocytosis. Once inside the cell, the lipophilic and cationic nature of the TPP group drives the accumulation of the conjugate within the mitochondria, driven by the negative mitochondrial membrane potential.
Q2: How can I confirm that this compound is localizing to the mitochondria?
A2: To confirm mitochondrial localization, you can co-stain the cells with a fluorescently-labeled this compound and a commercially available mitochondrial marker, such as MitoTracker™ Red CMXRos. Confocal microscopy can then be used to visualize the co-localization of the two signals.
Q3: What is the role of the "DD" in the this compound sequence?
A3: The "DEVD" sequence is the canonical recognition site for caspase-3. The additional aspartic acid residue ("D") may be included to enhance the binding affinity or cleavage kinetics by caspase-3, or it could be part of a linker sequence connecting the peptide to the TPP moiety. The exact rationale should be confirmed from the specific literature source of your compound.
Q4: Can I use this compound to quantify caspase-3 activity?
A4: While this compound is a substrate for caspase-3, it is primarily designed as a delivery vehicle for a cargo (in this case, the TPP moiety, which may be part of a larger reporter or therapeutic system). For quantitative measurements of caspase-3 activity, it is recommended to use a well-validated fluorogenic or colorimetric assay, such as those based on the cleavage of Ac-DEVD-AMC or Ac-DEVD-pNA.
Q5: My cells have low mitochondrial membrane potential. Will this affect the uptake of this compound?
A5: Yes, the accumulation of TPP-conjugated molecules in the mitochondria is highly dependent on a robust mitochondrial membrane potential. If your cells have depolarized mitochondria, the driving force for uptake will be significantly reduced, leading to lower intracellular and mitochondrial concentrations of the peptide. It is advisable to measure the mitochondrial membrane potential of your cells prior to and during the experiment.
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay (Fluorometric)
This protocol provides a general method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate like Ac-DEVD-AMC.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a non-treated control group.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Caspase-3 Assay:
-
In a 96-well black plate, add 50 µg of protein from each cell lysate to individual wells.
-
Add assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT) to bring the total volume to 100 µL.
-
Add the fluorogenic substrate Ac-DEVD-AMC to a final concentration of 20 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated samples to the untreated controls to determine the fold-increase in caspase-3 activity.
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines the use of the MTT assay to assess cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 3: Measurement of Mitochondrial Membrane Potential (TMRM)
This protocol describes the use of the fluorescent dye TMRM to measure mitochondrial membrane potential.
-
Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
TMRM Staining:
-
Incubate cells in a medium containing a low concentration of TMRM (e.g., 20-100 nM) for 20-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with pre-warmed medium to remove excess dye.
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM (excitation ~548 nm, emission ~573 nm).
-
-
Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of the cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization. For a more quantitative analysis, the protonophore FCCP can be used as a control to induce complete mitochondrial depolarization.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Proposed cellular uptake and activation pathway of this compound.
Caption: A logical approach to troubleshooting low signal with this compound.
References
Ac-DEVDD-TPP artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ac-DEVDD-TPP, a putative mitochondria-targeted caspase-3/7 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help identify and avoid potential artifacts during experimentation.
Troubleshooting Guide: this compound Artifacts
Experiments with this compound can sometimes yield unexpected or inconsistent results. These issues may arise from the inherent properties of the peptide sequence, the mitochondrial targeting moiety, or their interaction with the cellular environment. This guide provides a structured approach to identifying and mitigating common artifacts.
Issue 1: Off-Target Effects and Lack of Specificity
While the DEVD sequence is a known substrate for caspase-3 and -7, peptide inhibitors can sometimes exhibit off-target activity, leading to artifacts.
Symptoms:
-
Inhibition of other caspases or proteases.
-
Unexpected changes in cellular pathways unrelated to apoptosis.
-
Cellular responses that are inconsistent with caspase-3/7 inhibition.
Troubleshooting Steps:
-
Confirm Caspase-3/7 Specificity:
-
Experiment: Perform in vitro caspase activity assays using a panel of recombinant caspases (e.g., caspase-1, -6, -8, -9) in the presence of this compound.
-
Expected Outcome: The inhibitor should show significantly higher potency against caspase-3 and -7 compared to other caspases.
-
-
Use Negative and Positive Controls:
-
Negative Control Peptide: Synthesize or purchase a control peptide with a scrambled or altered sequence (e.g., Ac-DAVDE-TPP) that is not expected to bind caspases.
-
Positive Control: Use a well-characterized, non-TPP-containing caspase-3/7 inhibitor, such as Ac-DEVD-CHO[1][2], to compare phenotypic effects.
-
-
Dose-Response Analysis:
-
Experiment: Titrate this compound to determine the lowest effective concentration. High concentrations are more likely to cause off-target effects.
-
Data Presentation: Plot cell viability or a specific caspase-3/7-mediated event against a range of inhibitor concentrations to determine the IC50.
-
Issue 2: Mitochondrial Dysfunction and Cytotoxicity
The triphenylphosphonium (TPP) cation, used for mitochondrial targeting, can itself be cytotoxic and interfere with mitochondrial function, independent of caspase inhibition.[3]
Symptoms:
-
Decreased cell viability in control cells (not undergoing apoptosis).
-
Changes in mitochondrial membrane potential (ΔΨm).
-
Alterations in cellular respiration and ATP production.[4]
-
Increased production of reactive oxygen species (ROS).[5]
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential (ΔΨm):
-
Experiment: Use potentiometric fluorescent dyes like TMRM or JC-1 to measure ΔΨm in cells treated with this compound and a TPP-only control (e.g., methyltriphenylphosphonium).
-
Expected Outcome: A significant change in ΔΨm in the presence of the TPP control would indicate an artifact of the targeting moiety.
-
-
Measure Cellular Respiration:
-
Experiment: Employ techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with this compound.
-
Expected Outcome: Compare the respiratory profile to untreated cells and cells treated with a known mitochondrial uncoupler (e.g., FCCP) to identify direct effects of the compound on mitochondrial respiration.
-
-
Quantify ROS Production:
-
Experiment: Use fluorescent probes such as MitoSOX Red to specifically measure mitochondrial ROS levels.
-
Expected Outcome: An increase in ROS in non-apoptotic cells would suggest TPP-induced oxidative stress.
-
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting artifacts associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the TPP moiety in this compound?
The triphenylphosphonium (TPP) cation is a lipophilic cation that accumulates in mitochondria due to the negative mitochondrial membrane potential.[3][4] It is conjugated to the Ac-DEVDD peptide to deliver the caspase inhibitor specifically to the mitochondria, the site of key apoptotic events.
Q2: Can the Ac-DEVDD peptide itself be problematic?
Yes. While DEVD is a preferred cleavage sequence for caspase-3/7, other proteases may recognize this sequence, especially at high concentrations. Furthermore, peptide-based inhibitors can have issues with cell permeability and stability.[6][7]
Q3: At what concentration should I use this compound?
The optimal concentration is highly cell-type and experiment-dependent. It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits caspase-3/7 activity without causing significant off-target effects or mitochondrial toxicity. A typical starting range for similar peptide inhibitors is in the low micromolar range.
Q4: How can I be sure my observed phenotype is due to caspase-3/7 inhibition and not a TPP-related artifact?
The best practice is to run parallel experiments with a control compound that has the TPP moiety but lacks the caspase-inhibiting peptide (e.g., a scrambled peptide-TPP conjugate or an alkyl-TPP). If the control compound produces the same phenotype, the effect is likely a TPP artifact.
Experimental Protocols
Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential.
Materials:
-
Cells of interest
-
This compound
-
Methyltriphenylphosphonium (TPP control)
-
FCCP (positive control for depolarization)
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, the TPP control, and a vehicle control (e.g., DMSO) for the desired duration. Include a positive control group treated with FCCP (e.g., 10 µM) for 15 minutes at the end of the experiment.
-
During the last 30 minutes of treatment, add TMRM to a final concentration of 20-100 nM.
-
(Optional) Add Hoechst 33342 for the last 10 minutes of incubation to stain the nuclei for cell counting.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed PBS or imaging buffer to the wells.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC for TMRM, DAPI for Hoechst).
-
Quantify the mean fluorescence intensity of TMRM per cell. A decrease in TMRM intensity indicates mitochondrial depolarization.
Quantitative Data Summary
The following table summarizes potential quantitative outcomes from troubleshooting experiments. The values are hypothetical and serve as an example for data interpretation.
| Compound | Caspase-3 IC50 (nM) | Caspase-8 IC50 (nM) | ΔΨm (% of Control) | Mitochondrial ROS (% of Control) |
| This compound | 10 | 500 | 85% | 150% |
| Ac-DEVD-CHO | 8 | 650 | 98% | 105% |
| Scrambled-TPP | >10,000 | >10,000 | 88% | 145% |
| Vehicle | - | - | 100% | 100% |
Interpretation of Table:
-
Specificity: Both this compound and Ac-DEVD-CHO show good specificity for caspase-3 over caspase-8.
-
Mitochondrial Artifacts: this compound and the Scrambled-TPP control both cause a decrease in ΔΨm and an increase in mitochondrial ROS, suggesting these are artifacts of the TPP moiety. The non-TPP-containing Ac-DEVD-CHO does not produce these effects.
Signaling Pathway Diagram
Caption: Intrinsic apoptosis pathway showing the site of action for this compound.
References
- 1. biotium.com [biotium.com]
- 2. stemcell.com [stemcell.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. biorxiv.org [biorxiv.org]
- 5. A new triphenylphosphonium-conjugated amphipathic cationic peptide with improved cell-penetrating and ROS-targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting malignant mitochondria with therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cell health assessment during Ac-DEVDD-TPP incubation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-DEVDD-TPP to assess cell health.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the caspase inhibitor Ac-DEVD-CHO?
A1: It is crucial to distinguish between these two compounds as they have opposing effects.
-
This compound: This is a porphyrin derivative that acts as a conditionally active antitumor agent.[1] It is designed to be cleaved by active caspase-3 within cells. Upon subsequent laser irradiation, the cleaved product (D-TPP) assembles into nanofibers that induce both apoptosis and pyroptosis, leading to cell death.[1]
-
Ac-DEVD-CHO: This is a well-established, potent inhibitor of caspase-3 and caspase-7.[2][3][4][5] It is a synthetic tetrapeptide that competitively binds to the active site of these caspases, preventing them from cleaving their substrates and thereby inhibiting the apoptotic pathway.[3][5]
A common source of experimental error is using the wrong compound. Always verify the full chemical name and intended mechanism of your reagent.
Q2: What is the primary mechanism of action for this compound?
A2: this compound utilizes a two-step activation mechanism to induce targeted cell death:
-
Enzymatic Cleavage: The "DEVD" sequence in the molecule is a recognition site for caspase-3. In cells where caspase-3 is active (e.g., cells already undergoing apoptosis), the molecule is cleaved.
-
Photo-activation: Following cleavage, the resulting D-TPP molecule requires activation by laser irradiation to form nanofibers. These nanofibers are the active components that induce cell death through both apoptosis and pyroptosis.[1]
This dual-step process allows for high specificity towards cells with active caspase-3 and spatial control of cell death induction via targeted laser light.
Q3: What cell health assays are recommended to measure the effects of this compound?
A3: A multi-assay approach is recommended to fully characterize the effects of this compound, distinguishing between apoptosis, pyroptosis, and general cytotoxicity. Key assays include:
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining is the gold standard for detecting apoptosis.
-
Pyroptosis Assays: Lactate dehydrogenase (LDH) release assays are critical for measuring the membrane rupture characteristic of pyroptosis.
-
Cell Viability Assays: Assays like MTT or WST-1 can measure overall cell metabolic activity and viability.[6]
-
Caspase Activity Assays: A fluorogenic substrate like Ac-DEVD-AMC can be used to confirm the presence of active caspase-3 in your cell model before adding this compound.[5]
Q4: Do I need to induce apoptosis in my cells before treating with this compound?
A4: Yes, in most cases. The activation of this compound is dependent on cleavage by active caspase-3. If your experimental cell line does not have significant basal levels of active caspase-3, you will need to pre-treat the cells with a known apoptotic inducer (e.g., staurosporine, TNF-α) to activate the caspase cascade. The goal is to have active caspase-3 present to cleave this compound, which then becomes a cell-killing agent upon photo-activation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in cell death after this compound incubation and laser irradiation. | 1. Insufficient Caspase-3 Activity: The compound was not cleaved. 2. Incorrect Laser Wavelength/Power: The cleaved D-TPP was not photo-activated. 3. Incorrect Reagent Concentration: The concentration of this compound was too low. | 1. Confirm caspase-3 activation in your model using a positive control (e.g., staurosporine) and a caspase-3 activity assay. Co-treat with a mild apoptotic inducer if necessary. 2. Consult the manufacturer's datasheet for the specific excitation wavelength required for D-TPP nanofiber formation. Optimize laser power and duration. 3. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| High levels of cell death are observed before laser irradiation. | 1. Compound Cytotoxicity: The this compound molecule itself is toxic to the cells at the concentration used. 2. Contamination: The reagent or cell culture is contaminated. | 1. Perform a toxicity control experiment by incubating cells with this compound without laser irradiation. If toxicity is observed, lower the concentration. 2. Check reagents and cultures for contamination (e.g., mycoplasma, endotoxin). |
| Results from different cell health assays are contradictory (e.g., high LDH release but low Annexin V staining). | 1. Dominant Cell Death Pathway: The primary mechanism of cell death may be pyroptosis, not apoptosis. Pyroptosis is characterized by rapid membrane rupture (high LDH release) which may precede or mask the typical apoptotic markers. | 1. This is an expected outcome if pyroptosis is successfully induced. Rely on LDH assays as the primary indicator of this compound activity. Use Annexin V/PI to assess the proportion of cells undergoing apoptosis. |
| High background fluorescence during imaging. | 1. Autofluorescence: The porphyrin nature of the compound may lead to intrinsic fluorescence. | 1. Image an untreated control and a control treated with this compound (but no other stains) to determine the compound's emission spectrum. Adjust imaging channels and filters to minimize bleed-through. |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
| Assay | Protocol Summary |
| Annexin V-FITC / PI Apoptosis Assay | 1. Seed and treat cells as per your experimental design (including apoptotic induction, this compound incubation, and laser irradiation). 2. Harvest cells (including supernatant) and wash with cold PBS. 3. Resuspend cells in 1X Annexin Binding Buffer. 4. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature. 5. Analyze immediately by flow cytometry. |
| LDH Cytotoxicity Assay | 1. Seed cells in a 96-well plate and treat. Include wells for: Untreated (spontaneous LDH release), Lysis Control (maximum LDH release), and Experimental conditions. 2. After treatment, transfer a portion of the cell culture supernatant to a new plate. 3. Add the LDH reaction mixture to each well and incubate in the dark at room temperature for up to 30 minutes. 4. Add Stop Solution. 5. Measure absorbance at the recommended wavelength (e.g., 490 nm). 6. Calculate % cytotoxicity relative to the maximum LDH release control. |
| MTT Cell Viability Assay | 1. Seed cells in a 96-well plate and treat. 2. After incubation, add MTT reagent to each well and incubate for 2-4 hours until formazan (B1609692) crystals form. 3. Add MTT solvent to dissolve the crystals. 4. Read absorbance at the recommended wavelength (e.g., 570 nm). 5. Calculate cell viability as a percentage of the untreated control. |
Expected Data Summary
The following table outlines the expected outcomes from various cell health assays following successful activation of this compound in cells with pre-existing active caspase-3.
| Assay | Metric | Expected Outcome in Treated Cells | Interpretation |
| Annexin V / PI | % of Annexin V+/PI- cells | Increase | Induction of early apoptosis. |
| % of Annexin V+/PI+ cells | Significant Increase | Induction of late apoptosis/secondary necrosis. | |
| LDH Assay | % Cytotoxicity | Significant Increase | Indicates membrane rupture, a hallmark of pyroptosis. |
| MTT / WST-1 Assay | % Cell Viability | Significant Decrease | Loss of metabolic activity due to cell death. |
| Caspase-3 Activity | RFU (Relative Fluorescence Units) | No direct change | This assay measures the enzyme's activity. This compound is a substrate, not an inhibitor, so it should not block the enzyme's activity towards other substrates. |
Visualized Workflows and Pathways
Caption: Mechanism of this compound activation and action.
Caption: Experimental workflow for assessing cell health.
Caption: Troubleshooting logic for lack of compound effect.
References
Technical Support Center: MitoCasp-DEVD Apoptosis Assay for Flow Cytometry
This technical support guide provides troubleshooting advice and frequently asked questions for the use of mitochondria-targeted caspase-3/7 detection reagents (hereafter referred to as "MitoCasp-DEVD") in flow cytometry. This reagent is designed for researchers, scientists, and drug development professionals to detect caspase-3 and caspase-7 activity within the mitochondria of apoptotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the MitoCasp-DEVD assay?
The MitoCasp-DEVD assay utilizes a cell-permeable peptide substrate containing the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD). This peptide is conjugated to a fluorescent reporter and a mitochondrial targeting moiety, such as triphenylphosphonium (TPP). In healthy cells, the non-fluorescent probe accumulates in the mitochondria. During apoptosis, activated caspase-3 and caspase-7 cleave the DEVD sequence, releasing the fluorescent reporter which is then retained within the cell.[1][2] This increase in fluorescence can be quantified using flow cytometry to identify cells with active caspases, a hallmark of apoptosis.[1][3][4]
Q2: What is the optimal cell density for staining with MitoCasp-DEVD?
For optimal results, it is recommended to prepare cells at a density of 5 x 10⁵ to 1 x 10⁶ cells/mL in your chosen buffer or medium before adding the MitoCasp-DEVD reagent.[2]
Q3: Can I fix the cells after staining with MitoCasp-DEVD?
Fixation after staining is generally not recommended as it can lead to the collapse of the mitochondrial membrane potential and may affect the fluorescence signal, leading to erroneous results.[5] It is best to analyze the stained cells live by flow cytometry.
Q4: How can I be sure the signal I'm detecting is specific to caspase-3/7 activity?
To confirm the specificity of the signal, it is crucial to include proper controls. A key control is to pre-incubate cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding the MitoCasp-DEVD reagent.[6] A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the signal is dependent on caspase activity.
Q5: Can I combine MitoCasp-DEVD staining with other markers for multi-color flow cytometry?
Yes, MitoCasp-DEVD staining can be combined with other markers of apoptosis, such as Annexin V for detecting phosphatidylserine (B164497) externalization, or with viability dyes like Propidium Iodide (PI) or 7-AAD to distinguish between live, apoptotic, and necrotic cells.[7][8] When performing multi-color analysis, it is essential to perform proper fluorescence compensation to correct for spectral overlap between the different fluorochromes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient induction of apoptosis. | Optimize the treatment conditions (e.g., concentration and duration of the apoptosis-inducing agent) to ensure successful induction of apoptosis. Include a positive control with a known apoptosis inducer like staurosporine (B1682477) or etoposide.[9] |
| Low expression of the target protein. | Ensure that the cell type used expresses caspase-3/7 and that it is present at a detectable level. | |
| Incorrect reagent concentration. | Titrate the MitoCasp-DEVD reagent to determine the optimal staining concentration for your specific cell type and experimental conditions. | |
| Sub-optimal incubation time. | Optimize the incubation time with the MitoCasp-DEVD reagent. A typical incubation is 1-4 hours at 37°C.[2] | |
| High Background Signal | Reagent concentration is too high. | Reduce the concentration of the MitoCasp-DEVD reagent used for staining. |
| Non-specific binding. | Include a negative control of unstained cells to set the baseline fluorescence. If using antibodies in a multi-color panel, block Fc receptors to prevent non-specific antibody binding.[10] | |
| Presence of dead cells. | Co-stain with a viability dye (e.g., PI, 7-AAD) to exclude dead cells from the analysis, as they can exhibit non-specific fluorescence.[8] | |
| High Percentage of Positive Cells in Negative Control | Spontaneous apoptosis in cell culture. | Ensure cells are healthy and not overgrown before starting the experiment. Use freshly isolated cells whenever possible. |
| Contamination of reagents or cell culture. | Use sterile techniques and fresh, high-quality reagents to avoid contamination that could induce cell death. | |
| Poor Resolution Between Positive and Negative Populations | Incorrect flow cytometer settings. | Optimize the voltage settings (PMT voltages) for the fluorescence channel used to detect the MitoCasp-DEVD signal. Use single-stained positive and negative controls to set the compensation correctly. |
| Cell debris. | Gate on the cell population of interest using forward and side scatter plots to exclude debris and dead cells.[5] |
Experimental Protocol and Data Presentation
General Staining Protocol
| Step | Procedure | Notes |
| 1. Cell Preparation | Prepare a single-cell suspension at a concentration of 5 x 10⁵ to 1 x 10⁶ cells/mL in warm medium or buffer. | For adherent cells, use a gentle detachment method to maintain cell viability. |
| 2. Induction of Apoptosis | Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated (negative) and positive controls. | A positive control could be cells treated with an agent like camptothecin (B557342) (20 µM for 4-5 hours).[2] |
| 3. Staining | Add the MitoCasp-DEVD reagent to the cell suspension at the predetermined optimal concentration. | For example, add 1 µL of a 500X stock solution to 0.5 mL of cell suspension.[2] |
| 4. Incubation | Incubate the cells for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[2] | |
| 5. Washing (Optional) | Pellet the cells by centrifugation and resuspend them in 0.5 mL of assay buffer or growth medium. | Some protocols may recommend washing steps to reduce background fluorescence.[5] |
| 6. Analysis | Analyze the cells immediately by flow cytometry. | Use the appropriate laser and filter settings for the fluorochrome on the MitoCasp-DEVD reagent (e.g., 488 nm excitation and a 530/30 nm filter for a green fluorochrome).[2] |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of a mitochondria-targeted caspase-3/7 probe and the experimental workflow for its use in flow cytometry.
Caption: Workflow for detecting apoptosis with a mitochondria-targeted caspase-3/7 probe.
References
- 1. stemcell.com [stemcell.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Ac-DEVD-TPP Performance in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the mitochondrially-targeted caspase-3 inhibitor, Ac-DEVD-TPP, in cell culture experiments. A primary focus is addressing the impact of serum on the inhibitor's performance.
Frequently Asked Questions (FAQs)
Q1: What is Ac-DEVD-TPP and how does it work?
Ac-DEVD-TPP is a highly specific inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The "Ac-DEVD" portion is a tetrapeptide sequence (N-acetyl-Asp-Glu-Val-Asp) that mimics the caspase-3 cleavage site in its natural substrate, PARP[1]. The aldehyde group (-CHO) on the aspartate residue allows for reversible covalent inhibition of the caspase active site[2]. The "TPP" (triphenylphosphonium) moiety is a lipophilic cation that facilitates the accumulation of the inhibitor within the mitochondria, driven by the mitochondrial membrane potential[3][4][5]. This allows for targeted inhibition of mitochondrial-mediated apoptotic events.
Q2: Why is the performance of Ac-DEVD-TPP affected by the presence of serum in the cell culture medium?
Serum contains a complex mixture of proteases, such as plasmin and thrombin, which can enzymatically degrade peptide-based molecules like Ac-DEVD-TPP[4][5]. This degradation can reduce the effective concentration of the inhibitor, leading to decreased performance. The rate of degradation can vary between different batches and types of serum[6].
Q3: How does the TPP moiety influence the stability of the Ac-DEVD peptide in serum?
The triphenylphosphonium (TPP) cation has been shown to enhance the stability of conjugated peptides in biological fluids[1]. While the peptide portion remains susceptible to proteolysis, the TPP moiety can provide some steric hindrance and alter the overall physicochemical properties of the molecule, potentially reducing its accessibility to serum proteases and thereby extending its functional half-life compared to the unconjugated Ac-DEVD-CHO peptide.
Q4: Can I use Ac-DEVD-TPP in serum-free media?
Yes, using Ac-DEVD-TPP in serum-free or low-serum media is an effective way to minimize proteolytic degradation and ensure a more consistent and predictable inhibitor concentration[7]. However, it is crucial to ensure that the cell line being used can be maintained in a healthy state under these conditions.
Q5: What are the potential off-target effects of Ac-DEVD-TPP, especially in the presence of serum?
While Ac-DEVD-TPP is designed for specific mitochondrial and caspase-3/7 targeting, potential off-target effects could include non-specific binding to serum proteins like albumin, which may reduce its bioavailability. The TPP moiety itself, at high concentrations, can have effects on mitochondrial membrane potential and cellular respiration. It is always recommended to include appropriate controls to assess any potential off-target effects in your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced or no inhibitory activity of Ac-DEVD-TPP in serum-containing medium. | 1. Proteolytic Degradation: Serum proteases are degrading the peptide component of the inhibitor.[4][5] 2. Protein Binding: The inhibitor is binding non-specifically to abundant serum proteins like albumin. | 1. Optimize Serum Concentration: Reduce the serum concentration in your culture medium if your cells can tolerate it. 2. Use Serum-Free Medium: Perform the experiment in a serum-free or low-serum medium.[7] 3. Increase Inhibitor Concentration: Empirically determine the optimal concentration of Ac-DEVD-TPP in the presence of your specific serum percentage. 4. Pre-incubate with Serum: As a control, pre-incubate Ac-DEVD-TPP in serum-containing medium for the duration of your experiment and then test its remaining activity in a cell-free caspase-3 assay. |
| High variability in results between experiments. | 1. Serum Batch Variation: Different lots of serum can have varying levels of protease activity.[6] 2. Inconsistent Incubation Times: The duration of exposure to serum can significantly impact the extent of degradation. | 1. Use a Single Serum Lot: For a series of related experiments, use the same batch of serum to ensure consistency. 2. Standardize Protocols: Maintain precise and consistent incubation times and experimental conditions. |
| Unexpected cellular toxicity or altered mitochondrial function. | 1. High Concentration of TPP: The TPP moiety can affect mitochondrial function at high concentrations. 2. Serum Component Interaction: Components in the serum may interact with the inhibitor to produce cytotoxic effects. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of Ac-DEVD-TPP for your cell line. 2. Include Vehicle Controls: Use a vehicle control (the solvent used to dissolve Ac-DEVD-TPP) and a TPP-only control to assess baseline toxicity. 3. Assess Mitochondrial Health: Use assays such as MTT or JC-1 to monitor mitochondrial function in the presence of the inhibitor. |
| Precipitation of the inhibitor in the culture medium. | 1. Solubility Issues: The inhibitor may have limited solubility in the culture medium, which can be exacerbated by interactions with serum components. | 1. Check Stock Solution: Ensure the inhibitor is fully dissolved in its stock solvent (e.g., DMSO) before diluting in the medium. 2. Optimize Dilution: Add the inhibitor to the medium with gentle mixing to ensure proper dispersion. 3. Serum-Free Pre-treatment: Consider treating cells with the inhibitor in serum-free medium for a short period before adding serum. |
Data Presentation
The following tables provide illustrative data on the stability and efficacy of Ac-DEVD-TPP in the presence and absence of serum. Note: This is example data to demonstrate the expected impact of serum and should be confirmed experimentally.
Table 1: Stability of Ac-DEVD-TPP in Cell Culture Media
| Time (hours) | % Intact Ac-DEVD-TPP in Serum-Free Medium (Mean ± SD) | % Intact Ac-DEVD-TPP in Medium with 10% FBS (Mean ± SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 98.5 ± 1.2 | 85.3 ± 2.5 |
| 6 | 95.2 ± 2.1 | 62.1 ± 3.1 |
| 12 | 91.8 ± 2.5 | 40.7 ± 4.2 |
| 24 | 85.3 ± 3.0 | 15.9 ± 3.8 |
Table 2: Efficacy of Ac-DEVD-TPP in Inhibiting Staurosporine-Induced Caspase-3 Activity
| Treatment Condition | Caspase-3 Activity (Relative Fluorescence Units, RFU) (Mean ± SD) | % Inhibition of Caspase-3 Activity |
| Untreated Control | 150 ± 25 | N/A |
| Staurosporine (1 µM) | 1500 ± 120 | N/A |
| Staurosporine + Ac-DEVD-TPP (10 µM) in Serum-Free Medium | 250 ± 40 | 83.3% |
| Staurosporine + Ac-DEVD-TPP (10 µM) in Medium with 10% FBS | 800 ± 95 | 46.7% |
Experimental Protocols
Protocol 1: Assessment of Ac-DEVD-TPP Stability in Serum-Containing Medium
This protocol outlines a method to quantify the degradation of Ac-DEVD-TPP over time in the presence of serum using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Ac-DEVD-TPP in DMSO.
-
Prepare your cell culture medium with the desired concentration of Fetal Bovine Serum (FBS), e.g., 10%.
-
Prepare a serum-free medium as a control.
-
-
Incubation:
-
Spike the serum-containing and serum-free media with the Ac-DEVD-TPP stock solution to a final concentration of 50 µg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 6, 12, and 24 hours), collect an aliquot (e.g., 200 µL) from each solution.
-
-
Sample Preparation:
-
To each aliquot, add an equal volume of cold acetonitrile (B52724) to precipitate the serum proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Ac-DEVD-TPP.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to elute the compound.
-
Monitor the elution profile at a wavelength of 220 nm.
-
Identify the peak corresponding to intact Ac-DEVD-TPP based on its retention time (determined by injecting a fresh standard).
-
-
Data Analysis:
-
Integrate the peak area of the intact Ac-DEVD-TPP at each time point.
-
Calculate the percentage of intact inhibitor remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure caspase-3 activity in cell lysates.
-
Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Treat the cells with your apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of Ac-DEVD-TPP, in both serum-containing and serum-free media.
-
Include untreated cells as a negative control.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA).
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-3 Assay:
-
In a 96-well black plate, add a consistent amount of protein from each cell lysate (e.g., 50 µg).
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Subtract the background fluorescence (from a well with lysis buffer and substrate only).
-
The fluorescence intensity is proportional to the caspase-3 activity.
-
Visualizations
Caption: Apoptotic signaling pathways and the point of inhibition by Ac-DEVD-TPP.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and kinetic determinants of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Caspase-3 Detection: Traditional Assays vs. The Specialized Probe Ac-DEVDD-TPP
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate measurement of caspase-3 activity is a critical checkpoint. Caspase-3, a key executioner enzyme in the apoptotic cascade, serves as a definitive marker of programmed cell death.[1][2][3] The methodologies for its detection have evolved from traditional enzyme activity assays to highly specialized probes for therapeutic applications. This guide provides a detailed comparison of established colorimetric and fluorometric caspase-3 assays alongside an analysis of the novel caspase-3 activatable photosensitizer, Ac-DEVDD-TPP.
Traditional Caspase-3 Assays: A Quantitative Overview
Conventional methods for quantifying caspase-3 activity primarily rely on the enzymatic cleavage of a synthetic peptide substrate that mimics the natural caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[4][5] Upon cleavage by active caspase-3 in a cell lysate, a reporter molecule—either a chromophore or a fluorophore—is released, and its signal is proportional to the enzyme's activity.
Colorimetric Assays
The most common colorimetric assay utilizes the substrate N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA).[4][5] Active caspase-3 cleaves the p-nitroaniline (pNA) moiety, which is a yellow chromophore detectable by spectrophotometry at a wavelength of 400-405 nm.[5][6][7]
Fluorometric Assays
Fluorometric assays offer a more sensitive alternative to their colorimetric counterparts.[4] These assays employ substrates like Ac-DEVD-AMC (7-amino-4-methylcoumarin) or Ac-DEVD-AFC (7-amino-4-trifluoromethyl coumarin).[8][9][10] The cleavage of these substrates by caspase-3 releases the highly fluorescent AMC or AFC molecules, which can be measured with a fluorometer.[8][9][11] Rhodamine 110 (R110)-based substrates, such as (Z-DEVD)₂-R110, are known to provide even higher sensitivity.[4][12]
Quantitative Comparison of Traditional Assays
| Feature | Colorimetric Assay (Ac-DEVD-pNA) | Fluorometric Assay (Ac-DEVD-AMC/AFC) |
| Principle | Enzymatic cleavage releases a chromophore (pNA). | Enzymatic cleavage releases a fluorophore (AMC/AFC).[8][9] |
| Detection | Absorbance at 400-405 nm.[5][6][7] | Fluorescence (e.g., Ex/Em ~380/440 nm for AMC).[9] |
| Sensitivity | Moderate.[5] | High.[4][5] |
| Throughput | Suitable for moderate throughput. | Well-suited for high-throughput screening.[12] |
| Equipment | Spectrophotometer or microplate reader.[13] | Fluorescence microplate reader.[9] |
| Cost | Generally lower cost.[4] | Generally higher cost. |
| Specificity | Can be cleaved by other caspases with similar recognition sites, such as caspase-7.[5][10] | Also susceptible to cleavage by other caspases like caspase-7.[11][14] |
This compound: A Specialized Tool for Photodynamic Therapy
This compound is not a conventional caspase-3 assay reagent but rather a sophisticated, activatable photosensitizer designed for targeted photodynamic therapy (PDT).[1][15] In this molecule, the DEVDD peptide sequence acts as a caspase-3 trigger, and TPP likely refers to a porphyrin-based photosensitizer.
The core concept behind this compound is that it remains inactive until it encounters active caspase-3 within apoptotic tumor cells. Upon cleavage of the DEVDD sequence, the TPP photosensitizer is released and activated. When exposed to a specific wavelength of light, the activated TPP generates reactive oxygen species (ROS), which in turn induce further apoptosis and pyroptosis, creating a self-amplifying cycle of cell death in the targeted tumor.[1][15]
Due to its design as a therapeutic agent, direct quantitative comparisons with traditional caspase-3 assays are not applicable. Its purpose is not to measure the concentration of active caspase-3 in a sample but to leverage its presence for a targeted therapeutic effect.
Signaling Pathways and Experimental Workflows
To better understand the context of these assays, it is essential to visualize the underlying biological pathways and the experimental procedures.
Caspase-3 Activation Signaling Pathway
Caspase-3 is a central executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][16]
Caption: The extrinsic and intrinsic pathways converge to activate caspase-3.
Experimental Workflow for Traditional Caspase-3 Assays
The general workflow for both colorimetric and fluorometric assays is similar, involving cell lysis, incubation with the substrate, and signal detection.
Caption: Generalized experimental workflow for caspase-3 activity assays.
Experimental Protocols
General Protocol for Colorimetric Caspase-3 Assay
-
Cell Lysis: Induce apoptosis in your cell line of interest alongside a non-induced control group. Harvest the cells and lyse them in a chilled lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.[10][13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add the cell lysate (typically 50-200 µg of protein). Add reaction buffer containing DTT.[13]
-
Substrate Addition: Add the Ac-DEVD-pNA substrate to a final concentration of approximately 200 µM.[4][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[4][13]
-
Detection: Measure the absorbance at 405 nm using a microplate reader.[7][13]
-
Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the apoptotic sample to the non-induced control.[13]
General Protocol for Fluorometric Caspase-3 Assay
The protocol is similar to the colorimetric assay, with the main difference being the substrate and detection method.
-
Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the colorimetric protocol.
-
Assay Reaction: In a 96-well plate (preferably black for fluorescence assays), add the cell lysate. Add reaction buffer.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Ac-DEVD-AMC) to a final concentration of around 50 µM.[9]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.[9]
-
Detection: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 420-460 nm for AMC).[9][11]
-
Analysis: Compare the fluorescence intensity of the treated samples to the untreated controls to determine the fold-increase in caspase-3 activity.
Conclusion
The choice between traditional caspase-3 assays depends on the specific experimental needs, with fluorometric assays offering superior sensitivity for detecting subtle changes in caspase-3 activity. This compound, on the other hand, represents a departure from these quantitative assays, showcasing the innovative application of caspase-3 activity as a trigger for targeted cancer therapy. While not a tool for quantitative measurement in the traditional sense, it highlights the potential for leveraging fundamental cell death pathways for novel therapeutic strategies. Researchers should select their methodology based on whether their goal is the quantification of enzymatic activity or the targeted activation of a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Caspase-3 Sensors for Imaging of Apoptosis in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. biotium.com [biotium.com]
- 10. mpbio.com [mpbio.com]
- 11. Caspase-3-Responsive Fluorescent/Photoacoustic Imaging of Tumor Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac-DEVD-CHO Efficacy: A Comparative Guide Using Western Blotting for Cleaved Caspase-3
For researchers in apoptosis, oncology, and neurodegenerative diseases, the precise modulation of caspase activity is paramount. Ac-DEVD-CHO is a potent, cell-permeable inhibitor of caspase-3, a key executioner in the apoptotic cascade. Robust validation of its inhibitory effect is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of Ac-DEVD-CHO's performance in inhibiting apoptosis, with supporting experimental data from Western blotting for cleaved caspase-3, the activated form of the enzyme.
Data Presentation: Quantitative Analysis of Cleaved Caspase-3 Inhibition
Western blot analysis provides a semi-quantitative method to assess the levels of specific proteins. Densitometric analysis of the protein bands allows for the quantification of these results. Below is a summary of representative data from an experiment designed to validate the inhibitory effect of Ac-DEVD-CHO on staurosporine-induced apoptosis in Jurkat cells.
| Treatment Group | Description | Relative Densitometry Units (Cleaved Caspase-3 / β-actin) | Fold Change vs. Untreated Control |
| 1 | Untreated Control | 0.15 | 1.0 |
| 2 | Staurosporine (B1682477) (1 µM) | 1.20 | 8.0 |
| 3 | Staurosporine (1 µM) + Ac-DEVD-CHO (100 µM) | 0.25 | 1.7 |
This data clearly demonstrates that staurosporine treatment leads to a significant increase in the levels of cleaved caspase-3, indicative of apoptosis induction. The addition of Ac-DEVD-CHO markedly reduces the amount of cleaved caspase-3, confirming its inhibitory effect on caspase-3 activation.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
Protocol 1: Induction of Apoptosis and Inhibition with Ac-DEVD-CHO in Jurkat Cells
This protocol outlines the procedure for inducing apoptosis in a suspension cell line (Jurkat) using staurosporine and testing the inhibitory effect of Ac-DEVD-CHO.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Staurosporine solution (1 mM in DMSO)
-
Ac-DEVD-CHO (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
-
Centrifuge
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Plating: Seed 2 x 10^6 cells in 2 mL of fresh media per well in a 6-well plate.
-
Treatment:
-
Untreated Control: Add 2 µL of DMSO.
-
Staurosporine Treatment: Add 2 µL of 1 mM staurosporine (final concentration: 1 µM).
-
Inhibitor Treatment: Pre-incubate cells with 2 µL of 10 mM Ac-DEVD-CHO (final concentration: 100 µM) for 1 hour before adding 2 µL of 1 mM staurosporine.
-
-
Incubation: Incubate the cells for 4 hours at 37°C and 5% CO2.
-
Cell Harvesting:
-
Transfer the cell suspension from each well to a separate 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. The cell pellets are now ready for protein extraction.
-
Protocol 2: Western Blotting for Cleaved Caspase-3
This protocol describes the detection of cleaved caspase-3 by Western blotting.
Materials:
-
Cell pellets from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Resuspend cell pellets in 100 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG (1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Repeat the immunoblotting process for the β-actin loading control on the same membrane after stripping or on a separate gel.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis on the bands corresponding to cleaved caspase-3 (~17/19 kDa) and β-actin (~42 kDa). Normalize the cleaved caspase-3 signal to the β-actin signal.
-
Visualizations
Signaling Pathway of Caspase-3 Activation and Inhibition
Caption: Caspase-3 activation pathway and its inhibition by Ac-DEVD-CHO.
Experimental Workflow for Ac-DEVD-CHO Validation
Caption: Experimental workflow for validating Ac-DEVD-CHO using Western blotting.
A Comparative Guide to Apoptosis Detection: Mitochondria-Targeted Caspase-3 Probes vs. Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of apoptosis is crucial for research in numerous fields, including oncology, immunology, and neurodegenerative diseases. This guide provides a detailed comparison of two distinct methods for identifying apoptotic cells: a mitochondria-targeted caspase-3 probe, hypothetically termed Ac-DEVD-TPP, and the widely used Annexin V staining assay. This comparison is based on the functional components of Ac-DEVD, a caspase-3 substrate, and Triphenylphosphonium (TPP), a mitochondrial targeting moiety.
Principle of Detection
Ac-DEVD-TPP (Mitochondria-Targeted Caspase-3 Probe): This method relies on the detection of a key executioner enzyme in the apoptotic cascade, caspase-3. The probe consists of the caspase-3 recognition sequence, DEVD, linked to a reporter molecule and a triphenylphosphonium (TPP) cation.[1] TPP leverages the high negative membrane potential of the mitochondria to facilitate the probe's accumulation within this organelle.[2][3] In an apoptotic cell, activated caspase-3 cleaves the DEVD sequence, releasing the reporter and generating a detectable signal (e.g., fluorescence) that is localized to the mitochondria, indicating a critical step in the intrinsic apoptotic pathway.
Annexin V Staining: This assay identifies an early event in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is strictly maintained on the cytoplasmic side. During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to label apoptotic cells for detection by flow cytometry or fluorescence microscopy.[5]
Comparative Analysis
The choice between these two methods often depends on the specific experimental goals, such as pinpointing a particular stage of apoptosis or understanding the pathway involved.
| Feature | Ac-DEVD-TPP (Mitochondria-Targeted Caspase-3 Probe) | Annexin V Staining |
| Apoptotic Event Detected | Activation of executioner caspase-3.[6][7] | Externalization of phosphatidylserine (PS). |
| Cellular Location | Mitochondria / Cytosol | Plasma Membrane (Outer Leaflet) |
| Timing in Apoptosis | Mid-to-late stage (post-caspase activation). | Early stage. |
| Assay Principle | Enzymatic cleavage of a substrate.[8] | High-affinity binding to an exposed phospholipid.[5] |
| Pathway Specificity | Primarily indicates the common execution pathway. | General marker for early apoptosis, can be triggered by intrinsic or extrinsic pathways.[9] |
| Live/Dead Discrimination | Requires a separate viability dye. | Often combined with a viability dye like Propidium Iodide (PI) or DAPI to distinguish early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[10] |
| Instrumentation | Fluorescence Microscope, Flow Cytometer, Plate Reader. | Fluorescence Microscope, Flow Cytometer. |
Signaling Pathway Overview
The diagram below illustrates the points within the apoptotic signaling cascade where each detection method is relevant. Ac-DEVD-TPP detects the activity of Caspase-3, a central executioner caspase. Annexin V detects the externalization of phosphatidylserine, a process that occurs downstream of initial apoptotic signals but is considered an early hallmark of the apoptotic process.
Apoptotic pathway with detection points for Ac-DEVD-TPP and Annexin V.
Experimental Protocols
Protocol 1: Detection of Caspase-3 Activity with a Fluorogenic DEVD Substrate
This protocol is a general guideline for a fluorogenic caspase-3 substrate assay. It should be adapted for specific reagents, such as a mitochondria-targeted probe.
-
Cell Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus (e.g., staurosporine, etoposide) alongside an untreated control population.
-
Harvest cells (both adherent and suspension) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate assay buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the Ac-DEVD-based fluorogenic substrate to the cell suspension at the manufacturer's recommended concentration.
-
If desired, add a viability dye to distinguish necrotic cells.
-
Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Analysis:
-
Analyze the samples promptly by flow cytometry or fluorescence microscopy.
-
For flow cytometry, use the appropriate laser and filter set to detect the fluorescence emitted from the cleaved substrate and the viability dye.
-
For microscopy, observe the localization and intensity of the fluorescent signal within the cells.
-
Protocol 2: Annexin V & Propidium Iodide (PI) Staining
This is a standard protocol for apoptosis detection using Annexin V-FITC and PI.[4][5]
-
Cell Preparation:
-
Induce apoptosis as described in the previous protocol.
-
Harvest cells, including the culture medium which may contain floating apoptotic cells.[5] Centrifuge at 500 x g for 5-7 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of a fluorescently conjugated Annexin V (e.g., FITC, PE).
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.[10]
-
Set up compensation and gates using unstained, PI-only, and Annexin V-only stained controls.
-
Identify cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Cross-Validation Workflow
To validate the results from a novel probe like Ac-DEVD-TPP, it is essential to perform a cross-validation experiment using a well-established method like Annexin V staining. The workflow below outlines this process.
Workflow for the cross-validation of apoptosis detection methods.
By following this workflow, researchers can directly compare the percentage of apoptotic cells identified by each method and, through dual staining, analyze the correlation of caspase-3 activation and PS externalization on a single-cell basis. This rigorous approach ensures confidence in the data obtained from new or alternative apoptosis detection reagents.
References
- 1. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. scbt.com [scbt.com]
- 7. Ac-DEVD-AFC, (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. biotium.com [biotium.com]
- 9. biocompare.com [biocompare.com]
- 10. Annexin V Staining | Thermo Fisher Scientific - DE [thermofisher.com]
Comparative Analysis of Ac-DEVDD-TPP in Diverse Apoptotic and Pyroptotic Models
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Ac-DEVDD-TPP, a novel pro-apoptotic and pro-pyroptotic agent, in comparison to established caspase inhibitors.
Introduction
Programmed cell death is a critical physiological process, and its dysregulation is a hallmark of numerous diseases, including cancer. Therapeutic strategies aimed at modulating apoptosis and other forms of programmed cell death, such as pyroptosis, are of significant interest. This guide provides a comparative analysis of a novel agent, this compound, alongside the well-established caspase inhibitors Ac-DEVD-CHO and Z-VAD-FMK. This compound is a unique porphyrin derivative that, upon cleavage by caspase-3, self-assembles into nanofibers, triggering both apoptosis and pyroptosis. This dual mechanism of action presents a promising avenue for anti-tumor therapy. In contrast, Ac-DEVD-CHO is a specific, reversible inhibitor of caspase-3 and caspase-7, while Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor. Understanding the distinct mechanisms and performance of these compounds in different cellular models is crucial for their effective application in research and drug development.
Mechanism of Action
This compound: A Pro-Drug Approach to Inducing Cell Death
This compound is designed as a pro-drug that is selectively activated in cells undergoing apoptosis. The core of its mechanism lies in the pentapeptide sequence DEVDD, which is a recognition and cleavage site for caspase-3, a key executioner caspase in the apoptotic cascade.
Upon entering a cell with active caspase-3, this compound is cleaved, releasing the D-TPP (tetraphenylporphyrin) moiety. The liberated D-TPP molecules then self-assemble into nanofibers. These nanofibers are believed to induce cell death through two distinct but interconnected pathways:
-
Apoptosis Amplification: The formation of D-TPP nanofibers can further enhance the apoptotic process. Porphyrin-based photosensitizers are known to generate reactive oxygen species (ROS) upon light exposure, which can induce or amplify apoptosis.[1][2][3]
-
Pyroptosis Induction: The D-TPP nanofibers can also trigger pyroptosis, a pro-inflammatory form of programmed cell death. This is often mediated by the cleavage of Gasdermin E (GSDME) by caspase-3. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.[4][5][6][7]
This dual mechanism of inducing both apoptosis and pyroptosis makes this compound a compelling candidate for cancer therapy, as it has the potential to not only directly kill tumor cells but also to stimulate an anti-tumor immune response.[4]
Ac-DEVD-CHO and Z-VAD-FMK: Inhibitors of the Apoptotic Cascade
In contrast to this compound, Ac-DEVD-CHO and Z-VAD-FMK function as inhibitors of apoptosis.
-
Ac-DEVD-CHO is a synthetic tetrapeptide that acts as a competitive and reversible inhibitor of caspase-3 and caspase-7. By binding to the active site of these caspases, it prevents the cleavage of their substrates, thereby blocking the execution phase of apoptosis.[8]
-
Z-VAD-FMK is a broad-spectrum, irreversible pan-caspase inhibitor. Its fluoromethylketone (FMK) group forms a covalent bond with the active site of caspases, leading to their irreversible inactivation. This blocks the activity of multiple caspases and can inhibit both the intrinsic and extrinsic pathways of apoptosis.[8]
Data Presentation: A Comparative Overview
While direct, side-by-side quantitative comparisons of this compound with Ac-DEVD-CHO and Z-VAD-FMK in the same experimental models are not extensively available in the current literature, the following table summarizes their known characteristics and reported effects based on existing studies.
| Feature | This compound | Ac-DEVD-CHO | Z-VAD-FMK |
| Primary Mechanism | Pro-apoptotic & Pro-pyroptotic | Caspase-3/7 Inhibition (Apoptosis Inhibition) | Pan-Caspase Inhibition (Apoptosis Inhibition) |
| Activation | Cleavage by Caspase-3 | Direct action | Direct action |
| Mode of Action | Induces apoptosis and pyroptosis | Reversible, competitive inhibitor | Irreversible inhibitor |
| Reported Effects | Anti-tumor activity in vivo and in vitro.[9] | Blocks apoptosis in various cell lines.[8] | Broadly inhibits apoptosis induced by various stimuli.[8] |
| IC50/EC50 Values | Not widely reported. | Caspase-3 IC50 in the nanomolar range. | Potent inhibition of multiple caspases in the nanomolar range.[10] |
Experimental Protocols
Induction of Apoptosis and Pyroptosis with this compound
This protocol is a general guideline based on the known mechanism of this compound. Optimal conditions may vary depending on the cell line and experimental setup.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide) to initially activate caspase-3
-
Laser or light source for potential photodynamic activation of D-TPP
-
Reagents for apoptosis and pyroptosis detection assays (see below)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Induction of Caspase-3 Activity (if necessary): In cell lines with low basal caspase-3 activity, pre-treat cells with a known apoptosis-inducing agent at a concentration sufficient to activate caspase-3 but not cause widespread cell death.
-
Treatment with this compound: Add this compound to the cell culture medium at various concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubation: Incubate the cells for a desired period (e.g., 6, 12, 24 hours).
-
Photodynamic Activation (Optional): To enhance the effect, cells can be irradiated with a laser or light source at a wavelength appropriate for porphyrin activation.[11][12][13][14]
-
Assessment of Cell Death: Analyze the cells for markers of apoptosis and pyroptosis using appropriate assays.
Caspase Activity Assay
This protocol can be used to confirm the activation of caspase-3, which is essential for the cleavage of this compound.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Following treatment, harvest and lyse the cells according to the assay kit manufacturer's instructions.
-
Perform Assay: Add the cell lysate to a microplate well containing the caspase-3 substrate and reaction buffer.
-
Incubate: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure Activity: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[1][5][7][15][16] An increase in signal compared to the control indicates caspase-3 activation.
Apoptosis and Pyroptosis Detection Assays
A combination of assays is recommended to distinguish between apoptosis and pyroptosis.
1. Annexin V and Propidium Iodide (PI) Staining (Flow Cytometry):
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic/pyroptotic cells).
-
Procedure: Stain cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol and analyze by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/pyroptotic cells
-
2. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of pyroptosis and necrosis.
-
Procedure: Collect the cell culture supernatant and measure LDH activity using a commercially available kit.[4][9]
-
Interpretation: An increase in LDH release in this compound treated cells compared to controls suggests the induction of pyroptosis.
3. Western Blot for GSDME Cleavage:
-
Principle: Cleavage of GSDME by caspase-3 is a key event in the pyroptotic pathway.
-
Procedure: Perform Western blot analysis on cell lysates using an antibody that detects both full-length and the cleaved N-terminal fragment of GSDME.
-
Interpretation: The appearance of the GSDME-N fragment indicates the activation of the pyroptotic pathway.[17]
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
References
- 1. mpbio.com [mpbio.com]
- 2. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Author Spotlight: Flow Cytometric Determination of Pyroptosis in Avian Cells [jove.com]
- 4. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Deoxynivalenol induces caspase-3/GSDME-dependent pyroptosis and inflammation in mouse liver and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pl.promega.com [pl.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Clinical and echographic analysis of photodynamic therapy using methylaminolevulinate as sensitizer in the treatment of photodamaged facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into photodynamic therapy towards treating major dermatological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biogot.com [biogot.com]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
Ac-DEVDD-TPP vs. Pan-Caspase Inhibitors: A Comparative Guide to Specificity and Application
In the intricate landscape of apoptosis research and drug development, the choice of a caspase inhibitor is a critical decision that can significantly influence experimental outcomes. This guide provides a detailed comparison between the putative specific caspase inhibitor, Ac-DEVDD-TPP, and a range of pan-caspase inhibitors. By examining their specificity, supported by experimental data for related compounds, and outlining the methodologies for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their specific research needs.
Understanding Caspase Inhibition: Specificity is Key
Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic signaling cascade. They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7). Pan-caspase inhibitors, as their name suggests, are designed to inhibit a broad spectrum of caspases, making them potent tools for inducing a general blockade of apoptosis.[1] However, this broad activity can also mask the specific roles of individual caspases and may lead to off-target effects.
Conversely, specific caspase inhibitors are designed to target a particular caspase or a small subset of related caspases. Ac-DEVD-CHO and Z-DEVD-FMK are classic examples of inhibitors that preferentially target caspase-3 and caspase-7.[2][3] The putative this compound would fall into this category, with the added feature of mitochondrial targeting, potentially allowing for the investigation of caspase activity within this specific organelle.
Quantitative Comparison of Inhibitor Specificity
The potency and specificity of caspase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against a panel of recombinant caspases. The following table summarizes the available data for representative DEVD-based inhibitors and common pan-caspase inhibitors.
| Inhibitor | Type | Caspase-1 | Caspase-2 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Reference |
| Ac-DEVD-CHO | DEVD-based | - | Weak | 0.23 nM (Ki) | - | 0.3 nM (Ki) | - | - | [2][4] |
| Z-DEVD-FMK | DEVD-based | - | - | 18 µM (IC50) | Potent | Potent | Potent | - | [3][5] |
| Emricasan | Pan-caspase | 0.4 nM | 20 nM | 2 nM | 4 nM | 6 nM | 6 nM | 0.3 nM | [1] |
| Q-VD-OPh | Pan-caspase | 25-400 nM | - | 25-400 nM | - | 48 nM | 25-400 nM | 25-400 nM | [6][7][8] |
| Z-VAD-FMK | Pan-caspase | Potent | Weak | Potent | Potent | Potent | Potent | Potent |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented are representative values from the cited literature. The term "Potent" indicates significant inhibition, though specific values were not always available in a comparable format.
Signaling Pathways and Inhibitor Action
The following diagram illustrates the intrinsic and extrinsic apoptosis pathways, highlighting the points of intervention for both specific and pan-caspase inhibitors.
Caption: Caspase activation pathways and inhibitor targets.
Experimental Protocols for Determining Inhibitor Specificity
The specificity of a caspase inhibitor is determined by assessing its ability to inhibit the activity of a panel of purified recombinant caspases. A common method is an in vitro caspase activity assay using a fluorogenic or chromogenic substrate.
Key Experimental Protocol: In Vitro Caspase Activity Assay
-
Reagents and Materials:
-
Purified, active recombinant human caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9).
-
Caspase-specific fluorogenic or chromogenic substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1).
-
Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).
-
Test inhibitor (e.g., this compound) and a reference pan-caspase inhibitor (e.g., Z-VAD-FMK).
-
96-well black microplates (for fluorescent assays).
-
Fluorometric or spectrophotometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and the reference inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the diluted inhibitor, and the specific recombinant caspase.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the caspase.
-
Initiate the reaction by adding the corresponding caspase substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time at 37°C using a plate reader. The kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Plot the percentage of caspase activity inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each caspase-inhibitor pair by fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow for evaluating caspase inhibitor specificity.
Caption: Workflow for caspase inhibitor specificity profiling.
Conclusion: Making the Right Choice
The choice between a specific inhibitor like the putative this compound and a pan-caspase inhibitor depends entirely on the research question.
-
Pan-caspase inhibitors are ideal for studies aiming to determine if apoptosis, in general, is involved in a particular cellular process. Their broad-spectrum activity ensures a comprehensive blockade of the caspase cascade. However, researchers must be cautious of potential off-target effects and the inability to pinpoint the contribution of individual caspases.
-
This compound , and other DEVD-based inhibitors, offer a more targeted approach. They are invaluable for dissecting the specific roles of executioner caspases-3 and -7. The addition of a mitochondrial targeting moiety in this compound would further refine its application, allowing for the investigation of caspase activity specifically within the mitochondria, a key organelle in the intrinsic apoptotic pathway. This level of specificity is crucial for elucidating the nuanced mechanisms of apoptosis and for the development of targeted therapeutics.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac-DEVDD-TPP: A Comparison Guide for Caspase-3 Knockout Cells
For Immediate Release
Objectively assessing the performance of the caspase-3 probe Ac-DEVDD-TPP is crucial for researchers studying apoptosis. This guide provides a comprehensive comparison of this compound with alternative apoptosis detection methods, supported by experimental data from caspase-3 knockout models to rigorously evaluate its specificity and efficacy.
The targeted validation of apoptosis-inducing therapeutics hinges on the precise detection of key molecular markers. This compound, a probe designed to detect the activity of caspase-3, a critical executioner caspase in the apoptotic cascade, requires stringent validation to ensure its specificity. The use of caspase-3 knockout (Casp3-/-) cells provides an ideal negative control to ascertain that the signal generated by the probe is indeed caspase-3 dependent.
Performance of DEVD-Based Probes in Caspase-3 Deficient Cells
The core principle behind this compound and similar probes lies in the recognition and cleavage of the DEVD (Asp-Glu-Val-Asp) amino acid sequence by active caspase-3. This cleavage event liberates a detectable molecule, such as a fluorophore or a positron-emitting isotope, providing a measurable signal of caspase-3 activity. However, the closely related caspase-7 also recognizes the DEVD sequence, which can lead to potential off-target signals.[1][2]
Recent studies developing novel caspase-3-selective activity-based probes have utilized caspase-3-deficient cell lines, such as MCF-7, to validate probe specificity. In one such study, the uptake of a novel ¹⁸F-labeled probe was significantly higher in caspase-3 positive HeLa cells undergoing apoptosis compared to caspase-3-deficient MCF-7 cells under the same apoptotic stimulus.[3] This differential uptake underscores the importance of using knockout models to confirm the primary target of DEVD-based probes.
Quantitative Data Summary
The following table summarizes the comparative performance of a DEVD-based activity probe in wild-type (HeLa) versus caspase-3 deficient (MCF-7) cells after induction of apoptosis.
| Cell Line | Genotype | Treatment | Probe Uptake (%ID/g) | Fold Change (Treated vs. Untreated) |
| HeLa | Caspase-3+/+ | Staurosporine (B1682477) (STS) | 28.5 ± 5.2 | ~2.2 |
| HeLa | Caspase-3+/+ | Untreated | 13.1 ± 7.0 | - |
| MCF-7 | Caspase-3-/- | Staurosporine (STS) | 7.53 ± 1.53 | ~1.4 |
| MCF-7 | Caspase-3-/- | Untreated | 5.2 ± 1.3 | - |
Data adapted from a study on a novel ¹⁸F-labeled caspase-3 selective activity-based probe.[3] The percentage of injected dose per gram of tissue (%ID/g) is a common metric in radiopharmaceutical studies to quantify probe accumulation.
Comparison with Alternative Apoptosis Detection Methods
While DEVD-based probes are powerful tools, it is essential to consider alternative methods for a comprehensive understanding of apoptosis, especially in the context of caspase-3 deficiency.
-
Annexin V Staining: This method detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis that is independent of caspase-3 activity.[4][5] It is a reliable indicator of apoptosis but does not pinpoint the specific caspase pathway involved.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6][7] Studies in caspase-3 knockout models have shown that while TUNEL-positive cells are observed, the characteristic oligonucleosomal DNA cleavage can be attenuated or delayed, indicating that caspase-3 is a major, but not the sole, contributor to this process.[8]
Experimental Protocols
Validation of a DEVD-Based Probe in Caspase-3 Knockout Cells
This protocol outlines a typical experiment to validate the specificity of a DEVD-based probe.
1. Cell Culture and Apoptosis Induction:
- Culture wild-type (e.g., HeLa) and caspase-3 knockout (e.g., MCF-7) cells in appropriate media.
- Seed cells in multi-well plates suitable for the detection method (e.g., black-walled plates for fluorescence).
- Induce apoptosis using a known stimulus, such as staurosporine (e.g., 1 µM for 4-6 hours). Include untreated control wells for both cell lines.
2. Probe Incubation:
- Prepare the DEVD-based probe solution at the desired concentration in an appropriate buffer.
- Remove the culture medium from the cells and wash with PBS.
- Add the probe solution to each well and incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
3. Signal Detection:
- For fluorescent probes, measure the signal using a fluorescence plate reader with appropriate excitation and emission wavelengths.
- For radiolabeled probes, lyse the cells and measure the radioactivity using a gamma counter.
4. Data Analysis:
- Normalize the signal to the number of cells or protein concentration.
- Compare the signal intensity between treated and untreated cells for both wild-type and knockout cell lines. A significantly lower signal in the treated knockout cells compared to the treated wild-type cells validates the caspase-3 specificity of the probe.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the caspase-3 signaling pathway and the experimental workflow for probe validation.
Caption: Mechanism of this compound activation by caspase-3.
Caption: Experimental workflow for validating this compound.
References
- 1. pnas.org [pnas.org]
- 2. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caspase-3 gene knockout defines cell lineage specificity for programmed cell death signaling in the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Apoptosis: A Guide to the Reproducibility of Caspase-3/7 Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of apoptosis is paramount. Caspase-3 and -7 are key executioner enzymes in the apoptotic cascade, making their activity a critical endpoint for assessing programmed cell death. Assays utilizing the tetrapeptide substrate Acetyl-Asp-Glu-Val-Asp (Ac-DEVD) are the gold standard for this purpose. However, the reproducibility of these assays across different laboratories is a significant concern, impacting the reliability and comparability of research findings.
This guide provides an objective comparison of the most common Ac-DEVD-based caspase-3/7 assays, presenting supporting experimental data and detailed protocols. It directly addresses the issue of inter-laboratory variability and offers insights into best practices for achieving more consistent results.
It is important to note that the term "Ac-DEVDD-TPP assay" as specified in the topic query does not correspond to a recognized, commercially available assay. It is presumed to be a typographical error, and this guide will therefore focus on the widely used and validated Ac-DEVD-based substrates.
The Challenge of Inter-Laboratory Reproducibility
While manufacturers often present data demonstrating high reproducibility and robustness within their own laboratories, independent studies reveal a more complex picture. A key pan-European inter-laboratory study conducted within the FP7 NanoValid project investigated the reliability of various in vitro assays. The findings highlighted that the caspase-3/7 activity assay, specifically a fluorescent assay using a DEVD-rhodamine 110 substrate, exhibited high inter-laboratory variability [1][2][3]. This underscores the critical need for standardized protocols and a thorough understanding of the potential sources of variation when comparing data generated in different research settings.
Comparison of Caspase-3/7 Assay Methodologies
The choice of assay methodology is a crucial factor influencing sensitivity, throughput, and, ultimately, reproducibility. The three primary types of Ac-DEVD-based assays are colorimetric, fluorometric, and luminescent.
| Assay Type | Principle | Advantages | Disadvantages |
| Colorimetric | Active caspase-3/7 cleaves the Ac-DEVD-pNA substrate, releasing p-nitroaniline (pNA), a yellow chromophore measured by absorbance at ~405 nm.[4][5][6] | - Simple and inexpensive.- Uses standard laboratory spectrophotometers. | - Lower sensitivity compared to other methods.- Less suitable for high-throughput screening.- Potential for interference from colored compounds. |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., Ac-DEVD-AMC, Ac-DEVD-R110, or DEVD-dye conjugate) releases a fluorescent molecule, which is detected by a fluorometer or fluorescence microscope.[7] | - Higher sensitivity than colorimetric assays.- Suitable for kinetic and endpoint assays.- Can be used for live-cell imaging (e.g., CellEvent™).[7][8] | - Potential for autofluorescence from cells and compounds.- Requires a fluorescence plate reader or microscope.- Signal can be pH-sensitive. |
| Luminescent | Caspase-3/7 cleaves a proluminescent DEVD substrate, releasing a substrate for luciferase (e.g., aminoluciferin), which in turn generates a stable "glow-type" light signal.[9][10][11][12][13] | - Highest sensitivity and widest dynamic range.[9][12]- Less prone to interference from fluorescent compounds.- Simple "add-mix-measure" protocol enhances reproducibility.[10][11]- Excellent for high-throughput screening. | - Requires a luminometer.- Generally more expensive than other methods. |
Performance Data: In-House vs. Inter-Laboratory Reality
Manufacturers' data, often generated under ideal, highly controlled conditions, showcases the high performance of these assays. For instance, the luminescent Caspase-Glo® 3/7 assay is reported to have an excellent Z'-factor, a statistical measure of assay quality for high-throughput screening.
| Assay | Parameter | Reported Value | Source |
| Luminescent (Caspase-Glo® 3/7) | Z'-factor | 0.92 | [9] |
| Luminescent (Caspase-Glo® 3/7) | IC50 (Ac-DEVD-CHO inhibitor) | 140 pM | [14] |
| Fluorometric (Generic DEVD-based) | Signal-to-Background Ratio | 14 to 53-fold increase | [15] |
| Inter-Laboratory Study (Fluorescent) | Reproducibility | High Variability | [1][2] |
The stark contrast between the high Z'-factor reported by the manufacturer for the luminescent assay and the high inter-laboratory variability found for a fluorescent assay in an independent study highlights that even robust assays can yield divergent results when protocols are not strictly harmonized across different sites.
Signaling Pathways and Experimental Workflows
To understand the assay's biological context and potential sources of variability, it is helpful to visualize the underlying mechanisms and the experimental process.
Detailed Experimental Protocols
To mitigate inter-laboratory variability, adherence to a well-defined and standardized protocol is essential. Below are detailed methodologies for the three main types of caspase-3/7 assays.
Protocol 1: Luminescent Caspase-3/7 Assay (Example: Caspase-Glo® 3/7)
This protocol is based on the "add-mix-measure" format, which is designed to be simple and reduce handling errors.[9][11][12]
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and the lyophilized Caspase-Glo® 3/7 Substrate to room temperature.
-
Aseptically transfer the entire volume of buffer to the amber bottle containing the substrate.
-
Mix by gentle inversion until the substrate is completely dissolved. This is the Caspase-Glo® 3/7 Reagent.
-
-
Cell Plating and Treatment:
-
Plate cells in a white-walled, multiwell plate suitable for luminescence readings. The optimal cell number should be determined empirically but is typically between 5,000-20,000 cells per well for a 96-well plate.
-
Induce apoptosis using the desired treatment and include appropriate vehicle controls. The final volume in each well should be 100 µL.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to ensure cell lysis and reagent mixing.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.
-
Protocol 2: Fluorescent Caspase-3/7 Assay (Example: CellEvent™ Caspase-3/7)
This protocol describes an endpoint assay for live cells without requiring cell lysis.[7][8][16]
-
Reagent Preparation:
-
Prepare a 2 µM working solution of CellEvent™ Caspase-3/7 Green Detection Reagent in a suitable buffer (e.g., PBS) or complete cell culture medium.
-
-
Cell Plating and Treatment:
-
Plate cells in a black-walled, clear-bottom multiwell plate suitable for fluorescence measurements.
-
Induce apoptosis with the desired compound.
-
-
Assay Procedure:
-
Remove the media from the cells.
-
Add 100 µL of the diluted CellEvent™ Caspase-3/7 working solution to each well of a 96-well plate.
-
Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary by cell type.
-
(Optional) The signal can be fixed with a formaldehyde-based fixative after staining.
-
Measure the fluorescence using a microplate reader, fluorescence microscope, or high-content imager. For the green reagent, use excitation/emission maxima of ~502/530 nm.
-
Protocol 3: Colorimetric Caspase-3/7 Assay (Example: Ac-DEVD-pNA based)
This protocol requires cell lysis to release the caspase enzymes.[4][5][6]
-
Reagent Preparation:
-
Lysis Buffer: Prepare a 1x Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).
-
Reaction Buffer: Prepare a 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT).
-
Substrate: Prepare a 4 mM stock solution of Ac-DEVD-pNA in DMSO.
-
-
Cell Lysis:
-
Induce apoptosis in cultured cells.
-
Pellet 1-5 x 10^6 cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Add 50-200 µg of protein lysate to each well of a 96-well flat-bottom plate. Adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well for a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase activity can be determined by comparing the results from apoptotic samples with untreated controls.
-
Conclusion
Measuring caspase-3/7 activity is a cornerstone of apoptosis research. While manufacturers provide a range of high-performance assays with impressive specifications, independent validation has shown that inter-laboratory reproducibility can be a significant challenge. The choice of assay—luminescent, fluorescent, or colorimetric—should be guided by the specific needs for sensitivity, throughput, and cost. However, regardless of the method chosen, achieving reproducible results across different laboratories hinges on the adoption and strict adherence to standardized operating procedures. By providing detailed protocols and highlighting the potential for variability, this guide aims to equip researchers with the knowledge to generate more robust and comparable data in the critical study of apoptosis.
References
- 1. Pan-European inter-laboratory studies on a panel of in vitro cytotoxicity and pro-inflammation assays for nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. straticell.com [straticell.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal Procedures for Ac-DEVDD-TPP
The following document provides essential safety and logistical information for the proper disposal of Ac-DEVDD-TPP, a specialized laboratory chemical. As a conjugate molecule, this compound consists of an acetylated peptide (Ac-DEVDD) and a mitochondria-targeting triphenylphosphonium (TPP) cation. The disposal procedure, therefore, considers the properties of both components. Researchers must always consult and adhere to their institution's specific waste disposal protocols and local regulations in addition to the guidance provided herein.
Hazard Assessment and Pre-Disposal Considerations
-
Acetylated Peptide (Ac-DEVDD): The toxicological properties of many research-grade peptides have not been fully investigated.[1] It is prudent to handle them with caution to avoid environmental release.[1]
-
Triphenylphosphonium (TPP) Salts: TPP compounds can be irritants to the skin and eyes and may be harmful if swallowed.[2][3] Some TPP derivatives are also classified as toxic to aquatic life with long-lasting effects.[4][5]
Key Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, when handling this compound.[2][3]
-
Avoid Environmental Release: Do not dispose of this compound or its waste down the drain or in regular trash.[1][5]
-
Consult Institutional Guidelines: Always prioritize your institution's specific chemical waste disposal guidelines.[1]
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical degradation of the peptide component followed by proper disposal of the entire mixture as chemical waste, taking into account the hazards of the TPP moiety.
Chemical Degradation (Hydrolysis)
For liquid waste containing this compound, a chemical degradation step is recommended to break the peptide bonds, providing an additional layer of safety.[1]
-
Acid Hydrolysis: In a designated and properly labeled chemical waste container within a fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the this compound solution.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the this compound solution in a designated chemical waste container within a fume hood.
-
Inactivation Time: Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.[1]
Neutralization
After the 24-hour inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[1]
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acidic solutions or a weak acid for basic solutions) while monitoring the pH.
Waste Collection and Storage
-
Liquid Waste: The neutralized solution should be collected in a clearly labeled, sealed, and appropriate chemical waste container. The label should include "Hazardous Chemical Waste," the name "this compound (degraded)," and list the primary constituents.
-
Solid Waste: All solid waste contaminated with this compound, such as vials, pipette tips, and gloves, should be placed in a separate, designated solid waste container. This container must also be clearly labeled as "Hazardous Chemical Waste" and indicate the contaminant.[1]
-
Storage: Store all waste containers in a designated, secure secondary containment area, away from incompatible materials, pending pickup by your institution's environmental health and safety department.[1]
Final Disposal
-
Arrange for the disposal of the chemical waste through your institution's certified hazardous waste disposal program. Provide all necessary documentation regarding the contents of the waste containers.
Data Presentation
The following table summarizes the general recommendations for the chemical degradation and disposal of this compound.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient concentration to facilitate the hydrolysis of peptide bonds.[1] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide component.[1] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | A neutral pH is generally required for institutional chemical waste streams.[1] |
| Waste Classification | Hazardous Chemical Waste | Due to the properties of the TPP component and the uncharacterized nature of the conjugate. |
Experimental Protocols and Visualizations
The Ac-DEVDD portion of the molecule is a substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. The TPP moiety serves to target the molecule to the mitochondria.
Caspase-3 Activation Pathway
The following diagram illustrates the intrinsic pathway of apoptosis, leading to the activation of Caspase-3, which recognizes and cleaves substrates containing the DEVD sequence.
Caption: Intrinsic pathway of apoptosis leading to Caspase-3 activation.
Experimental Workflow: Evaluating Mitochondria-Targeted Compounds
This diagram outlines a general workflow for screening and evaluating compounds designed to target mitochondria.
Caption: General workflow for evaluating mitochondria-targeted compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
